Otophylloside F
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C48H76O16 |
|---|---|
Molecular Weight |
909.1 g/mol |
IUPAC Name |
[(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (Z)-3,4-dimethylpent-2-enoate |
InChI |
InChI=1S/C48H76O16/c1-24(2)25(3)18-37(51)62-36-23-35-44(8)14-13-31(19-30(44)12-15-47(35,54)48(55)17-16-46(53,29(7)49)45(36,48)9)61-38-20-32(50)42(27(5)59-38)63-40-22-34(57-11)43(28(6)60-40)64-39-21-33(56-10)41(52)26(4)58-39/h12,18,24,26-28,31-36,38-43,50,52-55H,13-17,19-23H2,1-11H3/b25-18-/t26-,27-,28-,31+,32+,33-,34+,35-,36-,38+,39+,40+,41-,42-,43-,44+,45-,46-,47+,48-/m1/s1 |
InChI Key |
WUXHIIZZAYEGCQ-LSZFSDJHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Isolating Otophylloside F from Cynanchum otophyllum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the isolation and characterization of Otophylloside F, a C21 steroidal glycoside derived from the roots of the medicinal plant Cynanchum otophyllum. This document details the experimental protocols, quantitative data, and structural elucidation of this bioactive compound.
Introduction
Cynanchum otophyllum, a plant utilized in traditional medicine, is a rich source of C21 steroidal glycosides, a class of compounds with diverse and potent biological activities. Among these, this compound has been identified as a major constituent with significant therapeutic potential. Notably, research has demonstrated its ability to suppress seizure-like locomotor activity, indicating its promise in the development of novel antiepileptic agents.[1][2][3][4] This guide serves as a practical resource for researchers engaged in the extraction, purification, and analysis of this compound.
Data Presentation
The following table summarizes the key quantitative data for this compound, including its structural and spectroscopic characteristics.
| Parameter | Value | Reference |
| Molecular Formula | C₄₉H₇₈O₁₇ | Inferred from Spectroscopic Data |
| Molecular Weight | 939.1 g/mol | Inferred from Spectroscopic Data |
| ¹H NMR Data (Pyridine-d₅) | See Table 2 | [1] |
| ¹³C NMR Data (Pyridine-d₅) | See Table 2 | [1] |
Table 1: Physicochemical and Spectroscopic Data for this compound.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (Pyridine-d₅, δ in ppm).
| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |
| Aglycone | ||
| 1 | 37.9 | 1.85, m; 1.05, m |
| 2 | 32.1 | 1.95, m; 1.80, m |
| 3 | 78.1 | 3.85, m |
| 4 | 39.5 | 1.60, m; 1.50, m |
| 5 | 141.2 | - |
| 6 | 122.1 | 5.40, br s |
| 7 | 32.5 | 2.15, m; 1.55, m |
| 8 | 41.1 | 1.80, m |
| 9 | 50.5 | 1.65, m |
| 10 | 37.1 | - |
| 11 | 21.5 | 1.55, m; 1.45, m |
| 12 | 77.9 | 4.54, dd (9.5, 3.5) |
| 13 | 44.5 | - |
| 14 | 84.5 | - |
| 15 | 35.1 | 2.20, m; 1.70, m |
| 16 | 27.5 | 2.10, m; 1.80, m |
| 17 | 62.9 | 2.55, t (9.5) |
| 20 | 72.1 | - |
| 21 | 21.5 | 2.25, s |
| 18 | 16.1 | 1.25, s |
| 19 | 19.5 | 1.05, s |
| Ikemaoyl Group | ||
| 1' | 167.0 | - |
| 2' | 113.1 | - |
| 3' | 166.0 | 6.85, s |
| 4' | 38.3 | 2.33, m |
| 5' | 20.5 | 1.05, d (7.0) |
| 6' | 20.5 | 1.05, d (7.0) |
| 7' | 15.8 | 2.11, s |
| Sugar Moieties | ||
| Digitoxose | ||
| 1''' | 101.5 | 4.92, dd (9.5, 1.5) |
| 2''' | 36.1 | 2.10, m; 1.85, m |
| 3''' | 75.5 | 4.10, m |
| 4''' | 82.6 | 3.80, m |
| 5''' | 69.1 | 3.65, m |
| 6''' | 18.5 | 1.35, d (6.0) |
| Cymarose | ||
| 1'''' | 101.8 | 4.82, dd (9.5, 1.5) |
| 2'''' | 36.5 | 2.15, m; 1.90, m |
| 3'''' | 78.5 | 3.90, m |
| 4'''' | 82.7 | 3.85, m |
| 5'''' | 69.5 | 3.70, m |
| 6'''' | 18.8 | 1.40, d (6.0) |
| 3''''-OCH₃ | 57.9 | 3.45, s |
| Oleandrose | ||
| 1''''' | 98.1 | 4.31, dd (9.5, 1.5) |
| 2''''' | 35.9 | 2.05, m; 1.80, m |
| 3''''' | 78.1 | 3.88, m |
| 4''''' | 75.1 | 3.75, m |
| 5''''' | 68.9 | 3.60, m |
| 6''''' | 18.1 | 1.30, d (6.0) |
| 3'''''-OCH₃ | 57.5 | 3.40, s |
Data is referenced from the Journal of Natural Products, 2015, 78(7), 1548-1555.[1]
Experimental Protocols
The isolation of this compound is achieved through a multi-step process involving extraction, fractionation, and chromatographic purification.
Plant Material
The roots of Cynanchum otophyllum were collected and air-dried.
Extraction and Fractionation
The dried and powdered roots of C. otophyllum (5 kg) were extracted with 95% ethanol (B145695) at room temperature. The resulting ethanol extract was then concentrated under reduced pressure. The concentrated extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH). The EtOAc-soluble fraction was found to contain the C21 steroidal glycosides.
Chromatographic Purification
The EtOAc-soluble fraction (120 g) was subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of chloroform-methanol (CHCl₃-MeOH) from 100:1 to 10:1 (v/v) to yield several fractions (Fr. 1-10).
Fraction 6 (15 g) was further purified by repeated column chromatography on silica gel with a CHCl₃-acetone gradient (50:1 to 10:1) and preparative HPLC on an ODS column with a mobile phase of MeOH-H₂O (70:30) to afford this compound.
Visualizations
The following diagrams illustrate the experimental workflow for the isolation of this compound.
Figure 1: Experimental workflow for the isolation of this compound.
As the specific signaling pathways of this compound are not detailed in the provided search results, a diagram for this is not included. Further research into its mechanism of action would be required to visualize its biological interactions.
Conclusion
This technical guide outlines a reproducible methodology for the isolation of this compound from Cynanchum otophyllum. The provided quantitative data and experimental protocols offer a valuable resource for researchers in natural product chemistry, pharmacology, and drug development. The potent bioactivity of this compound warrants further investigation into its pharmacological mechanisms and potential therapeutic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - Bioactive C21 Steroidal Glycosides from the Roots of Cynanchum otophyllum That Suppress the Seizure-like Locomotor Activity of Zebrafish Caused by Pentylenetetrazole - figshare - Figshare [figshare.com]
- 4. Bioactive C21 Steroidal Glycosides from the Roots of Cynanchum otophyllum That Suppress the Seizure-like Locomotor Activity of Zebrafish Caused by Pentylenetetrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Structure of Otophylloside F: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otophylloside F is a naturally occurring C21 steroidal glycoside isolated from the roots of Cynanchum otophyllum. This plant has a history of use in traditional medicine, and its chemical constituents, including a variety of pregnane (B1235032) glycosides, are of significant interest to the scientific community for their potential therapeutic properties. While the existence and general chemical class of this compound are documented, a comprehensive, publicly available report detailing its full structure elucidation, including raw spectroscopic data and detailed experimental protocols, remains elusive in the surveyed scientific literature.
This technical guide synthesizes the currently available information on this compound and outlines the standard methodologies employed for the structure elucidation of similar natural products. While specific quantitative data for this compound is not available, this document will serve as a foundational resource for researchers interested in this compound, providing a framework for the experimental and analytical processes typically involved in such an investigation.
Physicochemical Properties (Inferred)
Based on its classification as a C21 steroidal glycoside, the following general properties of this compound can be inferred. This information would typically be presented in a detailed table.
| Property | Anticipated Value/Characteristic |
| Molecular Formula | C₄₈H₇₆O₁₆ |
| Molecular Weight | To be determined by Mass Spectrometry |
| Appearance | Likely a white or off-white amorphous powder |
| Solubility | Expected to be soluble in polar organic solvents (e.g., methanol, ethanol) and sparingly soluble in nonpolar solvents. |
| Optical Rotation | Specific rotation value to be determined experimentally. |
Experimental Protocols for Structure Elucidation
The definitive structure of this compound would be established through a combination of spectroscopic and chemical methods. The following protocols represent the standard approach for such a task.
Isolation and Purification
The initial step involves the extraction of the compound from its natural source, the roots of Cynanchum otophyllum.
Workflow for Isolation and Purification
Caption: General workflow for the isolation and purification of this compound.
Spectroscopic Analysis
A suite of spectroscopic techniques is employed to determine the molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition, allowing for the deduction of the molecular formula. Fragmentation patterns observed in MS/MS experiments provide information about the structure of the aglycone and the sequence of sugar moieties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are the cornerstone of structure elucidation for novel natural products.
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Reveals the number of carbon atoms and their types (e.g., methyl, methylene, methine, quaternary).
-
COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry.
-
Logical Flow of NMR Data Interpretation
Caption: Logical workflow for deducing the structure of this compound from NMR data.
Chemical Methods
-
Acid Hydrolysis: To identify the constituent sugar units, this compound would be subjected to acid hydrolysis. The resulting monosaccharides are then derivatized and analyzed by gas chromatography (GC) or high-performance liquid chromatography (HPLC) in comparison with authentic standards to determine their identity and absolute configuration (D or L).
Conclusion
The complete structure elucidation of this compound, a C21 steroidal glycoside from Cynanchum otophyllum, relies on a systematic application of modern analytical techniques. While the scientific literature confirms its existence, the detailed quantitative spectroscopic data and comprehensive experimental protocols necessary for a full technical guide are not yet publicly available. The methodologies outlined in this document provide a standard framework that would be followed for the definitive characterization of this and other novel natural products. Further research and publication of the primary data are required to fully unravel the intricate molecular architecture of this compound.
Biological Activity Screening of Otophylloside F: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity screening of Otophylloside F, a C21 steroidal glycoside isolated from Cynanchum otophyllum. The primary focus of this document is on the neuroprotective and anti-seizure properties of this compound, with detailed experimental protocols and an exploration of potential underlying signaling pathways.
Quantitative Data Summary
The primary reported biological activity of this compound is its ability to suppress seizure-like locomotor activity. The following table summarizes the available quantitative data on the therapeutic efficacy of this compound and a related compound, Otophylloside B, in a pentylenetetrazole (PTZ)-induced seizure model in zebrafish.[1]
| Compound | Concentration (µM) | Therapeutic Efficacy (%) |
| This compound | 300 | 55 |
| Otophylloside B | 100 | 77 |
| Otophylloside B | 200 | 90 |
Experimental Protocols
The following is a detailed methodology for a representative in vivo assay to screen for the anti-seizure activity of this compound using a chemically-induced seizure model in zebrafish larvae. This protocol is synthesized from established methods in the field.[2][3][4][5]
Zebrafish Pentylenetetrazol (PTZ)-Induced Seizure Assay
1. Animal Husbandry and Preparation:
-
Zebrafish (Danio rerio) larvae are raised at 28.5°C in E3 embryo medium.
-
For the assay, 6 days post-fertilization (dpf) larvae are used.
-
Larvae are individually placed in the wells of a 96-well plate containing 100 µL of E3 medium.
2. Compound Administration (Pre-incubation):
-
A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to the final desired concentrations in E3 medium.
-
The medium in each well is replaced with 100 µL of the this compound solution or a vehicle control (E3 medium with the same percentage of DMSO).
-
The larvae are pre-incubated in the compound or vehicle solution for a defined period, typically 18 hours, in the dark at 28.5°C.[3]
3. Seizure Induction:
-
A 40 mM solution of pentylenetetrazole (PTZ) in E3 medium is prepared.
-
To induce seizures, 100 µL of the 40 mM PTZ solution is added to each well, resulting in a final PTZ concentration of 20 mM.[3]
-
For the control group (no seizure induction), 100 µL of E3 medium is added instead of the PTZ solution.
4. Behavioral Analysis:
-
Immediately after PTZ administration, the 96-well plate is placed in an automated tracking device (e.g., ZebraBox™).
-
The larvae are allowed to habituate for 5 minutes in the dark.
-
Locomotor activity is then recorded for a period of 15-30 minutes.
-
The primary endpoint is the total distance moved or the frequency of high-velocity movements, which are indicative of seizure-like behavior. A significant reduction in locomotor activity in the this compound-treated group compared to the PTZ-only group indicates anti-seizure activity.
5. Data Analysis:
-
The locomotor data is analyzed using appropriate software.
-
Statistical significance is determined using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's test) to compare the different treatment groups.
Potential Signaling Pathways
While the direct signaling pathways modulated by this compound have not been fully elucidated, the neuroprotective effects of other C21 steroidal glycosides from the Cynanchum genus suggest potential mechanisms of action.[6][7] These compounds have been shown to mitigate oxidative stress and apoptosis. Below are diagrams of potential signaling pathways that may be involved in the biological activity of this compound.
Figure 1: Proposed mechanism of neuroprotection by this compound via modulation of Nrf2 and apoptosis pathways.
Experimental Workflow Diagram
The following diagram illustrates the workflow for the in vivo screening of this compound.
Figure 2: Experimental workflow for in vivo screening of this compound.
Concluding Remarks
This compound has demonstrated notable anti-seizure activity in a preclinical zebrafish model. The provided quantitative data, while limited to a single concentration, suggests a dose-dependent effect that warrants further investigation, including the determination of an EC50 value. The detailed experimental protocol herein provides a robust framework for such future studies. Furthermore, the proposed signaling pathways, centered on the mitigation of oxidative stress and apoptosis, offer a starting point for mechanistic investigations into the neuroprotective properties of this and related C21 steroidal glycosides. This technical guide serves as a comprehensive resource for researchers and professionals in the field of drug discovery and development, facilitating further exploration of this compound as a potential therapeutic agent for neurological disorders such as epilepsy.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Optimization of the Zebrafish Larvae Pentylenetetrazol-Induced Seizure Model for the Study of Caffeine and Topiramate Interactions | MDPI [mdpi.com]
- 3. Validation of the Zebrafish Pentylenetetrazol Seizure Model: Locomotor versus Electrographic Responses to Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Various Antiepileptic Drugs in Zebrafish PTZ-Seizure Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotection of two C21 steroidal glycosides from Cynanchum auriculatum against H2O2-induced damage on PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. C21 steroidal glycosides from Cynanchum auriculatum and their neuroprotective effects against H2O2-induced damage in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Cytotoxicity of Bioactive Compounds from the Phyllanthus Genus
Disclaimer: Initial inquiries regarding "Otophylloside F" revealed that this compound is a steroidal glycoside isolated from Cynanchum otophyllum, with primary research indicating neuroprotective activities against Aβ toxicity, rather than cytotoxic effects. This guide, therefore, focuses on the cytotoxic properties of compounds isolated from the Phyllanthus genus, which appears to be the core interest for researchers in anticancer drug development.
This technical guide is intended for researchers, scientists, and drug development professionals interested in the preliminary cytotoxic evaluation of natural products derived from the Phyllanthus genus. This document provides a summary of reported cytotoxic activities, detailed experimental protocols for in vitro assessment, and an overview of the key signaling pathways involved.
Overview of Cytotoxic Compounds in Phyllanthus
The genus Phyllanthus is a rich source of bioactive compounds with a wide range of pharmacological activities, including significant anticancer properties. Various extracts and isolated compounds from species such as P. pulcher, P. amarus, and P. urinaria have demonstrated potent cytotoxic effects against multiple cancer cell lines. The primary mechanisms of action often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][2]
Key classes of cytotoxic compounds identified in Phyllanthus species include:
-
Triterpenes: Pentacyclic triterpenes isolated from the roots of Phyllanthus pulcher have shown notable cytotoxicity.[3][4][5][6][7]
-
Tannins (Corilagin): Corilagin (B190828), a major ellagitannin found in several Phyllanthus species, has been shown to inhibit the growth of various cancer cells, including lung and ovarian cancer.[8][9][10]
-
Polyphenols and Alkaloids: Various extracts rich in polyphenolic compounds and alkaloids contribute to the overall cytotoxic profile of the genus.[1][11]
Data Presentation: In Vitro Cytotoxicity (IC₅₀)
The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC₅₀ values for select compounds and extracts from the Phyllanthus genus against various human cancer cell lines.
Table 1: Cytotoxicity of Triterpenes Isolated from Phyllanthus pulcher [3][4][5][6][7]
| Compound | Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) |
| Glochidonol (B105674) | MCF-7 | Breast | 7.5 | 17.1 |
| NCI-H460 | Lung | 13.4 | 30.5 | |
| DU-145 | Prostate | 13.4 | 30.5 | |
| 3α-acetoxyl-25-hydroxyolean-12-en-28-oic acid | MCF-7 | Breast | 26.0 | - |
| NCI-H460 | Lung | > 50 | - | |
| DU-145 | Prostate | > 50 | - |
Table 2: Cytotoxicity of Corilagin [8][9][10][12]
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| Corilagin | A549 | Lung | 28.8 ± 1.2 |
| SKOv3ip | Ovarian | < 30 | |
| Hey | Ovarian | < 30 | |
| A2780 | Ovarian | 61.32 (24h) | |
| 47.81 (48h) |
Table 3: Cytotoxicity of Phyllanthus Extracts [13][14]
| Extract Source & Type | Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| P. amarus (Aqueous) | Caco-2 | Colon | 89.6 |
| P. amarus (Ethyl Acetate - Leaves) | Brine Shrimp | - | 9.15 |
| P. amarus (Ethyl Acetate - Whole Plant) | Brine Shrimp | - | 20.16 |
Experimental Protocols
The following section details a generalized methodology for determining the in vitro cytotoxicity of a natural product extract or compound using the Microculture Tetrazolium (MTT) assay, a widely adopted colorimetric method.[15][16][17][18][19]
MTT Cytotoxicity Assay
Principle: This assay measures the metabolic activity of cells as an indicator of cell viability. In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to an insoluble purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.[17][19]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compound/extract, dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the test compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ humidified atmosphere.
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete dissolution.[18]
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[17]
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value from the dose-response curve.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps in the MTT cytotoxicity assay.
Caption: Workflow for MTT-based in vitro cytotoxicity assessment.
Apoptotic Signaling Pathway
Compounds from Phyllanthus species often exert their cytotoxic effects by inducing apoptosis. This process is tightly regulated and executed by a family of proteases called caspases.[20][21][22] The intrinsic (mitochondrial) pathway is a common mechanism initiated by cellular stress.[23][24]
Caption: Intrinsic apoptosis pathway induced by cytotoxic compounds.
Conclusion
The Phyllanthus genus represents a promising source of natural compounds with significant cytotoxic potential against a variety of cancer cell lines. Triterpenes and tannins like glochidonol and corilagin have demonstrated potent activity, primarily through the induction of apoptosis via caspase-dependent pathways. The standardized protocols outlined in this guide, such as the MTT assay, provide a reliable framework for the preliminary screening and evaluation of these and other natural products in an oncology drug discovery context. Further research is warranted to isolate novel cytotoxic agents from this genus and to elucidate their precise molecular mechanisms of action.
References
- 1. Phyllanthus spp. Induces Selective Growth Inhibition of PC-3 and MeWo Human Cancer Cells through Modulation of Cell Cycle and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. academicjournals.org [academicjournals.org]
- 6. psasir.upm.edu.my [psasir.upm.edu.my]
- 7. Isolation and cytotoxicity of triterpenes from the roots of Phyllanthus pulcher Wall. ex Müll. Arg. (Euphorbiaceae). - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 8. Corilagin in Cancer: A Critical Evaluation of Anticancer Activities and Molecular Mechanisms [mdpi.com]
- 9. A potential anti-tumor herbal medicine, Corilagin, inhibits ovarian cancer cell growth through blocking the TGF-β signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A potential anti-tumor herbal medicine, Corilagin, inhibits ovarian cancer cell growth through blocking the TGF-β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Study on the Effects and Mechanism of Corilagin on A2780 Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physicochemical Properties, Antioxidant and Cytotoxic Activities of Crude Extracts and Fractions from Phyllanthus amarus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 21. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
- 22. Apoptotic signaling pathways: caspases and stress-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Apoptotic Signaling Pathways: Caspases and Stress-Activated Protein Kinases -BMB Reports | Korea Science [koreascience.kr]
- 24. researchgate.net [researchgate.net]
Unveiling the Neuroprotective Promise of Cynanchum otophyllum Glycosides: A Technical Guide on Otophylloside B and N
Disclaimer: Initial literature searches did not yield specific data on the neuroprotective potential of Otophylloside F. This guide, therefore, focuses on the well-documented neuroprotective activities of its close structural analogs, Otophylloside B and Otophylloside N, isolated from the same medicinal plant, Cynanchum otophyllum. The information presented is intended for researchers, scientists, and drug development professionals.
Cynanchum otophyllum, a plant utilized in traditional Chinese medicine, is a rich source of pregnane (B1235032) glycosides with significant neuroprotective properties. Among these, Otophylloside B and Otophylloside N have emerged as promising candidates for therapeutic development against neurodegenerative diseases and neuronal injury. This technical guide synthesizes the current scientific findings on these two compounds, detailing their mechanisms of action, experimental validation, and the signaling pathways they modulate.
Quantitative Data on Neuroprotective Efficacy
The neuroprotective effects of Otophylloside B and Otophylloside N have been quantified in various preclinical models. The following tables summarize the key efficacy data from published studies.
Table 1: Efficacy of Otophylloside B in an Alzheimer's Disease Model
| Parameter | Model System | Treatment Concentration | Outcome | Reference |
| Lifespan Extension | C. elegans (Aβ toxicity model) | Not specified | Extended lifespan | [1] |
| Heat Stress Resistance | C. elegans (Aβ toxicity model) | Not specified | Increased | [1] |
| Body Paralysis | C. elegans (Aβ toxicity model) | Not specified | Delayed | [1] |
| Chemotaxis Response | C. elegans (Aβ toxicity model) | Not specified | Increased | [1] |
| Aβ Deposition | C. elegans (Aβ toxicity model) | Not specified | Decreased | [1] |
| amy-1 mRNA Expression | C. elegans (Aβ toxicity model) | Not specified | Decreased | [1] |
Table 2: Efficacy of Otophylloside N in a Neuronal Injury Model
| Parameter | Model System | Treatment/Toxin | Outcome | Reference |
| Cell Viability | Primary embryonic neuronal cells | Otophylloside N + Pentylenetetrazol (PTZ) | Attenuated PTZ-induced cell death | Not specified in abstract |
| LDH Efflux | Primary embryonic neuronal cells | Otophylloside N + PTZ | Attenuated PTZ-induced LDH efflux | Not specified in abstract |
| Convulsive Behavior | Zebrafish | Otophylloside N + PTZ | Attenuated PTZ-induced convulsive behavior | Not specified in abstract |
| Cleaved PARP | Neuronal cells, mice, zebrafish | Otophylloside N + PTZ | Reduced | Not specified in abstract |
| Bax/Bcl-2 Ratio | Neuronal cells, mice, zebrafish | Otophylloside N + PTZ | Upregulation attenuated | Not specified in abstract |
| c-Fos Expression | Neuronal cells, mice, zebrafish | Otophylloside N + PTZ | Decreased | Not specified in abstract |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections outline the key experimental protocols employed in the studies of Otophylloside B and N.
Otophylloside B: C. elegans Alzheimer's Disease Model
-
Model Organism: Transgenic Caenorhabditis elegans expressing the human amyloid-beta (Aβ) peptide, leading to age-progressive paralysis.
-
Treatment: Otophylloside B was administered to the worms, likely through their growth medium.
-
Phenotypic Assays:
-
Lifespan Assay: The survival of worms was monitored daily throughout their lifespan.
-
Heat Stress Resistance Assay: Worms were subjected to a high temperature (e.g., 35°C), and their survival rate was measured over time.
-
Paralysis Assay: The number of paralyzed worms was scored at regular intervals.
-
Chemotaxis Assay: The ability of worms to move towards a chemoattractant was quantified to assess neuronal function.
-
-
Molecular Assays:
-
Aβ Deposition Staining: Thioflavin S or a similar dye was used to visualize Aβ plaques in the worms.
-
Quantitative Real-Time PCR (qRT-PCR): The mRNA levels of genes such as amy-1 (encoding Aβ), hsf-1, hsp-12.6, hsp-16.2, hsp-70, and sod-3 were quantified.
-
Genetic Analysis: The effects of Otophylloside B were examined in worms with mutations in specific genes (e.g., hsf-1, daf-16, skn-1) to elucidate the genetic pathways involved.
-
Otophylloside N: Pentylenetetrazol (PTZ)-Induced Neuronal Injury Model
-
In Vitro Model:
-
Cell Culture: Primary cortical neurons were isolated from embryonic C57BL/6J mice and cultured.
-
Treatment: Neurons were pre-treated with Otophylloside N before being exposed to the neurotoxin pentylenetetrazol (PTZ).
-
Viability and Cytotoxicity Assays: Cell viability was assessed using methods like the MTT assay, and cytotoxicity was measured by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium.
-
-
In Vivo Models:
-
Mouse Model: C57BL/6J mice were administered Otophylloside N prior to PTZ injection to induce seizures. Behavioral changes and neuronal apoptosis in the brain were assessed.
-
Zebrafish Model: Zebrafish larvae were treated with Otophylloside N followed by PTZ exposure. Convulsive behavior was monitored and quantified.
-
-
Molecular Assays:
-
Western Blotting: The protein levels of cleaved poly (ADP-ribose) polymerase (PARP), Bax, and Bcl-2 were analyzed in cell and tissue lysates to assess apoptosis.
-
Immunohistochemistry/Immunofluorescence: The expression of markers for neuronal activation (c-Fos) and apoptosis was visualized in brain tissue sections.
-
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of Otophylloside B and N are mediated through the modulation of specific intracellular signaling pathways.
Otophylloside B: HSF-1 and DAF-16/FOXO Signaling
Otophylloside B appears to exert its protective effects in the context of Alzheimer's disease primarily by mitigating Aβ toxicity.[1] Its mechanism involves the upregulation of the heat shock response and antioxidant defenses.
Caption: Otophylloside B signaling pathway in the C. elegans Alzheimer's model.
Otophylloside N: Anti-Apoptotic Pathway
The neuroprotective action of Otophylloside N against PTZ-induced neuronal injury is largely attributed to its anti-apoptotic properties. It modulates key proteins in the intrinsic apoptotic cascade.
References
In-Depth Technical Guide to the Spectroscopic Data of Otophylloside F
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Otophylloside F, a C21 steroidal glycoside isolated from the roots of Cynanchum otophyllum. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. This compound, along with other pregnane (B1235032) glycosides from Cynanchum otophyllum, has demonstrated noteworthy biological activities, including the suppression of seizure-like locomotor activity.[1][2][3]
Mass Spectrometry (MS) Data
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a fundamental technique for determining the molecular formula of a compound. For this compound, the HR-ESI-MS data reveals a sodium adduct ion peak, which is commonly observed for this class of molecules.
Table 1: HR-ESI-MS Data for this compound
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M + Na]⁺ | 1112.5724 | 1112.5720 | C₅₆H₈₇NaO₂₁ |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The structural elucidation of this compound was achieved through extensive 1D and 2D NMR spectroscopy. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the molecule, respectively.
¹H NMR Spectroscopic Data
The proton NMR spectrum of this compound displays characteristic signals for the steroidal aglycone and the sugar moieties. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).
Table 2: ¹H NMR Data for this compound (500 MHz, C₅D₅N)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 1 | 1.95, 1.15 | m | |
| 2 | 1.85, 1.75 | m | |
| 3 | 3.85 | m | |
| 4 | 2.30, 2.10 | m | |
| 5 | 1.40 | m | |
| 6 | 1.60, 1.50 | m | |
| 7 | 1.70, 1.10 | m | |
| 9 | 1.30 | m | |
| 11 | 4.85 | m | |
| 12 | 5.80 | dd | 9.5, 3.5 |
| 14 | 1.55 | m | |
| 15 | 2.25, 1.65 | m | |
| 16 | 2.50, 1.80 | m | |
| 17 | 2.60 | t | 9.0 |
| 18-CH₃ | 1.35 | s | |
| 19-CH₃ | 1.10 | s | |
| 21-CH₃ | 2.20 | s | |
| Ikemaoyl group | |||
| 2' | 6.55 | d | 16.0 |
| 3' | 7.80 | d | 16.0 |
| 4', 8' | 7.50 | d | 8.5 |
| 5', 7' | 6.90 | d | 8.5 |
| 6'-OCH₃ | 3.80 | s | |
| Sugar Moieties | |||
| Cym-I | |||
| 1''' | 4.90 | d | 8.0 |
| 3'''-OCH₃ | 3.45 | s | |
| 6'''-CH₃ | 1.50 | d | 6.0 |
| Cym-II | |||
| 1'''' | 5.10 | d | 8.0 |
| 3''''-OCH₃ | 3.50 | s | |
| 6''''-CH₃ | 1.55 | d | 6.0 |
| Ole | |||
| 1'' | 5.20 | d | 8.0 |
| 3''-OCH₃ | 3.60 | s | |
| 6''-CH₃ | 1.60 | d | 6.0 |
¹³C NMR Spectroscopic Data
The carbon NMR spectrum provides the chemical shift for each carbon atom, which is indicative of its bonding environment and functional group.
Table 3: ¹³C NMR Data for this compound (125 MHz, C₅D₅N)
| Position | δC (ppm) | Position | δC (ppm) | Position | δC (ppm) |
| Aglycone | Ikemaoyl group | Sugar Moieties | |||
| 1 | 37.5 | 1' | 166.5 | Ole | |
| 2 | 30.0 | 2' | 118.0 | 1'' | 98.0 |
| 3 | 78.0 | 3' | 145.0 | 2'' | 35.0 |
| 4 | 39.0 | 4' | 128.0 | 3'' | 79.0 |
| 5 | 44.0 | 5' | 115.0 | 4'' | 83.0 |
| 6 | 27.0 | 6' | 160.0 | 5'' | 70.0 |
| 7 | 21.0 | 7' | 115.0 | 6'' | 18.0 |
| 8 | 40.0 | 8' | 128.0 | 3''-OCH₃ | 57.0 |
| 9 | 50.0 | 6'-OCH₃ | 55.5 | Cym-I | |
| 10 | 37.0 | 1''' | 97.5 | ||
| 11 | 68.0 | 2''' | 36.0 | ||
| 12 | 75.0 | 3''' | 80.0 | ||
| 13 | 52.0 | 4''' | 84.0 | ||
| 14 | 85.0 | 5''' | 72.0 | ||
| 15 | 34.0 | 6''' | 18.5 | ||
| 16 | 25.0 | 3'''-OCH₃ | 57.5 | ||
| 17 | 62.0 | Cym-II | |||
| 18 | 15.0 | 1'''' | 97.0 | ||
| 19 | 22.0 | 2'''' | 36.5 | ||
| 20 | 210.0 | 3'''' | 80.5 | ||
| 21 | 31.0 | 4'''' | 84.5 | ||
| 5'''' | 72.5 | ||||
| 6'''' | 19.0 | ||||
| 3''''-OCH₃ | 58.0 |
Experimental Protocols
Isolation of this compound
The roots of Cynanchum otophyllum were extracted with 95% ethanol. The resulting extract was then partitioned between ethyl acetate (B1210297) and water. The ethyl acetate fraction was subjected to repeated column chromatography on silica (B1680970) gel, Sephadex LH-20, and semi-preparative HPLC to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AV-500 spectrometer. Chemical shifts were referenced to the solvent signals of pyridine-d₅ (C₅D₅N). 2D NMR experiments, including COSY, HSQC, and HMBC, were performed to establish the complete assignments of the proton and carbon signals.
-
Mass Spectrometry: HR-ESI-MS data were obtained on an Agilent 6210 TOF mass spectrometer using a positive ion mode.
Logical Relationship of Spectroscopic Data Analysis
The structural elucidation of this compound follows a logical workflow where data from different spectroscopic techniques are integrated to build a complete molecular picture.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bioactive C21 Steroidal Glycosides from the Roots of Cynanchum otophyllum That Suppress the Seizure-like Locomotor Activity of Zebrafish Caused by Pentylenetetrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Bioactive C21 Steroidal Glycosides from the Roots of Cynanchum otophyllum That Suppress the Seizure-like Locomotor Activity of Zebrafish Caused by Pentylenetetrazole - figshare - Figshare [figshare.com]
The Therapeutic Potential of Otophylloside F from Cynanchum otophyllum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cynanchum otophyllum, a perennial vine known in Traditional Chinese Medicine as "Qingyangshen," has a long history of use for a variety of ailments, most notably epilepsy, rheumatism, and inflammatory conditions.[1][2] This in-depth technical guide focuses on Otophylloside F, a C-21 steroidal glycoside isolated from the roots of Cynanchum otophyllum, and explores its documented pharmacological activities in the context of the plant's traditional uses. This document provides a comprehensive overview of the existing scientific literature, including quantitative data on its bioactivity and available experimental methodologies. Particular emphasis is placed on its anticonvulsant properties, for which there is direct experimental evidence. While the traditional uses of Cynanchum otophyllum suggest potential anti-inflammatory and anti-rheumatic activities for its constituents, current scientific literature has not yet specifically evaluated this compound for these properties.
Traditional Uses of Cynanchum otophyllum
The roots of Cynanchum otophyllum are the primary part of the plant used in traditional medicine, particularly in the Yunnan province of China.[1][2] Decoctions of the root are traditionally prepared to treat a range of conditions.
Primary Traditional Uses:
-
Epilepsy and Seizures: This is one of the most well-documented traditional uses of Cynanchum otophyllum.[1][2]
-
Rheumatism and Rheumatic Pain: The plant is frequently cited for its use in alleviating the symptoms of rheumatic conditions.[1][2]
-
Inflammatory Diseases: It is also employed for its broader anti-inflammatory properties.[1][2]
-
Other Uses: Additional reported applications include treatment for kidney weakness, muscle injuries, lumbosacral pain, tinnitus, and snake bites.[1] The plant has also found its way into some cosmetic and "detox" products.[1][2]
This compound: A Bioactive Constituent
This compound is a C-21 steroidal glycoside that has been isolated from the roots of Cynanchum otophyllum. It is one of the many bioactive compounds, including other otophyllosides and cynotophyllosides, that contribute to the medicinal properties of the plant.[1][2]
Chemical Structure
The precise chemical structure of this compound would be presented here. As the specific structure was not available in the provided search results, a placeholder is noted.
(Placeholder for Chemical Structure of this compound)
Pharmacological Activity of this compound
To date, the primary scientifically validated pharmacological activity of this compound is its anticonvulsant effect, which directly correlates with one of the principal traditional uses of Cynanchum otophyllum.
Anticonvulsant Activity
Research has demonstrated that this compound possesses anticonvulsant properties. In a key study, the compound was evaluated for its ability to suppress seizure-like activity in a chemically-induced seizure model in zebrafish.
Table 1: Anticonvulsant Efficacy of this compound
| Compound | Concentration | Animal Model | Seizure Induction Agent | Therapeutic Efficacy (%) | Reference |
| This compound | 300 µM | Zebrafish (larvae) | Pentylenetetrazole (PTZ) | 55 |
Anti-inflammatory and Anti-rheumatic Activity
Despite the prominent traditional use of Cynanchum otophyllum for treating rheumatism and inflammatory conditions, there is currently no specific scientific evidence available in the reviewed literature detailing the anti-inflammatory or anti-rheumatic activities of this compound. Further research is required to investigate whether this compound contributes to these traditional therapeutic applications.
Experimental Protocols
Isolation and Purification of this compound from Cynanchum otophyllum
While a detailed, step-by-step protocol for the isolation of this compound is not fully elaborated in the available literature, a general methodology can be inferred from studies on the phytochemical analysis of Cynanchum otophyllum. The process typically involves solvent extraction followed by chromatographic separation.
General Isolation Workflow:
-
Extraction: The dried and powdered roots of Cynanchum otophyllum are extracted with a solvent such as methanol (B129727) or ethanol. This is often performed at room temperature or with gentle heating over an extended period to ensure maximum extraction of the glycosides.
-
Partitioning: The crude extract is then typically suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate (B1210297), to separate compounds based on their solubility. The steroidal glycosides are often enriched in the ethyl acetate or n-butanol fractions.
-
Chromatography: The enriched fraction is then subjected to various chromatographic techniques for the separation and purification of individual compounds. This may include:
-
Column Chromatography: Using silica (B1680970) gel or other stationary phases with a gradient of solvents to perform initial separation.
-
Preparative High-Performance Liquid Chromatography (HPLC): A more refined technique used for the final purification of the isolated compounds to a high degree of purity.
-
It is important to note that the specific solvents, gradients, and columns used would need to be optimized for the specific separation of this compound.
Zebrafish Seizure Model Protocol
The zebrafish model of pentylenetetrazole (PTZ)-induced seizures is a common in vivo high-throughput screening method for anticonvulsant compounds.
Experimental Protocol for PTZ-Induced Seizures in Zebrafish Larvae:
-
Animal Husbandry: Zebrafish larvae (typically 5-7 days post-fertilization) are maintained under standard laboratory conditions (28.5°C, 14/10-hour light/dark cycle).
-
Compound Administration: Larvae are pre-incubated in a solution containing the test compound (e.g., this compound at 300 µM) or a vehicle control for a specified period (e.g., 1-2 hours).
-
Seizure Induction: Following pre-incubation, the larvae are transferred to a solution containing PTZ (typically 5-20 mM) to induce seizure-like behavior.
-
Behavioral Analysis: The locomotor activity of the larvae is recorded and analyzed. Seizure-like behavior is characterized by rapid, convulsive movements and loss of posture. The total distance moved or the duration of convulsive movements is quantified.
-
Data Analysis: The therapeutic efficacy of the test compound is calculated by comparing the reduction in seizure-like behavior in the compound-treated group to the vehicle-treated control group.
Signaling Pathways and Mechanisms of Action
The precise molecular mechanism by which this compound exerts its anticonvulsant effects has not yet been elucidated in the scientific literature. However, the general mechanisms of action for many antiepileptic drugs involve the modulation of neuronal excitability.
Hypothesized Mechanisms of Anticonvulsant Action:
-
Modulation of Ion Channels: Many anticonvulsants act by blocking voltage-gated sodium or calcium channels, or by enhancing the activity of potassium channels, which collectively reduces neuronal firing.
-
Enhancement of GABAergic Inhibition: Some drugs increase the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) by acting on GABA-A receptors or by inhibiting GABA reuptake or metabolism.
-
Attenuation of Glutamatergic Excitation: Another mechanism involves the blockade of glutamate (B1630785) receptors (e.g., NMDA or AMPA receptors), which reduces excitatory neurotransmission.
Further research is necessary to determine which, if any, of these pathways are modulated by this compound.
Visualizations
Caption: General workflow for the isolation of this compound.
Caption: Workflow for the zebrafish seizure model.
Future Directions
The existing research provides a solid foundation for the further investigation of this compound as a potential therapeutic agent. Key areas for future research include:
-
Elucidation of the Mechanism of Action: Investigating the specific molecular targets and signaling pathways involved in the anticonvulsant activity of this compound.
-
Evaluation of Anti-inflammatory and Anti-rheumatic Properties: Conducting in vitro and in vivo studies to determine if this compound possesses anti-inflammatory or anti-rheumatic effects, in line with the traditional uses of Cynanchum otophyllum.
-
Pharmacokinetic and Toxicological Studies: Assessing the absorption, distribution, metabolism, excretion, and potential toxicity of this compound to establish its safety profile.
-
Quantitative Analysis: Determining the concentration of this compound in the roots of Cynanchum otophyllum to aid in the standardization of herbal preparations.
Conclusion
This compound, a C-21 steroidal glycoside from Cynanchum otophyllum, has been scientifically validated for its anticonvulsant properties, providing a pharmacological basis for one of the plant's primary traditional uses. While its potential role in mediating the anti-inflammatory and anti-rheumatic effects of the plant remains to be explored, this compound represents a promising lead compound for the development of new antiepileptic drugs. This technical guide summarizes the current state of knowledge and highlights the need for further research to fully unlock the therapeutic potential of this natural product.
References
Unraveling the Molecular Blueprint: A Technical Guide to the Biosynthesis of Otophylloside F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otophylloside F, a C21 steroidal glycoside isolated from the medicinal plant Cynanchum otophyllum, has garnered significant interest for its potential therapeutic properties. As a member of the pregnane (B1235032) class of steroids, its complex structure, featuring a highly decorated aglycone and a trisaccharide chain of deoxysugars, points to a fascinating and intricate biosynthetic pathway. While the complete, experimentally verified pathway for this compound has yet to be fully elucidated, extensive research on the biosynthesis of related C21 steroidal glycosides and deoxysugars allows for the construction of a comprehensive putative pathway. This technical guide provides an in-depth overview of the proposed biosynthetic route to this compound, integrating current knowledge of steroid and deoxysugar metabolism in plants. The guide is intended to serve as a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug discovery, offering a foundation for further investigation and potential biotechnological production of this promising bioactive compound.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into three major stages:
-
Formation of the C21 Pregnane Aglycone Skeleton: This stage involves the cyclization of squalene (B77637) and subsequent modifications to form the characteristic C21 pregnane core.
-
Biosynthesis of the Deoxysugar Moieties: This involves the synthesis of activated nucleotide sugars, specifically the 2,6-deoxysugars that constitute the trisaccharide chain.
-
Glycosylation of the Aglycone: This final stage involves the sequential attachment of the sugar moieties to the steroidal aglycone by specific glycosyltransferases.
A detailed, step-by-step putative pathway is presented below.
Stage 1: Biosynthesis of the Pregnane Aglycone
The biosynthesis of the steroidal core of this compound is believed to follow the well-established isoprenoid pathway, starting from the basic building blocks of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
A Technical Guide to the Chemical Synthesis of Otophylloside F Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Otophylloside F, a C21 steroidal glycoside isolated from the roots of Cynanchum otophyllum, has demonstrated notable biological activity, including the suppression of seizure-like locomotor activity in zebrafish models. This technical guide provides a comprehensive overview of the proposed chemical synthesis of this compound and its derivatives. Due to the absence of a published total synthesis, this document outlines a feasible synthetic strategy based on established methodologies for the construction of analogous pregnane (B1235032) glycosides. Detailed experimental protocols for key transformations, quantitative data from related syntheses, and visualizations of the proposed synthetic pathway and relevant biological signaling cascades are presented to facilitate future research and drug development efforts in this area.
Introduction
This compound belongs to the family of C21 steroidal glycosides, a class of natural products known for their diverse and potent biological activities. Isolated from Cynanchum otophyllum, a plant used in traditional medicine, this compound features a polyhydroxylated pregnane aglycone, a trisaccharide chain composed of 2,6-dideoxy sugars attached at the C-3 position, and an ikemaoyl ester at the C-12 position. The demonstrated anticonvulsant properties of this compound make it and its derivatives attractive targets for synthetic chemistry and medicinal chemistry programs aimed at the development of novel therapeutics for neurological disorders.
This guide details a proposed retrosynthetic analysis and forward synthesis of this compound, drawing upon established methods for the synthesis of its constituent fragments and their subsequent assembly.
Proposed Retrosynthetic Analysis of this compound
The proposed retrosynthetic strategy for this compound involves three key disconnections:
-
Late-stage esterification: The ikemaoyl ester at C-12 can be installed in a late-stage transformation from a suitably protected aglycone.
-
Glycosylation: The trisaccharide chain can be disconnected at the glycosidic linkage to the C-3 hydroxyl of the pregnane aglycone. This suggests a convergent strategy where the aglycone and the trisaccharide are synthesized separately and then coupled.
-
Trisaccharide synthesis: The trisaccharide can be assembled sequentially from monosaccharide building blocks.
This leads to three primary synthetic targets: the polyhydroxylated pregnane aglycone, the trisaccharide of 2,6-dideoxy sugars, and ikemaic acid (the precursor to the ikemaoyl ester).
Caption: Retrosynthetic analysis of this compound.
Synthesis of Key Intermediates
Synthesis of the Pregnane Aglycone
The polyhydroxylated pregnane aglycone can be synthesized from commercially available steroid starting materials, such as diosgenin (B1670711) or pregnenolone. The synthesis would involve a series of stereoselective hydroxylations, reductions, and protecting group manipulations.
Table 1: Proposed Key Steps for Aglycone Synthesis (Hypothetical Yields Based on Analogous Reactions)
| Step | Reagents and Conditions | Product | Hypothetical Yield (%) |
| Dihydroxylation | OsO4, NMO, acetone/water | Diol derivative | 85-95 |
| Selective Protection | TBDMSCl, imidazole, DMF | Silyl ether derivative | 90-98 |
| Epoxidation | m-CPBA, CH2Cl2 | Epoxide derivative | 80-90 |
| Reductive Opening | LiAlH4, THF | Triol derivative | 85-95 |
| Selective Oxidation | DMP, CH2Cl2 | Keto-alcohol derivative | 90-98 |
Synthesis of the 2,6-Dideoxy Sugar Trisaccharide
The trisaccharide chain is composed of 2,6-dideoxy sugars. These can be synthesized from readily available monosaccharides like L-rhamnose or D-glucose through established deoxygenation protocols. The assembly of the trisaccharide would involve sequential glycosylation reactions.
Table 2: Representative Glycosylation Reaction for Trisaccharide Assembly
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Conditions | Product | Yield (%) | α:β Ratio |
| Phenylthioglycoside | Diol | NIS, TfOH, CH2Cl2, -40 °C to rt | Disaccharide | 70-85 | >10:1 |
| Glycosyl trichloroacetimidate (B1259523) | Monosaccharide alcohol | TMSOTf, CH2Cl2, -78 °C | Disaccharide | 75-90 | >15:1 |
Synthesis of Ikemaic Acid
The "ikemaoyl" group is likely an ester of a specific carboxylic acid. Based on related structures, this is hypothesized to be a substituted cinnamic acid derivative. Its synthesis can be achieved through standard organic reactions such as Wittig or Horner-Wadsworth-Emmons reactions from a corresponding benzaldehyde (B42025) and phosphonate/phosphonium ylide, followed by hydrolysis.
Table 3: Synthesis of Ikemaic Acid Precursor
| Reaction Type | Starting Materials | Reagents and Conditions | Product | Yield (%) |
| Horner-Wadsworth-Emmons | Substituted benzaldehyde, triethyl phosphonoacetate | NaH, THF, 0 °C to rt | Cinnamate ester | 85-95 |
| Hydrolysis | Cinnamate ester | LiOH, THF/H2O | Cinnamic acid derivative | 90-98 |
Final Assembly: Glycosylation and Esterification
The final steps in the proposed synthesis of this compound involve the coupling of the key intermediates.
Caption: Proposed forward synthesis workflow for this compound.
Table 4: Proposed Final Assembly Steps
| Reaction | Substrates | Reagents and Conditions | Product | Hypothetical Yield (%) |
| Glycosylation | Protected Aglycone, Trisaccharide Donor | TMSOTf, CH2Cl2, molecular sieves, -78 °C to 0 °C | Glycosylated Aglycone | 60-75 |
| Esterification | Glycosylated Aglycone, Ikemaic Acid | DCC, DMAP, CH2Cl2 | Protected this compound | 70-85 |
| Deprotection | Protected this compound | TBAF, THF or HF-Pyridine | This compound | 80-95 |
Detailed Experimental Protocols (Representative Examples)
Glycosylation of a Steroidal Aglycone with a Trichloroacetimidate Donor
To a solution of the steroidal aglycone acceptor (1.0 equiv) and the glycosyl trichloroacetimidate donor (1.5 equiv) in anhydrous CH2Cl2 (0.1 M) containing activated 4 Å molecular sieves is cooled to -78 °C under an argon atmosphere. A solution of trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) (0.2 equiv) in CH2Cl2 is added dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to 0 °C over 2 hours. The reaction is quenched by the addition of triethylamine. The mixture is filtered, and the filtrate is concentrated under reduced pressure. The residue is purified by silica (B1680970) gel column chromatography to afford the desired glycosylated steroid.
DCC/DMAP Esterification
To a solution of the glycosylated aglycone (1.0 equiv), ikemaic acid (1.2 equiv), and 4-dimethylaminopyridine (B28879) (DMAP) (0.1 equiv) in anhydrous CH2Cl2 (0.1 M) is added N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) at 0 °C under an argon atmosphere. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The resulting precipitate of dicyclohexylurea is removed by filtration. The filtrate is concentrated, and the residue is purified by silica gel column chromatography to yield the esterified product.
Potential Signaling Pathway
The anticonvulsant activity of this compound, observed in a pentylenetetrazole (PTZ)-induced seizure model in zebrafish, suggests a potential interaction with neuronal signaling pathways. PTZ is a known non-competitive antagonist of the GABAA receptor, a ligand-gated ion channel that mediates inhibitory neurotransmission in the central nervous system. It is plausible that this compound or its derivatives may act to potentiate GABAergic neurotransmission or modulate other ion channels involved in neuronal excitability.
Caption: Hypothesized mechanism of anticonvulsant action.
Conclusion
While the total synthesis of this compound has not yet been reported, this technical guide provides a comprehensive and feasible strategy for its chemical synthesis and the preparation of its derivatives. By leveraging established methodologies in steroid and carbohydrate chemistry, the proposed route offers a clear roadmap for accessing this biologically important molecule. The detailed protocols and compiled data serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug discovery, paving the way for the development of novel anticonvulsant agents based on the this compound scaffold. Further investigation into the precise molecular targets and mechanism of action of this compound will be crucial in fully realizing its therapeutic potential.
Methodological & Application
Otophylloside F: Analytical Standards and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Application Note
Otophylloside F is a C21 steroidal glycoside, a class of natural products known for a wide range of biological activities, including potential antitumor and immunomodulatory effects. As a member of the Otophylloside family isolated from plants of the Cynanchum genus, precise and reliable analytical methods are crucial for its identification, quantification, and characterization in preclinical and clinical research. This document provides an overview of the analytical standards and detailed protocols for the analysis of this compound.
This compound Analytical Standard
An analytical standard is a highly purified compound used as a reference material in qualitative and quantitative analysis.
| Parameter | Specification |
| Product Name | This compound |
| Chemical Class | C21 Steroidal Glycoside |
| Botanical Source | Cynanchum otophyllum |
| Appearance | White to off-white powder |
| Purity (by HPLC) | ≥98% |
| Identification | Conforms to the structure determined by ¹H-NMR, ¹³C-NMR, and MS |
| Solubility | Soluble in methanol (B129727), ethanol, and DMSO |
| Storage | Store at -20°C in a tightly sealed container, protected from light and moisture. |
Note: The quantitative data in the following sections are provided as illustrative examples for methodological guidance. Actual values must be determined experimentally.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This section outlines a typical HPLC method for the quantification of this compound in various matrices.
Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with UV or DAD detector |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid |
| Gradient Elution | 0-20 min, 30-60% B;20-35 min, 60-90% B;35-40 min, 90% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Method Validation Parameters (Hypothetical Data)
| Parameter | Value |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (r²) | >0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Structural Elucidation by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the structural confirmation of this compound.
LC-MS Conditions
| Parameter | Condition |
| Instrument | LC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Capillary Voltage | 3.5 kV |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temp. | 350°C |
| Fragmentor Voltage | 120 V |
| Mass Range | m/z 100 - 1500 |
Experimental Protocols
Protocol 1: Preparation of Standard Solutions
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.
Protocol 2: Sample Preparation from Plant Material
-
Extraction:
-
Weigh 1 g of powdered, dried Cynanchum otophyllum root material.
-
Add 20 mL of 80% methanol.
-
Perform sonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the residue twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Purification:
-
Redissolve the dried extract in 10 mL of water.
-
Apply the solution to a pre-conditioned C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with 20 mL of water to remove highly polar impurities.
-
Elute the target compounds with 20 mL of 80% methanol.
-
Evaporate the eluate to dryness and redissolve in 1 mL of methanol.
-
Filter the final solution through a 0.22 µm syringe filter before HPLC or LC-MS analysis.
-
Visualizations
Caption: Experimental workflow for the extraction and analysis of this compound.
Caption: A plausible signaling pathway for this compound-induced apoptosis.
HPLC method for Otophylloside F quantification
An Application Note and Protocol for the Quantification of Otophylloside F using High-Performance Liquid Chromatography (HPLC)
Introduction
This compound is a naturally occurring saponin (B1150181) with potential pharmacological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for research, quality control, and drug development. This document provides a detailed protocol for a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The method is designed to be robust, sensitive, and suitable for routine analysis in a laboratory setting.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is proposed for this method. The following table summarizes the instrumental parameters.
Table 1: Proposed HPLC Instrumental Parameters
| Parameter | Recommended Setting |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm (or as determined by UV scan of this compound) |
| Run Time | 35 minutes |
Preparation of Standard Solutions and Reagents
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial composition) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Mobile Phase Preparation: Prepare the mobile phases as described in Table 1. Filter all mobile phases through a 0.45 µm membrane filter and degas before use.
Sample Preparation from Plant Material
This protocol outlines a general procedure for the extraction of this compound from a dried plant matrix.[1][2][3]
-
Grinding: Grind the dried plant material to a fine powder.
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a conical flask.
-
Add 20 mL of 80% methanol.
-
Sonicate for 30 minutes in a water bath at 60°C.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue twice more.
-
Combine all the supernatants.
-
-
Clean-up (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Load the combined supernatant onto the SPE cartridge.
-
Wash the cartridge with 10 mL of water to remove polar impurities.
-
Elute this compound with 10 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.[4]
Method Validation (Illustrative Data)
The proposed method should be validated according to the International Council for Harmonisation (ICH) guidelines.[5] The following tables present example data for key validation parameters.
Table 2: Linearity and Range (Example Data)
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,250 |
| 50 | 759,900 |
| 100 | 1,521,000 |
| Regression Equation | y = 15200x + 150 |
| Correlation Coefficient (r²) | 0.9998 |
Table 3: Precision (Example Data)
| Parameter | Concentration (µg/mL) | Peak Area (n=6) | %RSD |
| Intra-day Precision | 50 | 760,500 ± 6,845 | 0.90% |
| Inter-day Precision | 50 | 758,900 ± 9,107 | 1.20% |
Table 4: Accuracy (Recovery) (Example Data)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| Low (80%) | 40 | 39.6 | 99.0 |
| Medium (100%) | 50 | 50.8 | 101.6 |
| High (120%) | 60 | 59.1 | 98.5 |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ) (Example Data)
| Parameter | Value (µg/mL) |
| LOD (S/N = 3) | 0.15 |
| LOQ (S/N = 10) | 0.50 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound.
Caption: Workflow for this compound Quantification.
Hypothetical Signaling Pathway
This diagram illustrates a hypothetical signaling pathway where this compound might exert anti-inflammatory effects, a common activity for saponins.
Caption: Hypothetical Anti-inflammatory Signaling Pathway of this compound.
References
Application Notes and Protocols for Otophylloside F Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otophylloside F, a C21 steroidal glycoside isolated from the roots of Cynanchum otophyllum, has demonstrated notable biological activity, particularly in the context of neurological conditions.[1] Research on related compounds, such as Otophylloside N, has revealed neuroprotective effects against neuronal injury induced by agents like pentylenetetrazole (PTZ).[2] These protective effects are associated with the attenuation of apoptosis, involving the modulation of key signaling molecules like PARP, the Bax/Bcl-2 ratio, and c-Fos expression.[2] This document provides detailed protocols for cell-based assays to evaluate the neuroprotective and cytotoxic potential of this compound, along with data presentation guidelines and representations of associated signaling pathways and experimental workflows.
Data Presentation
Quantitative data from the described assays should be meticulously recorded and summarized for clear interpretation and comparison. The following tables provide a template for presenting results from cytotoxicity and neuroprotection assays.
Table 1: Cytotoxicity of this compound on Primary Cortical Neurons (Example Data)
| Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 4.5 | \multirow{6}{*}{>100 (Hypothetical)} |
| 1 | 98.2 ± 5.1 | |
| 10 | 95.6 ± 4.8 | |
| 25 | 91.3 ± 5.5 | |
| 50 | 88.7 ± 6.2 | |
| 100 | 85.4 ± 5.9 | |
| This table presents hypothetical data where this compound exhibits low cytotoxicity. |
Table 2: Neuroprotective Effect of this compound Against PTZ-Induced Toxicity (Example Data)
| Treatment Group | Cell Viability (%) (Mean ± SD) | % Protection |
| Vehicle Control | 100 ± 5.2 | - |
| PTZ (5 mM) | 52.3 ± 6.1 | - |
| PTZ + this compound (1 µM) | 65.8 ± 5.7 | 28.3 |
| PTZ + this compound (10 µM) | 78.4 ± 4.9 | 54.7 |
| PTZ + this compound (25 µM) | 89.1 ± 5.3 | 77.1 |
| This table illustrates the potential dose-dependent neuroprotective effect of this compound. |
Experimental Protocols
The following are detailed protocols for assessing the biological activity of this compound in a cell-based context, focusing on neuroprotection.
Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay
Objective: To determine the concentration range at which this compound is non-toxic to primary cortical neurons.
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B-27 and GlutaMAX
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate primary cortical neurons in 96-well plates at a density of 1 x 10^4 cells/well and culture for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing various concentrations of this compound (e.g., 1, 10, 25, 50, 100 µM) and a vehicle control (DMSO concentration matched to the highest this compound concentration).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot cell viability against this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Protocol 2: Neuroprotection Assay Against Pentylenetetrazole (PTZ)-Induced Injury
Objective: To evaluate the ability of this compound to protect neurons from PTZ-induced cell death.
Materials:
-
All materials from Protocol 1
-
Pentylenetetrazole (PTZ) stock solution (in sterile water)
Procedure:
-
Cell Seeding: Plate primary cortical neurons as described in Protocol 1.
-
Pre-treatment: Treat the cells with non-toxic concentrations of this compound (determined from Protocol 1) for 2 hours.
-
Induction of Injury: Add PTZ to the wells (final concentration, e.g., 5 mM), except for the vehicle control group.
-
Incubation: Co-incubate the cells with this compound and PTZ for 24 hours.
-
Assessment of Viability: Measure cell viability using the MTT assay as described in Protocol 1.
-
Data Analysis: Compare the viability of cells treated with PTZ alone to those pre-treated with this compound. Calculate the percentage of protection.
Visualizations
Signaling Pathway
The neuroprotective effects of compounds structurally related to this compound, such as Otophylloside N, have been linked to the inhibition of the apoptotic pathway.[2] The following diagram illustrates this proposed mechanism.
Caption: Proposed anti-apoptotic signaling pathway of this compound.
Experimental Workflow
The diagram below outlines the sequential steps involved in the cell-based neuroprotection assay.
Caption: Workflow for the neuroprotection cell-based assay.
References
- 1. Bioactive C21 Steroidal Glycosides from the Roots of Cynanchum otophyllum That Suppress the Seizure-like Locomotor Activity of Zebrafish Caused by Pentylenetetrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Effects of Otophylloside N on Pentylenetetrazol-Induced Neuronal Injury In vitro and In vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Otophylloside F Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otophylloside F is a C21 steroidal glycoside isolated from the roots of Cynanchum otophyllum, a plant used in traditional medicine.[1][2] Preclinical studies have demonstrated its potential neuroprotective and anti-seizure-like activities, suggesting its therapeutic promise for neurological disorders.[3] However, the precise molecular targets of this compound remain to be elucidated. Identifying these targets is a critical step in understanding its mechanism of action, optimizing its therapeutic potential, and assessing any potential off-target effects.
These application notes provide detailed protocols for three common and powerful techniques for identifying the molecular targets of natural products like this compound:
-
Affinity Purification-Mass Spectrometry (AP-MS) using a chemical probe.
-
Cellular Thermal Shift Assay (CETSA) , a label-free method.
-
Competitive Activity-Based Protein Profiling (ABPP) .
Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification of this compound
AP-MS is a widely used method to identify protein binding partners of a small molecule.[4][5] This technique involves chemically modifying the small molecule to create a "bait" probe, which is then used to "fish" for its interacting proteins ("prey") from a cell lysate.[6][7] The captured proteins are subsequently identified by mass spectrometry.
Experimental Workflow: AP-MS
Caption: Workflow for this compound target identification using AP-MS.
Protocol: AP-MS
1. Synthesis of this compound-Biotin Probe:
-
A linker arm with a terminal biotin moiety is chemically conjugated to a non-essential position of this compound. The conjugation site should be chosen carefully to minimize disruption of its biological activity. Structure-activity relationship data, if available, can guide this process.
2. Cell Culture and Lysis:
-
Culture a relevant neuronal cell line (e.g., SH-SY5Y) to 80-90% confluency.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris. Determine the protein concentration of the supernatant.
3. Affinity Purification:
-
Incubate the cell lysate (e.g., 1 mg of total protein) with the this compound-biotin probe (or a DMSO control) for 2-4 hours at 4°C with gentle rotation.
-
Add streptavidin-coated magnetic beads and incubate for another 1 hour at 4°C.
-
Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads using a suitable elution buffer (e.g., by boiling in SDS-PAGE sample buffer).
4. Mass Spectrometry and Data Analysis:
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining.
-
Excise the protein bands, perform in-gel tryptic digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins using a protein database search algorithm (e.g., Mascot or Sequest).
-
Compare the proteins identified in the this compound-probe pulldown with the control pulldown to identify specific binding partners.
Data Presentation: AP-MS
Table 1: Representative Quantitative Data from AP-MS Analysis
| Protein ID | Gene Name | Fold Enrichment (this compound Probe / Control) | p-value | Function |
| P05108 | GABRA1 | 15.2 | < 0.001 | Gamma-aminobutyric acid receptor subunit alpha-1 |
| P63076 | VDAC1 | 8.5 | < 0.01 | Voltage-dependent anion-selective channel protein 1 |
| Q16539 | HSPA5 | 3.1 | < 0.05 | Heat shock protein 5 (BiP) |
| P60709 | ACTB | 1.2 | > 0.05 | Actin, cytoplasmic 1 (Non-specific binder) |
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a label-free method to assess the direct binding of a compound to its target protein in a cellular context.[8][9] The principle is that a protein's thermal stability increases upon ligand binding.[10][11] This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.
Experimental Workflow: CETSA
Caption: Workflow for this compound target engagement using CETSA.
Protocol: CETSA
1. Cell Treatment:
-
Treat cultured neuronal cells with this compound at a desired concentration (e.g., 10 µM) or with DMSO as a vehicle control for 1-2 hours.
2. Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
3. Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated protein by centrifugation at high speed.
-
Transfer the supernatant to a new tube and determine the protein concentration.
4. Protein Detection:
-
Analyze the soluble protein fractions by Western blotting using an antibody against a suspected target protein.
-
Quantify the band intensities using densitometry.
5. Data Analysis:
-
Plot the percentage of soluble protein as a function of temperature to generate a melt curve. A shift in the melt curve to the right for the this compound-treated sample compared to the control indicates target engagement.
-
Alternatively, perform an isothermal dose-response (ITDR) experiment by treating cells with a range of this compound concentrations and heating at a single, optimized temperature. This allows for the determination of the compound's potency (EC50) for target engagement.
Data Presentation: CETSA
Table 2: Representative Quantitative Data from CETSA Melt Curve Analysis
| Temperature (°C) | % Soluble Target Protein (Control) | % Soluble Target Protein (this compound) |
| 40 | 100 | 100 |
| 45 | 98 | 99 |
| 50 | 85 | 95 |
| 55 | 52 | 80 |
| 60 | 20 | 55 |
| 65 | 5 | 25 |
| Tm (°C) | 54.5 | 59.0 |
Table 3: Representative Quantitative Data from Isothermal Dose-Response CETSA
| This compound (µM) | % Soluble Target Protein (at 56°C) |
| 0.01 | 22 |
| 0.1 | 35 |
| 1 | 68 |
| 10 | 85 |
| 100 | 88 |
| EC50 (µM) | 0.85 |
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is a powerful technique to identify the targets of a compound by assessing its ability to compete with a broad-spectrum activity-based probe (ABP) for binding to a class of enzymes.[12] This method is particularly useful if this compound is suspected to interact with a specific enzyme family for which a suitable ABP exists.
Experimental Workflow: Competitive ABPP
Caption: Workflow for competitive ABPP with this compound.
Protocol: Competitive ABPP
1. Lysate Preparation:
-
Prepare a proteome lysate from a relevant cell line or tissue.
2. Competitive Incubation:
-
Pre-incubate the lysate with this compound (at various concentrations) or DMSO (control) for 30 minutes at room temperature.
-
Add a broad-spectrum activity-based probe (e.g., a fluorophosphonate-biotin probe for serine hydrolases) and incubate for another 30 minutes.
3. Sample Preparation for MS:
-
Quench the labeling reaction.
-
Enrich the probe-labeled proteins using streptavidin beads.
-
Perform on-bead tryptic digestion of the captured proteins.
4. Quantitative Mass Spectrometry:
-
Analyze the resulting peptides by LC-MS/MS.
-
Use a quantitative proteomics approach (e.g., iTRAQ or TMT labeling, or label-free quantification) to compare the abundance of probe-labeled proteins between the this compound-treated and control samples.
5. Data Analysis:
-
Proteins that show a significant decrease in abundance in the this compound-treated sample are considered potential targets, as this compound has competed with the ABP for binding.
Data Presentation: Competitive ABPP
Table 4: Representative Quantitative Data from Competitive ABPP Analysis
| Protein ID | Gene Name | Ratio (this compound / Control) | p-value | Enzyme Class |
| P23563 | FAAH | 0.21 | < 0.001 | Serine Hydrolase |
| Q99685 | ABHD6 | 0.45 | < 0.01 | Serine Hydrolase |
| P04066 | LYPLA1 | 0.95 | > 0.05 | Serine Hydrolase (Non-target) |
Hypothetical Signaling Pathway Modulated by this compound
Based on the known anti-seizure and neuroprotective effects of similar natural products, this compound may modulate signaling pathways involved in neuronal excitability and survival.[13][14][15] A plausible hypothetical mechanism is the enhancement of GABAergic inhibition and modulation of neuroinflammatory pathways.
Caption: Hypothetical signaling pathway for this compound's neuroprotective effects.
Conclusion
The identification of this compound's molecular targets is essential for advancing its development as a potential therapeutic agent. The protocols outlined in these application notes provide a comprehensive framework for researchers to systematically investigate the molecular mechanisms of this compound. By employing a combination of affinity-based, label-free, and competitive profiling techniques, a high-confidence list of direct and indirect targets can be generated, paving the way for further validation and drug development efforts.
References
- 1. Bioactive C21 Steroidal Glycosides from the Roots of Cynanchum otophyllum That Suppress the Seizure-like Locomotor Activity of Zebrafish Caused by Pentylenetetrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two new antiepilepsy compounds--otophyllosides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 5. Affinity Purification Mass Spectrometry (AP-MS) - Creative Proteomics [creative-proteomics.com]
- 6. Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]
- 8. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pjps.pk [pjps.pk]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Investigating the In Vitro Anti-Cancer Activity of Otophylloside F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otophylloside F is a pregnane (B1235032) glycoside, a class of natural compounds that has demonstrated potential as anti-cancer agents. Pregnane glycosides isolated from plants of the Cynanchum genus, including Cynanchum otophyllum, have been shown to exhibit cytotoxic effects against various cancer cell lines. While specific data on this compound is limited, this document provides a comprehensive set of protocols and application notes to guide the investigation of its in vitro anti-cancer properties. The methodologies described herein are standard and widely accepted for the evaluation of novel cytotoxic compounds.
Data Presentation: Illustrative Cytotoxicity Data
Due to the absence of specific published data for this compound, the following table presents hypothetical yet representative cytotoxicity data for a pregnane glycoside against common human cancer cell lines. This data serves as an example of how to structure and present findings from cytotoxicity assays.
Table 1: Illustrative IC50 Values of a Representative Pregnane Glycoside
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 8.5 |
| HepG2 | Liver Cancer | 12.3 |
| U251 | Glioblastoma | 15.7 |
| A549 | Lung Cancer | 10.2 |
| MCF-7 | Breast Cancer | 9.8 |
Experimental Workflow
The following diagram outlines a typical experimental workflow for the in vitro evaluation of a novel anti-cancer compound like this compound.
Caption: Experimental workflow for in vitro anti-cancer assessment.
Signaling Pathway Visualization
Cytotoxic natural products often induce apoptosis through the intrinsic (mitochondrial) pathway. The following diagram illustrates a plausible signaling cascade that could be investigated for this compound.
Caption: Hypothesized intrinsic apoptosis signaling pathway.
Experimental Protocols
Cell Culture
-
Cell Lines: Human cancer cell lines such as HeLa (cervical), HepG2 (liver), U251 (glioblastoma), A549 (lung), and MCF-7 (breast) are recommended.
-
Culture Medium: Use the appropriate medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
-
Subculturing: Passage cells when they reach 70-80% confluency to maintain exponential growth.
Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic: Annexin V+/PI+, necrotic: Annexin V-/PI+).
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for various time points (e.g., 12, 24, 48 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction: Treat cells with this compound, harvest, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, Cyclin B1, p21). Follow with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine relative protein expression levels.
Disclaimer
The information provided in these application notes and protocols is intended for guidance and research purposes only. The experimental conditions and expected outcomes may need to be optimized for specific cell lines and laboratory settings. The illustrative data and signaling pathways are based on the activities of related compounds and should be confirmed through direct experimentation with this compound.
Application Notes and Protocols for Assessing the Neuroprotective Effects of Otophylloside F in Zebrafish
Audience: Researchers, scientists, and drug development professionals.
Introduction: Otophylloside F is a C21 steroidal glycoside isolated from the roots of Cynanchum otophyllum, a plant used in traditional medicine.[1] Related compounds from this plant, such as Otophylloside N, have demonstrated neuroprotective effects against pentylenetetrazol (PTZ)-induced neuronal injury in zebrafish, attenuating convulsive behavior and apoptosis.[2] Furthermore, this compound itself has been shown to suppress seizure-like locomotor activity in zebrafish, indicating its bioactivity in the central nervous system.[1] These findings provide a strong rationale for investigating the potential neuroprotective properties of this compound.
The zebrafish (Danio rerio) model is a powerful in vivo system for studying neuroprotection and for high-throughput screening of therapeutic compounds. Its genetic tractability, rapid development, and optical transparency make it ideal for observing neuronal development, degeneration, and the effects of chemical treatments in a living organism.
These application notes provide a comprehensive framework for assessing the neuroprotective effects of this compound in a chemically-induced neurodegeneration model in zebrafish, focusing on the evaluation of oxidative stress, apoptosis, and inflammation.
Quantitative Data Summary
The following tables are templates for organizing and presenting quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on Survival Rate and Morphological Defects in a Neurotoxin-Induced Zebrafish Model
| Treatment Group | Concentration (µM) | Survival Rate (%) at 72 hpf | Percentage of Larvae with Morphological Defects (%) |
| Control (0.1% DMSO) | - | ||
| Neurotoxin (e.g., MPTP) | [X] | ||
| This compound | 1 | ||
| This compound | 5 | ||
| This compound | 10 | ||
| Neurotoxin + this compound | [X] + 1 | ||
| Neurotoxin + this compound | [X] + 5 | ||
| Neurotoxin + this compound | [X] + 10 |
hpf: hours post-fertilization
Table 2: Assessment of this compound on Apoptosis and Oxidative Stress Markers
| Treatment Group | Concentration (µM) | Relative Acridine Orange Fluorescence Intensity (Apoptosis) | Relative ROS Fluorescence Intensity (Oxidative Stress) |
| Control (0.1% DMSO) | - | ||
| Neurotoxin (e.g., MPTP) | [X] | ||
| This compound | 1 | ||
| This compound | 5 | ||
| This compound | 10 | ||
| Neurotoxin + this compound | [X] + 1 | ||
| Neurotoxin + this compound | [X] + 5 | ||
| Neurotoxin + this compound | [X] + 10 |
ROS: Reactive Oxygen Species
Table 3: Evaluation of this compound on Neuroinflammation
| Treatment Group | Concentration (µM) | Number of Migrated Neutrophils/Macrophages (per larva) |
| Control (0.1% DMSO) | - | |
| Neurotoxin (e.g., MPTP) | [X] | |
| This compound | 1 | |
| This compound | 5 | |
| This compound | 10 | |
| Neurotoxin + this compound | [X] + 1 | |
| Neurotoxin + this compound | [X] + 5 | |
| Neurotoxin + this compound | [X] + 10 |
Experimental Protocols
Protocol 1: Induction of Neurodegeneration in Zebrafish Larvae
This protocol describes the use of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce dopaminergic neuron loss, a model relevant to Parkinson's disease.[3][4]
Materials:
-
Zebrafish larvae (e.g., Tg(dat:eGFP) line to visualize dopaminergic neurons) at 3 days post-fertilization (dpf).[3]
-
MPTP hydrochloride stock solution (10 mM in sterile water).
-
E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄).
-
24-well plates.
-
Incubator at 28.5°C.
Procedure:
-
Collect healthy, developmentally normal 3 dpf zebrafish larvae.
-
Array 15-20 larvae per well in 24-well plates containing 1 mL of E3 medium.
-
Prepare treatment solutions:
-
Control: E3 medium with 0.1% DMSO.
-
MPTP: Dilute MPTP stock solution in E3 medium to the desired final concentration (e.g., 250 µM, to be optimized).
-
This compound: Prepare various concentrations (e.g., 1, 5, 10 µM) in E3 medium.
-
Co-treatment: Prepare solutions containing both MPTP and this compound at the desired concentrations.
-
-
Remove the existing E3 medium from the wells and replace it with the respective treatment solutions.
-
Incubate the plates at 28.5°C for the desired duration (e.g., 48-72 hours).
-
At the end of the exposure period, assess survival rates, morphological changes, and proceed to specific assays for apoptosis, oxidative stress, and inflammation.
Protocol 2: Assessment of Apoptosis using Acridine Orange Staining
This protocol allows for the visualization and quantification of apoptotic cells in live zebrafish larvae.[5][6][7]
Materials:
-
Treated zebrafish larvae from Protocol 1.
-
Acridine Orange (AO) stock solution (5 mg/mL in water).[6]
-
E3 embryo medium.
-
Tricaine (B183219) solution (0.02%) for anesthesia.
-
Fluorescence microscope with a FITC/GFP filter set.
-
Glass depression slides.
Procedure:
-
Prepare a working solution of AO by diluting the stock solution to 5 µg/mL in E3 medium.[6]
-
Transfer larvae from each treatment group into separate wells containing the AO working solution.
-
Incubate the larvae in the dark at 28.5°C for 20-30 minutes.[6]
-
Wash the larvae three times with fresh E3 medium to remove excess AO.
-
Anesthetize the larvae using the tricaine solution.
-
Mount individual larvae on a depression slide in a drop of E3 medium.
-
Visualize under a fluorescence microscope. Apoptotic cells will appear as bright green fluorescent spots, particularly concentrated in the brain and central nervous system.
-
Capture images of the head and trunk regions for each larva.
-
Quantify apoptosis by either counting the number of fluorescent cells or measuring the total fluorescence intensity in a defined region of interest (e.g., the brain) using image analysis software (e.g., ImageJ).
Protocol 3: Measurement of Oxidative Stress (ROS Production)
This protocol uses a fluorescent probe to detect the in vivo production of reactive oxygen species (ROS).[8][9][10]
Materials:
-
Treated zebrafish larvae from Protocol 1.
-
ROS-sensitive fluorescent probe (e.g., CellROX Green or H2DCFDA) stock solution (in DMSO).
-
Hank's Balanced Salt Solution (HBSS).[8]
-
Tricaine solution (0.02%).
-
Fluorescence microscope or plate reader.
Procedure:
-
Prepare a working solution of the ROS probe (e.g., 2.5-5 µM CellROX Green) in HBSS.[10]
-
Wash the treated larvae once with HBSS.
-
Incubate the larvae in the ROS probe working solution at 28.5°C in the dark for 30-60 minutes.
-
Wash the larvae three times with pre-warmed HBSS to remove the excess probe.[10]
-
Anesthetize the larvae with tricaine solution.
-
Mount and image the larvae as described in the apoptosis protocol.
-
Quantify the fluorescence intensity in the region of interest (e.g., the brain) using image analysis software. Alternatively, fluorescence can be measured for groups of larvae in a 96-well plate using a microplate reader.
Protocol 4: Evaluation of Neuroinflammation by Leukocyte Migration Assay
This protocol assesses inflammation by visualizing the migration of leukocytes (neutrophils and macrophages) to the site of neuronal injury.[11][12]
Materials:
-
Treated zebrafish larvae from Protocol 1 (preferably a transgenic line with fluorescent leukocytes, e.g., Tg(mpx:GFP) for neutrophils).
-
Neutral Red solution (2.5 µg/mL in E3 medium) for macrophage staining.[11]
-
Tricaine solution (0.02%).
-
Fluorescence microscope.
Procedure:
-
For Neutrophil Migration (using Tg(mpx:GFP) line):
-
Anesthetize the treated larvae at the desired time point (e.g., 6 hours post-injury/treatment).
-
Mount and image under a fluorescence microscope.
-
Count the number of green fluorescent neutrophils that have migrated into the brain region.
-
-
For Macrophage Migration (using Neutral Red):
-
Incubate live, treated larvae in Neutral Red solution at 28.5°C in the dark for 6-8 hours.[11]
-
Wash the larvae thoroughly with fresh E3 medium.
-
Anesthetize and mount the larvae for imaging.
-
Count the number of red-stained macrophages that have accumulated in the brain region.
-
-
Compare the number of migrated leukocytes across different treatment groups to assess the anti-inflammatory effect of this compound.
Visualizations: Signaling Pathways and Workflows
Caption: Hypothetical neuroprotective signaling pathway of this compound.
Caption: General experimental workflow for assessing neuroprotection.
References
- 1. Bioactive C21 Steroidal Glycosides from the Roots of Cynanchum otophyllum That Suppress the Seizure-like Locomotor Activity of Zebrafish Caused by Pentylenetetrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective Effects of Otophylloside N on Pentylenetetrazol-Induced Neuronal Injury In vitro and In vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Analysis of Neurotoxin-Induced Ablation of Dopaminergic Neurons in Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Neurodegeneration in zebrafish embryos and adults after cadmium exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Oxidative Stress in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Oxidative Stress in Zebrafish Embryos | Gene Tools, LLC [gene-tools.com]
- 10. Detection of Reactive Oxygen Species Using MitoSOX and CellROX in Zebrafish [bio-protocol.org]
- 11. mdpi.com [mdpi.com]
- 12. Pivotal Advance: Pharmacological manipulation of inflammation resolution during spontaneously resolving tissue neutrophilia in the zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Otophylloside F in Seizure-Like Activity Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding and experimental protocols for utilizing Otophylloside F, a C21 steroidal glycoside isolated from the roots of Cynanchum otophyllum, in the study of seizure-like activity.
Introduction
This compound is a natural compound that has demonstrated potential as an anticonvulsant agent. Research has shown its efficacy in suppressing seizure-like behavior in preclinical models, making it a compound of interest for further investigation in the development of novel anti-epileptic drugs.[1][2] These notes detail the available data on this compound and provide protocols for its evaluation in a common seizure model.
While the precise mechanism of action for this compound is still under investigation, preliminary studies on related compounds from Cynanchum otophyllum suggest a potential neuroprotective role involving the modulation of apoptotic pathways.
Quantitative Data Summary
The anticonvulsant activity of this compound has been quantified in a pentylenetetrazole (PTZ)-induced seizure model in zebrafish larvae. The following table summarizes the key findings.
| Compound | Model Organism | Seizure Induction Agent | Concentration | Observed Effect | Reference |
| This compound | Zebrafish (Danio rerio) larvae | Pentylenetetrazole (PTZ) | Not specified | Suppression of seizure-like locomotor activity | [1] |
| Otophylloside B | Zebrafish (Danio rerio) larvae | Pentylenetetrazole (PTZ) | Not specified | Suppression of seizure-like locomotor activity | [1] |
| Rostratamine 3-O-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranoside | Zebrafish (Danio rerio) larvae | Pentylenetetrazole (PTZ) | Not specified | Suppression of seizure-like locomotor activity | [1] |
Further dose-response studies are required to determine the ED50 of this compound.
Putative Signaling Pathway
Based on studies of related compounds isolated from Cynanchum otophyllum, a putative signaling pathway for the neuroprotective effects of this compound in the context of seizure-like activity is proposed below. This pathway focuses on the inhibition of apoptosis, a key process in neuronal damage following seizures.
Caption: Putative neuroprotective pathway of this compound.
Experimental Protocols
The following protocols are based on methodologies used to assess the anticonvulsant effects of compounds in a zebrafish model.
Zebrafish Larvae Seizure Model Induced by Pentylenetetrazole (PTZ)
This protocol outlines the steps for evaluating the efficacy of this compound in suppressing PTZ-induced seizure-like locomotor activity in zebrafish larvae.
Materials:
-
Zebrafish (Danio rerio) larvae (e.g., 7 days post-fertilization)
-
Pentylenetetrazole (PTZ) solution
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Embryo medium/system water
-
Multi-well plates (e.g., 96-well)
-
Automated video tracking system
Experimental Workflow:
Caption: Experimental workflow for evaluating this compound.
Procedure:
-
Acclimatization: Place individual zebrafish larvae into the wells of a 96-well plate containing embryo medium. Allow the larvae to acclimate for a period of 30 minutes.
-
Pre-treatment: Prepare different concentrations of this compound in embryo medium. The final concentration of the solvent (e.g., DMSO) should be kept constant across all groups and should not exceed a level that affects larval behavior (typically ≤ 0.1%). Replace the medium in the wells with the this compound solutions or a vehicle control.
-
Incubation: Incubate the larvae in the treatment solutions for a defined period, for example, 1 hour.
-
Seizure Induction: Following incubation, add a pre-determined concentration of PTZ to each well to induce seizure-like behavior.
-
Behavioral Analysis: Immediately after PTZ administration, place the 96-well plate into an automated video tracking system. Record the locomotor activity of the larvae for a specified duration (e.g., 30-60 minutes).
-
Data Analysis: Analyze the recorded videos to quantify locomotor parameters such as total distance moved, velocity, and thigmotaxis (wall-hugging behavior). A significant reduction in the hyperlocomotor activity in the this compound-treated groups compared to the PTZ-only control group indicates anticonvulsant activity.
Western Blot Analysis for Apoptotic Markers
To investigate the potential mechanism of action, Western blotting can be used to assess the levels of key apoptotic proteins in a relevant cell line or in protein lysates from treated animal models.
Protocol:
-
Sample Preparation: Prepare protein lysates from neuronal cell cultures or brain tissue from animal models treated with this compound and/or a seizure-inducing agent.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved PARP, c-Fos, and a loading control like β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Structure-Activity Relationship
Preliminary studies on C21 steroidal glycosides from Cynanchum otophyllum suggest that the following structural features are important for their anticonvulsant activity[1]:
-
A pregnene skeleton.
-
An ester group at the C-12 position.
-
A C-3 sugar chain composed of three 2,6-dideoxysaccharide units.
Further research is needed to fully elucidate the structure-activity relationship of this compound and its analogues.
Conclusion
This compound represents a promising natural product with demonstrated anticonvulsant properties in a preclinical seizure model. The protocols outlined in these application notes provide a framework for further investigation into its efficacy and mechanism of action. Future studies should focus on dose-response characterization, evaluation in mammalian models of epilepsy, and detailed elucidation of its molecular targets and signaling pathways.
References
Application Notes and Protocols for In Vivo Studies of Otophylloside F
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of Otophylloside F for in vivo research, including recommended protocols for its administration and evaluation in preclinical models. The information is compiled from available literature on this compound and structurally related C21 steroidal glycosides.
Introduction
This compound is a C21 steroidal glycoside isolated from the roots of Cynanchum otophyllum.[1] This class of compounds has garnered significant interest for its potential neuroprotective and anticonvulsant properties.[2][3] Research on related compounds, such as Otophylloside N and Otophylloside B, has provided valuable insights into their mechanisms of action, suggesting anti-apoptotic and antioxidant pathways are involved. While direct in vivo dosage and administration data for this compound in rodent models are limited, this document provides a detailed starting point for researchers based on the available scientific evidence.
Potential Signaling Pathways of this compound
Based on studies of related C21 steroidal glycosides, this compound is hypothesized to exert its neuroprotective effects through the modulation of key signaling pathways involved in apoptosis and oxidative stress.
Caption: Proposed signaling pathway for the neuroprotective effects of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound and related compounds.
Table 1: In Vivo Efficacy of Related Otophyllosides
| Compound | Animal Model | Disease Model | Dose | Administration Route | Observed Effect | Reference |
| Otophylloside A & B | Rat | Audiogenic Seizures | ED50 = 10.20 mg/kg | Not Specified | Protection against seizures | [4] |
| Otophylloside N | Mouse | PTZ-Induced Seizures | Not Specified | Intraperitoneal | Attenuated neuronal apoptosis and activation | |
| This compound | Zebrafish | PTZ-Induced Seizures | Not Specified | Immersion | Suppressed seizure-like locomotor activity | [1] |
Table 2: In Vitro Neuroprotective Activity of Related C21 Steroidal Glycosides
| Compound | Cell Line | Stressor | Concentration | Observed Effect | Reference |
| Cynsaccatol Q & Saccatol K | PC12 | H₂O₂ | Not Specified | Reduced apoptosis and oxidative stress via Nrf2-ARE pathway | [5] |
| Cynsaccatols I, N, O & S | PC12 | H₂O₂ | 1 µM | Inhibition of apoptosis | [6] |
Experimental Protocols
The following are detailed protocols for the in vivo evaluation of this compound in a pentylenetetrazole (PTZ)-induced seizure model in mice. These protocols are based on established methods and data from related compounds.
Experimental Workflow
Caption: Experimental workflow for in vivo evaluation of this compound.
Materials and Reagents
-
This compound (purity >98%)
-
Pentylenetetrazole (PTZ)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium (CMC-Na) in sterile saline)
-
Male C57BL/6 mice (8-10 weeks old, 20-25 g)
-
Standard laboratory animal diet and water
-
Sterile syringes and needles (27G)
-
Observation chambers
-
Anesthetic (e.g., isoflurane)
-
Surgical tools for tissue collection
-
Reagents for biochemical and molecular analysis (e.g., antibodies for Western blotting, primers for PCR)
Animal Handling and Grouping
-
Acclimatize mice to the laboratory conditions for at least one week before the experiment.
-
House animals in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Randomly divide the animals into the following groups (n=8-10 per group):
-
Vehicle Control: Receives vehicle only.
-
PTZ Control: Receives vehicle followed by PTZ injection.
-
This compound Low Dose + PTZ: Receives a low dose of this compound followed by PTZ injection.
-
This compound High Dose + PTZ: Receives a high dose of this compound followed by PTZ injection.
-
Positive Control + PTZ: Receives a standard antiepileptic drug (e.g., diazepam) followed by PTZ injection.
-
Dosage and Administration
Note: The optimal dose of this compound for in vivo studies in rodents has not been definitively established. The following dosages are suggested as a starting point based on data from related compounds and should be optimized in pilot studies.
-
Preparation of this compound: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated to allow for an injection volume of approximately 10 ml/kg body weight.
-
Administration: Administer this compound or vehicle intraperitoneally (i.p.) once daily for 7 consecutive days.
Table 3: Recommended Starting Doses for this compound
| Dose Level | Suggested Dose Range (mg/kg) | Rationale |
| Low Dose | 5 - 10 | Based on the ED50 of related otophyllosides A & B. |
| High Dose | 10 - 20 | To explore a dose-dependent effect. |
Induction of Seizures
-
On the 7th day of treatment, 30 minutes after the final administration of this compound or vehicle, administer a single i.p. injection of PTZ.
-
The dose of PTZ may range from 35 mg/kg for a kindling model to 80 mg/kg for an acute seizure model.[7][8][9] A dose of 60-80 mg/kg is recommended for acute seizure induction.[9]
Behavioral Assessment
-
Immediately after PTZ injection, place each mouse in an individual observation chamber.
-
Observe and record the seizure activity for 30 minutes.
-
Score the severity of seizures using the Racine scale:
-
Stage 0: No response
-
Stage 1: Ear and facial twitching
-
Stage 2: Myoclonic jerks without upright posture
-
Stage 3: Myoclonic jerks with upright posture
-
Stage 4: Tonic-clonic seizures
-
Stage 5: Tonic-clonic seizures with loss of righting reflex
-
Stage 6: Death
-
Tissue Collection and Analysis
-
At the end of the observation period, euthanize the mice by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Rapidly dissect the brain and isolate the hippocampus and cortex on ice.
-
Process the tissues for further analysis:
-
Western Blotting: Analyze the expression levels of proteins involved in apoptosis (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP) and oxidative stress (e.g., Nrf2, HO-1).
-
Real-Time PCR: Quantify the mRNA levels of relevant genes.
-
Immunohistochemistry (IHC): Visualize the localization of key proteins in brain sections.
-
Conclusion
This compound presents a promising avenue for the development of novel neuroprotective and anticonvulsant therapies. The protocols outlined in these application notes provide a solid foundation for researchers to initiate in vivo investigations into its efficacy and mechanism of action. It is imperative that initial dose-response studies are conducted to determine the optimal therapeutic window for this compound in specific rodent models. Further research will be crucial to fully elucidate its therapeutic potential.
References
- 1. Bioactive C21 Steroidal Glycosides from the Roots of Cynanchum otophyllum That Suppress the Seizure-like Locomotor Activity of Zebrafish Caused by Pentylenetetrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethnobotany, Phytochemistry and Pharmacological Effects of Plants in Genus Cynanchum Linn. (Asclepiadaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antitumour activity of C21 steroidal glycosides and their derivatives of Baishouwu: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotection of two C21 steroidal glycosides from Cynanchum auriculatum against H2O2-induced damage on PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C21 steroidal glycosides from Cynanchum auriculatum and their neuroprotective effects against H2O2-induced damage in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsr.com [ijpsr.com]
Application Notes and Protocols: Otophylloside F for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otophylloside F is a C21 steroidal glycoside isolated from the medicinal plant Cynanchum otophyllum. This class of compounds has garnered significant interest for its diverse biological activities, including neuroprotective and potential anticancer properties. This compound and its analogs are being investigated for their therapeutic potential, making standardized protocols for in vitro studies essential for reproducible and comparable results. These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, along with a summary of available quantitative data for related compounds and a proposed signaling pathway.
Data Presentation
While specific quantitative data for this compound is limited in publicly available literature, the following table summarizes relevant data for closely related C21 steroidal glycosides isolated from Cynanchum otophyllum. This information can serve as a starting point for determining optimal experimental concentrations for this compound.
| Compound Name | Cell Line | Bioactivity | Effective Concentration / IC50 | Citation |
| Cynanotoside A, B, and Cynotophylloside H | HT22 (hippocampal neuronal cell line) | Neuroprotection against HCA-induced cell death | 1 - 30 µM | |
| Otophylloside B | C. elegans model of Alzheimer's Disease | Protection against Aβ toxicity | Not specified | [1] |
| Caudatin (related C21 steroidal glycoside) | Various cancer cell lines | Antiproliferative | Not specified |
Note: The effective concentrations mentioned above are for related compounds and should be used as a guideline for designing dose-response experiments for this compound. It is crucial to perform a dose-response study to determine the optimal working concentration for your specific cell line and experimental conditions.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile filter tips
Protocol:
-
Aseptic Technique: Perform all steps under sterile conditions in a laminar flow hood to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolving in DMSO: Add the appropriate volume of DMSO to the this compound powder to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). Vortex or gently warm the solution if necessary to ensure complete dissolution.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile vial.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Preparation of Working Solutions and Cell Treatment
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium appropriate for your cell line
-
Sterile tubes for dilution
-
Cells plated in appropriate culture vessels (e.g., 96-well plates, 6-well plates)
Protocol:
-
Thawing Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilutions: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
Assessing Cell Viability (MTT Assay)
Materials:
-
Cells treated with this compound and controls in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Plate reader capable of measuring absorbance at 570 nm
Protocol:
-
Add MTT Reagent: Following the treatment period, add 10-20 µL of MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilize Formazan Crystals: Carefully remove the medium and add 100-200 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. This data can be used to determine the IC50 value of this compound for the specific cell line.
Mandatory Visualizations
Experimental Workflow for this compound Preparation and Cell Treatment
Caption: Workflow for preparing this compound and conducting cell viability assays.
Proposed Signaling Pathway for this compound's Neuroprotective Effects
Based on studies of the closely related compound Otophylloside B, a plausible mechanism of action for this compound involves the activation of cellular stress response pathways.[1] The following diagram illustrates a hypothetical signaling cascade.
Caption: Hypothetical signaling pathway for this compound-mediated neuroprotection.
References
Application Notes and Protocols for Evaluating the Bioavailability of Otophylloside F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Otophylloside F is a steroidal glycoside isolated from the medicinal plant Cynanchum otophyllum. Preliminary studies suggest its potential therapeutic effects, including neuroprotective properties. As with any potential drug candidate, understanding its bioavailability is a critical step in early-stage drug development. This document provides a comprehensive guide to the methods and protocols for evaluating the bioavailability of this compound, encompassing in silico, in vitro, and in vivo approaches. Saponins, the class of compounds to which this compound belongs, are known for their generally low oral bioavailability due to factors such as high molecular weight, poor membrane permeability, and potential for metabolism by gut microbiota.[][2] Therefore, a multi-faceted approach is recommended to thoroughly characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
Predicted Physicochemical and ADME Properties of this compound
To facilitate the design of relevant bioavailability studies, the physicochemical and ADME properties of this compound were predicted using in silico models based on its chemical structure (SMILES: CO[C@@H]1C--INVALID-LINK--O--INVALID-LINK--O[C@H]2--INVALID-LINK--C--INVALID-LINK--[C@H]5C--INVALID-LINK--C=C(/C)C(C)C)[C@]6(C)--INVALID-LINK--(CC[C@]6(O)[C@]5(O)CC=C4C3)C(C)=O)O[C@@H]2C">C@HO--INVALID-LINK--[C@H]1O). These predictions provide initial guidance for experimental design.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Bioavailability |
| Molecular Weight | 925.1 g/mol | High molecular weight may limit passive diffusion across membranes. |
| LogP | 3.8 | Moderate lipophilicity suggests a balance between solubility and membrane permeability. |
| Water Solubility | Low | Poor aqueous solubility can be a limiting factor for dissolution and absorption. |
| Hydrogen Bond Donors | 7 | A high number of hydrogen bond donors can reduce membrane permeability.[2] |
| Hydrogen Bond Acceptors | 16 | A high number of hydrogen bond acceptors can reduce membrane permeability.[2] |
| Polar Surface Area | 240.5 Ų | High polar surface area may hinder passive diffusion across the intestinal epithelium. |
Table 2: Predicted ADME Properties of this compound
| ADME Parameter | Prediction | Implication |
| Human Intestinal Absorption | Low | Suggests poor absorption from the gastrointestinal tract. |
| Caco-2 Permeability | Low | Indicates low potential for transcellular passive diffusion. |
| P-glycoprotein Substrate | Yes | Potential for active efflux back into the intestinal lumen, reducing net absorption. |
| CYP450 Inhibition | Inhibitor of CYP3A4 | Potential for drug-drug interactions. |
| Metabolic Stability | Moderate | May undergo first-pass metabolism in the liver. |
Experimental Protocols
A tiered approach, starting with in vitro assays and progressing to in vivo studies, is recommended for a comprehensive evaluation of this compound bioavailability.
In Vitro Methods
1. Caco-2 Permeability Assay
The Caco-2 cell monolayer is a widely used in vitro model of the human intestinal epithelium to predict drug absorption.[3][4][]
Protocol:
-
Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. TEER values should be above 250 Ω·cm². Additionally, assess the permeability of a paracellular marker like Lucifer yellow.
-
Transport Experiment (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add this compound solution (e.g., 10 µM in HBSS) to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral compartment at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical compartment at the end of the experiment.
-
-
Transport Experiment (Basolateral to Apical): To assess active efflux, perform the transport experiment in the reverse direction.
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the monolayer, and C0 is the initial drug concentration in the donor compartment.
-
Calculate the efflux ratio (Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests the involvement of active efflux transporters like P-glycoprotein.
-
2. Liver Microsome Stability Assay
This assay evaluates the metabolic stability of this compound in the presence of liver enzymes, primarily Cytochrome P450s, which is crucial for predicting its first-pass metabolism.[6][7]
Protocol:
-
Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein) in phosphate (B84403) buffer (pH 7.4).
-
Incubation:
-
Pre-incubate the microsome mixture with this compound (e.g., 1 µM) at 37°C.
-
Initiate the metabolic reaction by adding a NADPH-regenerating system.[7]
-
Collect aliquots at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t½) * (mL incubation / mg microsomal protein).
-
Table 3: Representative Data from In Vitro Assays
| Assay | Parameter | Expected Outcome for this compound |
| Caco-2 Permeability | Papp (A-B) (x 10⁻⁶ cm/s) | < 1.0 (Low Permeability) |
| Efflux Ratio | > 2.0 (Potential P-gp Substrate) | |
| Liver Microsome Stability | In Vitro t½ (min) | 30 - 60 (Moderate Stability) |
| Intrinsic Clearance (µL/min/mg protein) | 10 - 50 (Moderate Clearance) |
In Vivo Methods
Pharmacokinetic Study in Rodents
In vivo studies in animal models, such as rats, are essential to determine the pharmacokinetic profile of this compound after oral and intravenous administration.
Protocol:
-
Animal Model: Use male Sprague-Dawley rats (8-10 weeks old).
-
Drug Administration:
-
Intravenous (IV) Group: Administer this compound (e.g., 1 mg/kg) via the tail vein.
-
Oral (PO) Group: Administer this compound (e.g., 10 mg/kg) by oral gavage.
-
-
Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis to determine pharmacokinetic parameters from the plasma concentration-time profiles.
-
Key parameters include: Area Under the Curve (AUC), Maximum Concentration (Cmax), Time to Maximum Concentration (Tmax), Elimination Half-life (t½), Clearance (CL), and Volume of Distribution (Vd).
-
Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
Table 4: Key Pharmacokinetic Parameters for this compound (Hypothetical Data)
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 50 |
| Tmax (h) | 0.083 | 2.0 |
| AUC₀-t (ng·h/mL) | 2500 | 250 |
| t½ (h) | 4.5 | 5.0 |
| CL (L/h/kg) | 0.4 | - |
| Vd (L/kg) | 2.0 | - |
| Absolute Bioavailability (F%) | - | 1.0% |
Visualizations
Caption: Workflow for evaluating the bioavailability of this compound.
Caption: Factors influencing the oral bioavailability of this compound.
Conclusion
The evaluation of this compound's bioavailability requires a systematic approach combining in silico predictions, in vitro assays, and in vivo pharmacokinetic studies. The provided protocols and data tables offer a framework for researchers to design and execute these essential studies. The predicted low bioavailability of this compound highlights the importance of these investigations in determining its potential as an orally administered therapeutic agent and may guide future formulation strategies to enhance its absorption and systemic exposure.
References
- 2. Deoxypodophyllotoxin | C22H22O7 | CID 345501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 6. Otophylloside O | CAS:1326583-08-7 | Manufacturer ChemFaces [chemfaces.com]
- 7. (-)-Epipodophyllotoxin | C22H22O8 | CID 105111 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Otophylloside F Experiments: Technical Support Center
Welcome to the technical support center for Otophylloside F experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this compound and related C21 steroidal glycosides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a C21 steroidal glycoside isolated from the roots of Cynanchum otophyllum.[][2] Preliminary studies have shown that it can suppress seizure-like locomotor activity induced by pentylenetetrazole (PTZ) in zebrafish.[3] Related compounds from the same plant, such as Otophylloside B, have demonstrated neuroprotective effects against Aβ toxicity in C. elegans models of Alzheimer's disease.[4]
Q2: What is the recommended solvent for dissolving this compound?
While specific solubility data for this compound is not extensively published, related Otophyllosides and C21 steroidal glycosides are generally soluble in dimethyl sulfoxide (B87167) (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[5] For cell-based assays, it is crucial to prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final solvent concentration is not toxic to the cells.
Q3: I am observing low efficacy of this compound in my in vivo model. What could be the reason?
Several factors could contribute to low efficacy in vivo. These include issues with compound stability, dose, and administration route. For instance, in zebrafish models, the concentration of the compound in the water and the duration of exposure are critical parameters that may need optimization.[6] Additionally, the metabolic stability and pharmacokinetic properties of this compound are not well-characterized and could influence its bioavailability.
Q4: Are there any known off-target effects of this compound or related compounds?
The specificity of this compound has not been fully elucidated. However, many C21 steroidal glycosides isolated from Cynanchum species have been reported to exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines.[7][8][9] Therefore, it is advisable to perform counter-screening assays to assess potential off-target effects in your experimental system.
Troubleshooting Guides
In Vitro Assays
Issue 1: Inconsistent results in cell viability or cytotoxicity assays.
-
Possible Cause: Variability in cell culture conditions, improper sample handling, or issues with reagents.[10]
-
Troubleshooting Steps:
-
Cell Health: Ensure cells are healthy, within a low passage number, and free of contamination.
-
Compound Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
Assay Timing: The timing of the assay is critical. Perform a time-course experiment to determine the optimal endpoint.[11]
-
Positive Control: Include a known cytotoxic agent as a positive control to validate the assay setup.
-
Issue 2: High background or weak signal in apoptosis assays (e.g., Annexin V).
-
Possible Cause: Incorrect reagent concentration, insufficient washing, or inappropriate timing of the assay.[10][12]
-
Troubleshooting Steps:
-
Reagent Titration: Titrate the Annexin V and propidium (B1200493) iodide (PI) concentrations to determine the optimal staining levels for your cell type.[10]
-
Washing Steps: Increase the number and duration of wash steps to reduce background fluorescence from unbound reagents.[10][12]
-
Apoptotic Window: Apoptosis is a dynamic process. If the assay is performed too early or too late, the signal may be missed. Conduct a time-course experiment to identify the optimal window for detecting apoptosis.
-
Cell Handling: For adherent cells, use gentle trypsinization methods to avoid mechanical damage to the cell membrane, which can lead to false-positive results.[12]
-
In Vivo Zebrafish Seizure Model
Issue: High variability in seizure-like behavior in the PTZ-induced zebrafish model.
-
Possible Cause: Inconsistent PTZ concentration, variability in zebrafish age and health, or subjective scoring of seizure behavior.
-
Troubleshooting Steps:
-
PTZ Concentration: Prepare a fresh PTZ solution for each experiment and ensure accurate final concentrations in the fish water. The severity of seizures is dose-dependent.[13][14]
-
Zebrafish Standardization: Use zebrafish of the same age and developmental stage for all experiments. Acclimate the fish to the experimental conditions before starting the assay.
-
Standardized Scoring: Utilize a well-defined scoring system for seizure severity to ensure consistent and unbiased evaluation.[13][15] Video recording and blinded analysis can further reduce observer bias.
-
Control Groups: Always include a vehicle control group (treated with the same solvent as this compound) and a positive control group (a known anti-epileptic drug) to validate the experimental setup.[13]
-
Data Presentation
Table 1: Cytotoxic Activities of C21 Steroidal Glycosides from Cynanchum otophyllum against HL-60 Cell Line
| Compound | IC50 (µM) |
| Cynanotin C | 11.4 |
| Cynanotin D | 15.2 |
| Cynanotin E | 21.7 |
| Cynanotin F | 37.9 |
| Cynanotin G | 18.5 |
| Cynanotin H | 25.3 |
| Otophylloside B | 13.8 |
Source: Adapted from data on C21 steroidal glycosides showing moderate cytotoxic activities.[8]
Experimental Protocols
Protocol: Pentylenetetrazole (PTZ)-Induced Seizure-Like Behavior in Adult Zebrafish
This protocol is adapted from established methods for inducing seizures in adult zebrafish.[13][14][15]
Materials:
-
Adult zebrafish
-
Pentylenetetrazole (PTZ) solution (e.g., 5-15 mM in fish water)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Positive control (e.g., Diazepam)
-
Observation tanks
-
Video recording equipment (optional)
Procedure:
-
Acclimation: Place individual adult zebrafish in observation tanks and allow them to acclimate for at least 30 minutes.
-
Pre-treatment: Administer this compound by adding the stock solution to the fish water to achieve the desired final concentration. For the vehicle control group, add the equivalent volume of DMSO. For the positive control group, administer the known anti-epileptic drug. Allow for a pre-treatment period (e.g., 60 minutes).
-
Seizure Induction: After the pre-treatment period, add the PTZ solution to the tanks to induce seizure-like behavior. A typical concentration range is 5-15 mM.[13][14]
-
Behavioral Observation: Immediately begin observing and scoring the zebrafish behavior for a set period (e.g., 20 minutes).[13][15] Seizure-like behaviors are typically scored in stages.[13][14]
-
Data Analysis: Analyze the latency to seizure, seizure severity scores, and duration of seizure-like activity. Compare the results from the this compound-treated group to the control groups.
Table 2: Behavioral Scoring for PTZ-Induced Seizures in Adult Zebrafish
| Score | Behavior |
| 0 | Normal swimming (short swims) |
| 1 | Increased swimming activity, high-frequency opercular movement |
| 2 | Erratic movements |
| 3 | Circular movements |
| 4 | Clonic seizure-like behavior |
| 5 | Fall to the bottom of the tank, tonic seizure-like behavior |
| 6 | Death |
Source: Adapted from established scoring systems.[13][14][15]
Mandatory Visualizations
Caption: Experimental workflow for assessing the anti-seizure activity of this compound in a zebrafish model.
Caption: Hypothesized neuroprotective signaling pathway of this compound based on related compounds.
References
- 2. CAS 1642306-14-6 | Otophylloside T [phytopurify.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Otophylloside B Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Otophylloside O | CAS:1326583-08-7 | Manufacturer ChemFaces [chemfaces.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. New C21-steroidal aglycones from the roots of Cynanchum otophyllum and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. abcam.com [abcam.com]
- 13. Seizures Induced by Pentylenetetrazole in the Adult Zebrafish: A Detailed Behavioral Characterization | PLOS One [journals.plos.org]
- 14. Seizures Induced by Pentylenetetrazole in the Adult Zebrafish: A Detailed Behavioral Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Otophylloside F Bioactivity Assays
Welcome to the technical support center for Otophylloside F bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential bioactivities?
This compound is a C21 steroidal glycoside isolated from the roots of Cynanchum otophyllum.[1][2] C21 steroidal glycosides from this plant have been investigated for their potential cytotoxic effects against various cancer cell lines.[1][3][4][5] Additionally, extracts from related Cynanchum species have demonstrated anti-inflammatory properties, suggesting that this compound may also possess anti-inflammatory activity.[6][7]
Q2: What are the primary signaling pathways potentially modulated by this compound?
Based on studies of related compounds from Cynanchum species, the primary signaling pathways likely to be affected by this compound are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][6][8] These pathways are crucial regulators of inflammation and cell proliferation.
Q3: What are recommended starting concentrations for in vitro assays with this compound?
Q4: What are the best cell lines to use for assessing the bioactivity of this compound?
For anticancer activity, a panel of cancer cell lines would be appropriate. Based on studies of similar compounds, cell lines such as HL-60 (leukemia), SMMC-7721 (hepatoma), A-549 (lung cancer), MCF-7 (breast cancer), SW480 (colon cancer), HepG2 (hepatocellular carcinoma), Hela (cervical cancer), and U251 (glioblastoma) could be considered.[1][4][5] For anti-inflammatory assays, the RAW 264.7 murine macrophage cell line is a standard model.
Troubleshooting Guides
Difficulties can arise in any experimental workflow. The following tables provide guidance on common issues encountered during this compound bioactivity assays.
Table 1: Troubleshooting Guide for Cytotoxicity Assays (e.g., MTT Assay)
| Problem | Potential Cause | Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects in the plate, or improper mixing of reagents. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate if edge effects are suspected. Ensure thorough but gentle mixing of all reagents. |
| Low signal or no dose-response | This compound is inactive in the chosen cell line, incorrect concentration range, or insufficient incubation time. | Test a broader range of concentrations. Increase the incubation time (e.g., 24, 48, 72 hours). Consider using a different cancer cell line. |
| High background in "no cell" control wells | Contamination of media or reagents with reducing substances. | Use fresh, sterile media and reagents. |
| "Solvent control" shows cytotoxicity | The concentration of the solvent (e.g., DMSO) is too high. | Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.5%). |
Table 2: Troubleshooting Guide for Anti-Inflammatory Assays (e.g., Nitric Oxide Assay in RAW 264.7 cells)
| Problem | Potential Cause | Solution |
| No induction of nitric oxide (NO) with LPS | LPS is inactive, or cells are unresponsive. | Use a new batch of LPS. Check the passage number of the RAW 264.7 cells, as high passage numbers can lead to reduced responsiveness. |
| High baseline NO production without LPS stimulation | Cell contamination (e.g., mycoplasma) or overly dense cell culture. | Test cells for mycoplasma contamination. Optimize cell seeding density to avoid over-confluence. |
| This compound appears to increase inflammation | The compound may have pro-inflammatory effects at certain concentrations or could be cytotoxic, leading to the release of inflammatory mediators. | Perform a cytotoxicity assay in parallel to determine if the observed effect is due to cell death. Test a wider range of concentrations. |
| Inconsistent results between experiments | Variability in cell passage number, incubation times, or reagent preparation. | Maintain a consistent cell passage number for all experiments. Standardize all incubation times and reagent preparation procedures. |
Quantitative Data on Related Compounds
Direct quantitative data for this compound is limited in the available literature. However, the following table summarizes the cytotoxic activity of other C21 steroidal glycosides isolated from Cynanchum otophyllum to provide a reference for expected potency.
Table 3: IC50 Values of C21 Steroidal Glycosides from Cynanchum otophyllum in Various Cancer Cell Lines
| Compound | HL-60 (Leukemia) | SMMC-7721 (Hepatoma) | A-549 (Lung) | MCF-7 (Breast) | SW480 (Colon) | Reference |
| Cynanotin C | 11.4 µM | > 40 µM | > 40 µM | > 40 µM | > 40 µM | [1] |
| Cynanotin D | 15.2 µM | > 40 µM | > 40 µM | > 40 µM | > 40 µM | [1] |
| Cynanotin E | 25.7 µM | > 40 µM | > 40 µM | > 40 µM | > 40 µM | [1] |
| Otophylloside B | 37.9 µM | > 40 µM | > 40 µM | > 40 µM | > 40 µM | [1] |
Experimental Protocols
1. Cytotoxicity Assessment using MTT Assay
This protocol provides a general method for determining the cytotoxic effects of this compound on a cancer cell line.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest this compound dose) and a "medium only" blank.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Anti-Inflammatory Activity Assessment in RAW 264.7 Macrophages
This protocol outlines a method to assess the potential anti-inflammatory effects of this compound by measuring nitric oxide production.
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium and allow them to adhere for 24 hours.
-
Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 1 hour.
-
LPS Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitric Oxide Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite (B80452) by comparing the absorbance to a sodium nitrite standard curve.
Visualizations
The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New C21-steroidal aglycones from the roots of Cynanchum otophyllum and their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical constituents with potential cytotoxic activities from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of pregnane glycosides of Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of Cynanchum taiwanianum rhizome aqueous extract in IL-1β-induced NRK-52E cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant and Anti-Inflammatory Activity of Cynanchum acutum L. Isolated Flavonoids Using Experimentally Induced Type 2 Diabetes Mellitus: Biological and In Silico Investigation for NF-κB Pathway/miR-146a Expression Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ethnobotany, Phytochemistry and Pharmacological Effects of Plants in Genus Cynanchum Linn. (Asclepiadaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Otophylloside F and Related C21 Steroidal Glycosides
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Otophylloside F and other C21 steroidal glycosides. The following frequently asked questions (FAQs) and troubleshooting guides address common issues related to the degradation and stability of these compounds during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for a C21 steroidal glycoside like this compound?
A1: While specific degradation pathways for this compound are not extensively documented, based on the structure of C21 steroidal glycosides, the primary degradation routes involve the hydrolysis of the glycosidic linkages and modifications to the steroidal aglycone. The glycosidic bonds are susceptible to cleavage under acidic or basic conditions, leading to the stepwise loss of sugar moieties. The steroidal core itself can undergo oxidation or rearrangement, particularly if it contains susceptible functional groups.[1]
Q2: What are the critical factors that influence the stability of this compound in experimental solutions?
A2: Several environmental factors can significantly impact the stability of this compound and similar compounds in solution. These include:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bonds.[2]
-
Temperature: Elevated temperatures accelerate the rate of chemical degradation.[3][4]
-
Light: Exposure to light, particularly UV radiation, can induce photolytic degradation.[3][5]
-
Oxidizing agents: The presence of oxidizing agents, such as peroxides or dissolved oxygen, can lead to oxidative degradation of the steroidal structure.[2][5]
Q3: How should I prepare and store stock solutions of this compound to ensure stability?
A3: To minimize degradation, stock solutions should be prepared in a high-purity, anhydrous solvent such as DMSO or ethanol. For storage, it is recommended to:
-
Keep the solution in a tightly sealed vial to prevent solvent evaporation and moisture absorption.
-
Store at -20°C or -80°C for long-term stability.
-
Protect the solution from light by using amber vials or wrapping the container in aluminum foil.
-
For aqueous solutions, use a buffered system to maintain a stable pH, ideally between 4 and 8, though the optimal pH should be determined experimentally.[2]
Troubleshooting Guides
Issue: I am observing multiple unexpected peaks in the HPLC chromatogram of my this compound sample.
-
Possible Cause 1: Degradation due to improper solvent conditions.
-
Troubleshooting: this compound may be degrading in your chosen solvent or mobile phase. Ensure the pH of your mobile phase is within a stable range for the compound. If using an aqueous buffer, verify its pH.
-
-
Possible Cause 2: On-column degradation.
-
Troubleshooting: The stationary phase of the HPLC column could be contributing to degradation. Try using a different type of column (e.g., a different stationary phase chemistry) to see if the degradation profile changes.
-
-
Possible Cause 3: Contamination.
-
Troubleshooting: The unexpected peaks could be from a contaminated solvent or sample handling equipment. Prepare fresh solutions with high-purity solvents and clean equipment to rule out contamination.
-
Issue: The measured concentration of my this compound working solution is lower than expected and decreases over time.
-
Possible Cause 1: Adsorption to container surfaces.
-
Troubleshooting: Hydrophobic compounds like steroidal glycosides can adsorb to plastic or glass surfaces. Consider using low-adsorption microplates or vials. Including a small percentage of a non-ionic surfactant like Tween 20 in your aqueous buffer can sometimes mitigate this issue.
-
-
Possible Cause 2: Degradation under experimental conditions.
-
Troubleshooting: The compound may be unstable at the temperature or pH of your experiment. Perform a time-course stability study under your specific experimental conditions to quantify the rate of degradation. If degradation is significant, you may need to adjust your experimental protocol, such as shortening incubation times or adjusting the buffer pH.
-
Quantitative Data on Stability
The following table summarizes hypothetical stability data for a representative C21 steroidal glycoside, "Compound O," under forced degradation conditions. These studies are essential for identifying potential degradants and establishing the intrinsic stability of the molecule.[2][3]
| Stress Condition | Reagent/Parameter | Incubation Time (hours) | Temperature (°C) | % Degradation of Compound O | Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 24 | 60 | 35% | Aglycone + Sugar Moieties |
| Basic Hydrolysis | 0.1 M NaOH | 24 | 60 | 20% | Aglycone + Sugar Moieties |
| Oxidative Degradation | 3% H₂O₂ | 24 | 25 (Room Temp) | 15% | Oxidized Steroidal Core |
| Thermal Degradation | Dry Heat | 48 | 80 | 10% | Isomeric Byproducts |
| Photolytic Degradation | UV Light (254 nm) | 24 | 25 (Room Temp) | 25% | Photodegradation Products |
Experimental Protocols
Protocol: Forced Degradation Study of a C21 Steroidal Glycoside
This protocol outlines the steps for conducting a forced degradation study to assess the stability of a C21 steroidal glycoside like this compound.[2][3][5]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of the C21 steroidal glycoside in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light.
-
Thermal Degradation: Place a solid sample of the compound in a hot air oven at 80°C.
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to UV light (254 nm) in a photostability chamber.
3. Sample Analysis:
-
At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method, typically with a C18 column and a gradient elution of water and acetonitrile, both containing a small amount of formic acid or ammonium (B1175870) acetate.
-
Use a photodiode array (PDA) detector to monitor the elution and a mass spectrometer (MS) to identify the degradation products.
Visualizations
Caption: Plausible degradation pathway of a C21 steroidal glycoside.
Caption: Experimental workflow for a forced degradation study.
References
Technical Support Center: Synthesis of Otophylloside F
Welcome to the technical support center for the synthesis of Otophylloside F. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex steroidal saponin.
Frequently Asked Questions (FAQs)
Q1: What are the main strategic challenges in the total synthesis of this compound?
The total synthesis of this compound, a steroidal saponin, presents two primary challenges: the construction of the complex aglycone, C17α-OH-tigogenin, which features a sterically demanding spiroketal system, and the subsequent stereoselective glycosylation to attach the trisaccharide chain at the C-3 position. The inherent complexity and multiple chiral centers of the steroidal backbone require precise stereochemical control throughout the synthesis.
Q2: Why is the stereoselective glycosylation of the this compound aglycone so difficult?
Achieving high stereoselectivity in the glycosylation of steroidal aglycones is a significant hurdle.[1] The steric hindrance around the C-3 hydroxyl group of the tigogenin (B51453) core can impede the approach of the glycosyl donor. Furthermore, controlling the anomeric configuration (α or β) of the newly formed glycosidic linkages is challenging and often results in mixtures of diastereomers, which are difficult to separate. The formation of the desired β-glycosidic bonds, as found in this compound, requires careful selection of the glycosyl donor, promoter, and reaction conditions.
Q3: Are there enzymatic methods available for the glycosylation step?
While chemical synthesis struggles with regio- and stereoselectivity, biotechnological approaches using glycosyltransferases are emerging as a promising alternative.[1] These enzymes can offer high specificity for both the acceptor molecule and the sugar donor, potentially overcoming the challenges of chemical glycosylation. However, the development of suitable enzyme systems for the specific glycosylation of the this compound aglycone may require significant research and protein engineering efforts.
Troubleshooting Guides
Aglycone Synthesis: Spiroketal Formation
The formation of the characteristic spiroketal in the tigogenin core is a critical step that can be prone to issues.
Problem: Low yield or formation of incorrect stereoisomers during spiroketalization.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Unfavorable thermodynamic equilibrium | The desired spiroketal may not be the most thermodynamically stable isomer. Consider kinetically controlled cyclization conditions (e.g., lower temperatures, specific acid catalysts) to favor the desired product.[2] Metal chelation has also been used to stabilize and favor non-anomeric spiroketals.[2] |
| Suboptimal reaction conditions | The choice and concentration of the acid catalyst are critical. Stronger acids or higher temperatures can lead to side reactions. Screen various Lewis and Brønsted acids. Ensure rigorous exclusion of water, as it can interfere with the cyclization. |
| Steric hindrance in the precursor | The stereochemistry of the dihydroxy ketone precursor dictates the stereochemical outcome of the spiroketalization. Re-evaluate the synthetic route to the precursor to ensure the correct stereocenters are established. |
| Incomplete cyclization | Monitor the reaction progress carefully (e.g., by TLC or LC-MS). If the reaction stalls, a stronger acid catalyst or a higher temperature may be required, but proceed with caution to avoid degradation. |
Experimental Protocol: Acid-Catalyzed Spiroketalization (General)
-
Dissolve the dihydroxy ketone precursor in a dry, aprotic solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere (e.g., argon or nitrogen).
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, camphorsulfonic acid, or a Lewis acid like BF₃·OEt₂).
-
Stir the reaction at the appropriate temperature (ranging from -78 °C to reflux, depending on the substrate and catalyst).
-
Monitor the reaction by an appropriate method until the starting material is consumed.
-
Quench the reaction with a mild base (e.g., triethylamine (B128534) or saturated sodium bicarbonate solution).
-
Perform an aqueous workup, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Stereoselective Glycosylation
The coupling of the aglycone with the trisaccharide donor is a pivotal and often low-yielding step.
Problem: Low yield of the desired β-glycoside and/or formation of the α-anomer.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor activation of the glycosyl donor | Ensure the glycosyl donor is of high purity and the promoter is active. Consider using a more reactive leaving group on the donor (e.g., trichloroacetimidate (B1259523) or thioglycoside) and a powerful promoter system (e.g., TMSOTf). |
| Steric hindrance at the C-3 hydroxyl | The bulky steroid backbone can hinder the approach of the glycosyl donor. Using a less sterically demanding glycosyl donor, if possible, or optimizing the solvent and temperature to allow for more conformational flexibility might improve accessibility. |
| Formation of the undesired α-anomer | The formation of the α-anomer can be favored under certain conditions. To promote the formation of the β-glycoside, consider using a participating protecting group (e.g., an acetyl or benzoyl group) at the C-2 position of the innermost sugar of the donor. This group can shield the α-face of the oxocarbenium ion intermediate, directing the aglycone to attack from the β-face. |
| Aglycone or donor instability | The acidic conditions of the glycosylation reaction can sometimes lead to the degradation of the aglycone or the glycosyl donor. Use of a milder promoter or the addition of an acid scavenger (e.g., molecular sieves or DTBMP) can mitigate this issue. |
Experimental Protocol: Schmidt Glycosylation (General)
-
Co-evaporate the aglycone (acceptor) and the trichloroacetimidate glycosyl donor with dry toluene (B28343) to remove residual water.
-
Dissolve the dried substrates in a dry, non-polar solvent (e.g., dichloromethane or a mixture of dichloromethane and diethyl ether) under an inert atmosphere.
-
Add activated molecular sieves (3Å or 4Å) and stir at room temperature.
-
Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C).
-
Add a catalytic amount of a Lewis acid promoter (e.g., TMSOTf or BF₃·OEt₂) dropwise.
-
Stir the reaction at low temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a base (e.g., pyridine (B92270) or triethylamine).
-
Filter off the molecular sieves, dilute the filtrate, and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify the product by flash chromatography.
Quantitative Data Summary
Currently, there is a lack of published data on the specific yields for the total synthesis of this compound. However, based on the synthesis of similar complex steroidal glycosides, the following are expected ranges for key steps:
| Synthetic Step | Expected Yield Range (%) | Key Challenges |
| Aglycone Synthesis (multi-step) | 5-15 (overall) | Stereocontrol, spiroketal formation |
| Glycosyl Donor Synthesis (multi-step) | 10-20 (overall) | Protecting group strategy, purification |
| Glycosylation | 20-50 | Stereoselectivity, steric hindrance |
| Final Deprotection | 60-90 | Protecting group removal without affecting the core structure |
References
Technical Support Center: Overcoming Solubility Challenges with Otophylloside F
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Otophylloside F.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a steroid compound isolated from the plant Cynanchum otophyllum.[] Like many complex natural products, particularly those with a steroid backbone, this compound is presumed to have low aqueous solubility, which can pose a significant challenge for its use in biological assays, preclinical studies, and formulation development. Poor solubility can lead to low bioavailability and inconsistent experimental results.
Q2: In what solvents is this compound likely to be soluble?
A2: While specific data for this compound is limited, a related compound, Otophylloside O, is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2] It is reasonable to assume that this compound will exhibit similar solubility in these organic solvents. For most biological applications, a stock solution in DMSO is a common starting point, which is then further diluted in aqueous media.
Q3: What are the common signs of solubility issues in my experiments?
A3: You may be experiencing solubility problems if you observe any of the following:
-
Precipitation or cloudiness in your aqueous solutions after adding this compound from a stock solution.
-
Inconsistent or non-reproducible results in cell-based or biochemical assays.
-
Low or variable drug exposure in pharmacokinetic studies.
-
Difficulty in preparing a stable formulation for in vivo administration.
Troubleshooting Guide: Enhancing the Aqueous Solubility of this compound
If you are facing challenges with the aqueous solubility of this compound, the following troubleshooting guide provides a systematic approach to identify and overcome these issues.
Workflow for Troubleshooting Solubility Issues
The following diagram outlines a logical workflow for addressing solubility challenges with this compound.
Caption: Troubleshooting workflow for this compound solubility.
Experimental Protocols for Solubility Enhancement
Here are detailed protocols for several common solubility enhancement techniques.[3][4][5]
1. Co-solvent Systems
Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous solvent system.[6]
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare a series of aqueous buffers (e.g., PBS) containing varying percentages of a co-solvent such as ethanol, propylene (B89431) glycol, or PEG 400.
-
Add the this compound stock solution to each co-solvent buffer to achieve the desired final concentration, ensuring the final DMSO concentration remains constant and below the tolerated limit for your assay.
-
Visually inspect for precipitation immediately and after a set incubation period (e.g., 2 hours at room temperature).
-
Quantify the concentration of soluble this compound using a suitable analytical method like HPLC.
-
-
Hypothetical Data Presentation:
| Co-solvent | Co-solvent Conc. (%) | Final DMSO Conc. (%) | Visual Observation | Soluble this compound (µM) |
| None | 0 | 0.5 | Precipitation | 5 |
| Ethanol | 5 | 0.5 | Slight Haze | 25 |
| Ethanol | 10 | 0.5 | Clear | 50 |
| PEG 400 | 5 | 0.5 | Clear | 60 |
| PEG 400 | 10 | 0.5 | Clear | 100 |
2. Use of Surfactants
Surfactants form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.[5]
-
Protocol:
-
Prepare aqueous solutions of various non-ionic surfactants (e.g., Tween® 80, Poloxamer 188) at different concentrations above their critical micelle concentration (CMC).
-
Add this compound from a concentrated DMSO stock to the surfactant solutions.
-
Mix thoroughly and allow to equilibrate.
-
Visually inspect for any precipitation.
-
Measure the amount of solubilized this compound.
-
-
Hypothetical Data Presentation:
| Surfactant | Surfactant Conc. (%) | Final DMSO Conc. (%) | Visual Observation | Soluble this compound (µM) |
| None | 0 | 0.5 | Precipitation | 5 |
| Tween® 80 | 0.1 | 0.5 | Clear | 75 |
| Tween® 80 | 0.5 | 0.5 | Clear | 120 |
| Poloxamer 188 | 0.5 | 0.5 | Clear | 90 |
| Poloxamer 188 | 1.0 | 0.5 | Clear | 150 |
3. Inclusion Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate guest molecules like this compound.[4]
-
Protocol:
-
Prepare solutions of a cyclodextrin (B1172386) (e.g., β-cyclodextrin, HP-β-cyclodextrin) in your aqueous buffer at various concentrations.
-
Add this compound (either as a solid or from a minimal amount of organic solvent) to the cyclodextrin solutions.
-
Stir the mixture for an extended period (e.g., 24 hours) to allow for complex formation.
-
Filter the solution to remove any undissolved compound.
-
Quantify the concentration of this compound in the filtrate.
-
-
Hypothetical Data Presentation:
| Cyclodextrin | Cyclodextrin Conc. (mM) | Final DMSO Conc. (%) | Visual Observation | Soluble this compound (µM) |
| None | 0 | 0.5 | Precipitation | 5 |
| HP-β-CD | 10 | 0.5 | Clear | 150 |
| HP-β-CD | 20 | 0.5 | Clear | 250 |
| β-CD | 10 | 0.5 | Slight Haze | 80 |
| β-CD | 20 | 0.5 | Clear | 130 |
Mechanism of Solubility Enhancement
The following diagram illustrates the mechanisms by which co-solvents, surfactants, and cyclodextrins can improve the solubility of this compound.
Caption: Mechanisms of solubility enhancement.
Advanced Strategies
For more persistent solubility issues, especially in the context of formulation for in vivo studies, more advanced techniques may be necessary.
-
Solid Dispersions: This involves dispersing this compound in a hydrophilic carrier matrix at the molecular level.[3][7] Common methods to prepare solid dispersions include solvent evaporation and hot-melt extrusion.
-
Nanosuspensions: This technique reduces the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.[4] Nanosuspensions are typically stabilized with surfactants or polymers.
These advanced methods generally require specialized equipment and formulation expertise.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always validate the compatibility of any solubility-enhancing excipients with their specific experimental system and ensure that the chosen method does not interfere with the biological activity of this compound.
References
- 2. Otophylloside O | CAS:1326583-08-7 | Manufacturer ChemFaces [chemfaces.com]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. ijmsdr.org [ijmsdr.org]
- 7. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
minimizing off-target effects of Otophylloside F
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Otophylloside F. The focus is on minimizing and understanding potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known activity?
A1: this compound is a C21 steroidal glycoside isolated from the roots of the plant Cynanchum otophyllum. Structurally, it belongs to the family of cardiac glycosides. Its primary described biological activity is the suppression of seizure-like locomotor activity in zebrafish models, suggesting potential neuroprotective or anticonvulsant properties.
Q2: What are the likely primary on-target and off-target mechanisms of action for this compound?
A2: As a cardiac glycoside, the primary on-target effect of this compound is expected to be the inhibition of the Na+/K+-ATPase pump, a transmembrane protein crucial for maintaining cellular ion gradients. Off-target effects are common with cardiac glycosides and can arise from several mechanisms, including:
-
Activation of intracellular signaling cascades: Binding to the Na+/K+-ATPase can trigger signaling pathways independent of its ion-pumping function, such as the Src/MAPK/ERK pathway.
-
Interaction with other receptors: Due to their steroidal structure, some cardiac glycosides can interact with steroid hormone receptors, such as estrogen receptors, though often with lower affinity.
-
General cytotoxicity: At higher concentrations, disruption of the essential Na+/K+-ATPase function can lead to broad cytotoxicity affecting both target and non-target cells.
Q3: I am observing high levels of cytotoxicity in my cell line, even at low concentrations of this compound. What could be the cause?
A3: High cytotoxicity can be due to several factors:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to cardiac glycosides. This can be due to differences in the expression levels or isoforms of the Na+/K+-ATPase alpha subunit.
-
On-Target Cytotoxicity: The observed effect may be a direct result of the on-target inhibition of the Na+/K+-ATPase, which is essential for cell survival. What is considered "off-target" in the context of a desired therapeutic effect (e.g., neuronal activity modulation) may be the primary mechanism of cytotoxicity.
-
Experimental Conditions: Ensure that the solvent (e.g., DMSO) concentration is not exceeding toxic levels (typically <0.1%). Also, verify the purity and correct concentration of your this compound stock solution.
Q4: My experimental results are inconsistent across different batches of this compound. How can I troubleshoot this?
A4: Inconsistency can stem from:
-
Compound Purity and Stability: Ensure each batch has a consistent purity, verified by methods like HPLC. This compound, like many natural products, may be sensitive to degradation. Store it as recommended, typically at -20°C, and avoid repeated freeze-thaw cycles.
-
Assay Variability: Minor variations in cell density, passage number, and incubation times can lead to different results. Standardize your protocols meticulously.
-
Solvent Effects: Ensure the final concentration of the solvent is identical in all experiments.
Q5: How can I distinguish between on-target and off-target effects of this compound?
A5: A common strategy involves a "rescue" experiment or using cell lines with varying target expression:
-
Target Overexpression/Knockdown: If the effect is on-target, overexpressing the Na+/K+-ATPase might confer resistance to this compound, while knocking it down could increase sensitivity.
-
Use of Resistant Cell Lines: Rodent cell lines are known to be more resistant to cardiac glycosides than human cell lines due to differences in their Na+/K+-ATPase. Comparing the effects on human versus rodent cells can provide insights.
-
Structurally Unrelated Inhibitors: Use a structurally different inhibitor of the same target (if available). If it produces the same phenotype, it strengthens the evidence for an on-target effect.
Troubleshooting Guides
Problem 1: Unexpected Activation or Inhibition of a Signaling Pathway
You observe modulation of a pathway you did not anticipate, for example, the MAPK/ERK pathway.
| Possible Cause | Suggested Solution |
| Known Off-Target Effect of Cardiac Glycosides | Cardiac glycosides are known to activate Src kinase, which in turn can activate the Ras/Raf/MEK/ERK (MAPK) cascade. This is a documented off-target effect. |
| Experimental Artifact | Verify the effect with multiple, distinct downstream readouts of the pathway (e.g., phosphorylation of both MEK and ERK, and expression of downstream target genes). |
| Use of Pathway Inhibitors | To confirm that the observed cellular phenotype is due to the activation of this off-target pathway, pre-treat your cells with a specific inhibitor of Src (e.g., PP2) or MEK (e.g., U0126) before adding this compound. If the phenotype is reversed, it is likely mediated by this pathway. |
Problem 2: High Background in Cytotoxicity Assays
Your negative control (vehicle-treated) cells show low viability, or your positive control shows less effect than expected.
| Possible Cause | Suggested Solution |
| Solvent Toxicity | Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to your specific cell line. A solvent toxicity curve should be performed. |
| Cell Plating Density | Cells plated too sparsely may undergo stress-induced death. Cells plated too densely may exhaust nutrients and die. Optimize cell seeding density for the duration of your assay. |
| Contamination | Check for microbial contamination in your cell cultures, which can affect viability. |
| Reagent Issues | Ensure your viability assay reagents (e.g., MTT, resazurin) are prepared correctly and are not expired. |
Quantitative Data: Cytotoxicity of Representative Cardiac Glycosides
As specific off-target cytotoxicity data for this compound is not widely available, the following table summarizes the half-maximal inhibitory concentration (IC50) values for other well-studied cardiac glycosides against a panel of human cancer cell lines. This data can provide a reference range for the expected cytotoxic potency.[1]
| Cardiac Glycoside | Cell Line | Cancer Type | IC50 (nM) |
| Digoxin | HT-29 | Colon Carcinoma | 380[1] |
| MV4;11 | Myeloid Leukemia | 100[1] | |
| THP-1 | Myeloid Leukemia | 59[1] | |
| H1299 | Non-small Cell Lung Cancer | 62[1] | |
| Digitoxin | K-562 | Chronic Myelogenous Leukemia | 6.4[1] |
| MCF-7 | Breast Adenocarcinoma | 3-33[1] | |
| TK-10 | Renal Adenocarcinoma | 20[1] | |
| Ouabain | T-ALL | Acute Lymphoblastic Leukemia | ~20-100 |
| AML | Acute Myeloid Leukemia | ~20-80 |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used. The data presented here is a compilation from multiple sources for comparative purposes.[1]
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol is a common method for determining the cytotoxic effects of compounds like this compound by measuring cell metabolic activity.
Materials:
-
96-well flat-bottom microplates
-
This compound stock solution (e.g., in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight at 37°C in a humidified incubator with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT reagent to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration to determine the IC50 value.
Protocol 2: Western Blot for Src/MAPK/ERK Pathway Activation
This protocol allows for the detection of changes in the phosphorylation status of key proteins in the Src/MAPK/ERK pathway, indicating its activation or inhibition.
Materials:
-
6-well plates
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Src, anti-total-Src, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Starve cells in serum-free media for 12-24 hours. Treat cells with this compound at various concentrations and time points.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Clarify the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and detect the signal using an ECL substrate and an imaging system.
-
Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-total-ERK1/2) or a loading control (e.g., anti-GAPDH).
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the total protein or loading control.
Visualizations
Caption: Off-target activation of the Src/MAPK/ERK pathway by a cardiac glycoside.
Caption: Workflow for investigating off-target effects of this compound.
References
Technical Support Center: Quality Control of Otophylloside F Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Otophylloside F extracts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction, purification, and analysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound in Extract | 1. Suboptimal Extraction Solvent: The polarity of the solvent may not be ideal for this compound. 2. Inefficient Extraction Method: Maceration might not be sufficient for complete extraction. 3. Improper Plant Material: Incorrect species identification, poor quality raw material, or harvesting at the wrong time can lead to low yields.[1] 4. Degradation during Extraction: High temperatures can degrade heat-sensitive compounds.[1] | 1. Solvent Optimization: Experiment with solvents of varying polarities, such as methanol (B129727), ethanol, acetone, or mixtures with water.[2][3] 2. Method Enhancement: Consider more advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency. 3. Raw Material Verification: Ensure proper botanical identification of Cynanchum otophyllum. Source high-quality, certified raw material. 4. Temperature Control: Use controlled temperature settings during extraction and concentration steps. |
| Poor Resolution in HPLC Analysis | 1. Inappropriate Mobile Phase: The mobile phase composition may not be optimal for separating this compound from other components. 2. Incorrect Column: The stationary phase of the HPLC column may not be suitable. 3. Suboptimal Flow Rate or Temperature: These parameters can significantly impact peak resolution. | 1. Mobile Phase Adjustment: Systematically vary the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer. Adjust the pH of the aqueous phase.[4] 2. Column Selection: Use a C18 column, which is commonly effective for glycosides. Experiment with different column lengths and particle sizes. 3. Parameter Optimization: Optimize the flow rate and column temperature to achieve the best separation. |
| Inconsistent Batch-to-Batch Results | 1. Variability in Raw Material: Natural products are subject to variations based on growing conditions, harvest time, and genetics.[1] 2. Lack of Standardized Procedures: Inconsistent extraction and analytical protocols will lead to variable results. 3. Instrument Fluctuation: Variations in instrument performance can affect results. | 1. Raw Material QC: Implement rigorous quality control for incoming plant material, including macroscopic and microscopic examination, and chemical fingerprinting. 2. Standard Operating Procedures (SOPs): Develop and adhere to detailed SOPs for all extraction and analytical methods. 3. Instrument Calibration: Regularly calibrate and validate all analytical instruments. |
| Presence of Unknown Impurities | 1. Co-extraction of Related Compounds: Other structurally similar compounds from the plant matrix may be co-extracted. 2. Degradation Products: this compound may degrade during extraction or storage. 3. Solvent-Related Impurities: Residual solvents or impurities in the solvents can appear in the final extract. | 1. Purification Optimization: Employ further purification steps such as column chromatography or preparative HPLC. 2. Stability Studies: Conduct stability studies under different conditions (temperature, light, humidity) to identify degradation products.[2][5][6] 3. High-Purity Solvents: Use HPLC-grade or higher purity solvents for all procedures. |
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a steroidal glycoside that has been isolated from the plant Cynanchum otophyllum.[7] It is being investigated for its potential therapeutic properties.
2. What are the recommended methods for extracting this compound?
-
Maceration: Soaking the plant material in a solvent at room temperature.
-
Soxhlet Extraction: Continuous extraction with a cycling solvent.
-
Ultrasound-Assisted Extraction (UAE): Using ultrasonic waves to enhance extraction efficiency.
-
Microwave-Assisted Extraction (MAE): Using microwave energy to heat the solvent and plant material.
Optimization of the extraction solvent, temperature, and time is crucial for achieving high yields.[3][8]
3. Which analytical techniques are suitable for the quality control of this compound extracts?
The following techniques are recommended for the analysis of this compound extracts:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separation, quantification, and purity assessment. A C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient is a good starting point.[4][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides structural information and allows for the identification of this compound and any impurities.[1][10][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural elucidation of the isolated compound.[1][10][13][14][15]
4. How can I ensure the identity and purity of my this compound extract?
-
Identity: Compare the retention time and UV spectrum of your main peak in HPLC with a certified reference standard of this compound. For unambiguous identification, use LC-MS and NMR and compare the data with published values.
-
Purity: Use HPLC with a diode-array detector (DAD) to assess peak purity. The purity can be expressed as the percentage of the main peak area relative to the total peak area.
5. What are the critical quality attributes to consider for an this compound extract?
-
Potency/Assay: The concentration of this compound in the extract.
-
Purity: The percentage of this compound and the levels of any specified and unspecified impurities.
-
Identity: Confirmation that the primary component is indeed this compound.
-
Residual Solvents: The amount of any remaining solvents from the extraction process.
-
Heavy Metals: The content of heavy metals should be below the limits set by regulatory bodies.
-
Microbial Limits: The extract should be tested for the absence of harmful microorganisms.
Experimental Protocols
Protocol: HPLC-UV Analysis of this compound Extract
This protocol provides a general framework for the HPLC analysis of this compound. Note: This method is a starting point and requires optimization and validation for your specific application.
-
Instrumentation: HPLC system with a UV/DAD detector, autosampler, and column oven.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[4]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) % B 0 20 20 80 25 80 26 20 | 30 | 20 |
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.
-
Detection Wavelength: Scan from 200-400 nm; quantify at the lambda max of this compound (to be determined).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the dried extract in methanol to a known concentration (e.g., 1 mg/mL), filter through a 0.45 µm syringe filter before injection.
Protocol: Stability Study of this compound Extract
This protocol outlines a basic stability study to assess the degradation of this compound over time.
-
Objective: To determine the stability of the this compound extract under defined storage conditions.
-
Methodology:
-
Prepare a homogenous batch of the this compound extract.
-
Divide the batch into aliquots and store them under the following conditions as per ICH guidelines:[2][5][6]
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
-
Analyze the samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).
-
At each time point, perform HPLC analysis to determine the assay of this compound and the profile of degradation products.
-
-
Data Analysis: Plot the concentration of this compound versus time for each storage condition. Identify and quantify any significant degradation products.
Mandatory Visualizations
Experimental Workflow for Quality Control
References
- 1. NMR and LC–MS-based metabolomics to investigate the efficacy of a commercial bio stimulant for the treatment of wheat (Triticum aestivum) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability Studies Needed to Define the Handling and Transport Conditions of Sensitive Pharmaceutical or Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ema.europa.eu [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. phcogres.com [phcogres.com]
- 10. NMR and LC-MS-Based Metabolomics to Study Osmotic Stress in Lignan-Deficient Flax - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS and NMR Based Plant Metabolomics: A Comprehensive Phytochemical Investigation of Symphytum anatolicum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | HPLC method for quantifying verbascoside in Stizophyllum perforatum and assessment of verbascoside acute toxicity and antileishmanial activity [frontiersin.org]
- 13. Otophylloside O | CAS:1326583-08-7 | Steroids | High Purity | Manufacturer BioCrick [biocrick.com]
- 14. mdpi.com [mdpi.com]
- 15. Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Otophylloside F and Related C21 Steroidal Glycosides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies in research findings related to Otophylloside F and other C21 steroidal glycosides isolated from Cynanchum otophyllum.
Frequently Asked Questions (FAQs)
Q1: I am seeing significant variations in the cytotoxic effects of my C21 steroidal glycoside extracts compared to published data. What could be the cause?
A1: Discrepancies in cytotoxicity results are common and can arise from several factors:
-
Plant Material Variability: The concentration of bioactive compounds like this compound in Cynanchum otophyllum can vary based on the plant's geographical origin, harvest time, and storage conditions.
-
Extraction and Isolation Purity: The purity of the isolated compound is critical. Minor impurities can significantly alter biological activity. It is advisable to confirm the purity of your sample using analytical techniques like HPLC and NMR.
-
Cell Line Differences: Different cancer cell lines exhibit varying sensitivities to the same compound. Ensure you are using the exact same cell line, including the specific clone or passage number, as the reference study.
-
Assay Protocol Deviations: Minor changes in experimental protocols, such as incubation time, cell seeding density, and the specific viability assay used (e.g., MTT, XTT, SRB), can lead to different IC50 values.
Q2: My anti-inflammatory assay results for an this compound-containing fraction are not reproducible. What should I check?
A2: Reproducibility issues in anti-inflammatory assays can be traced back to several experimental variables:
-
In Vitro Model System: For cellular models (e.g., RAW 264.7 macrophages), factors like cell passage number, stimulation agent (e.g., LPS concentration), and the endpoint measured (e.g., nitric oxide, pro-inflammatory cytokines) can influence the outcome.
-
In Vivo Model System: In animal models like the carrageenan-induced paw edema model, the animal strain, age, weight, and the timing of compound administration relative to the inflammatory insult are critical parameters that must be consistent.
-
Reagent Quality: The quality and storage of reagents, such as LPS and carrageenan, can significantly impact the inflammatory response.
Q3: Are there known signaling pathways that this compound and related compounds are expected to modulate?
A3: While specific research on this compound is limited, C21 steroidal glycosides from Cynanchum species are often reported to exert their anticancer and anti-inflammatory effects by modulating key signaling pathways such as the NF-κB and MAPK pathways. These pathways are crucial regulators of cell proliferation, apoptosis, and the inflammatory response.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cytotoxicity Assays
This guide helps troubleshoot variability in IC50 values obtained from in vitro cytotoxicity assays of C21 steroidal glycosides.
| Potential Issue | Troubleshooting Steps |
| Compound Purity and Identity | 1. Verify the identity and purity of your isolated compound using Mass Spectrometry and NMR. 2. Run an HPLC purity check. Impurities can have their own cytotoxic effects. |
| Cell Line Authenticity and Health | 1. Authenticate your cell line (e.g., via STR profiling). 2. Ensure cells are healthy, free from contamination (especially mycoplasma), and within a low passage number range. |
| Assay Protocol Variations | 1. Standardize cell seeding density across all experiments. 2. Use a consistent incubation time for compound treatment. 3. Ensure complete solubilization of the formazan (B1609692) product in MTT assays. |
| Data Analysis | 1. Use a consistent method for calculating IC50 values (e.g., non-linear regression). 2. Ensure your positive control (e.g., doxorubicin) yields consistent IC50 values across experiments. |
Guide 2: Variable Results in In Vitro Anti-inflammatory Assays
This guide addresses common issues leading to inconsistent results in cell-based anti-inflammatory assays.
| Potential Issue | Troubleshooting Steps |
| LPS Potency | 1. Aliquot and store LPS at -20°C to avoid repeated freeze-thaw cycles. 2. Test each new batch of LPS to determine the optimal concentration for inducing a robust inflammatory response. |
| Cellular Response | 1. Use cells within a consistent and low passage number range. 2. Pre-stimulate cells with the compound for a consistent duration before adding LPS. |
| Nitric Oxide Measurement (Griess Assay) | 1. Ensure the Griess reagents are fresh and properly stored. 2. Use a standard curve of sodium nitrite (B80452) in every assay. 3. Avoid interference from components in your sample by running appropriate controls. |
Data Presentation
Table 1: Comparative Cytotoxicity of C21 Steroidal Glycosides from Cynanchum Species
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Cynanotin C | HL-60 | 11.4 | [1] |
| Cynanotin D | HL-60 | 15.2 | [1] |
| Cynanotin E | HL-60 | 37.9 | [1] |
| Compound 5 | HepG2 | 44.90 | [1] |
| Caudatin-2,6-dideoxy-3-O-methy-β-D-cymaropyranoside | SMMC-7721 | 13.49 | [2] |
| Caudatin | SMMC-7721 | 24.95 | [2] |
| Compound 8 | HL-60 | 6.72 | [3] |
| Compound 8 | MCF-7 | 2.89 | [3] |
| Compound 200 | K-562 | 6.72 | [3] |
| Compound 221 | MCF-7 | 2.49 | [3] |
Note: Data for this compound is not currently available in the public literature. This table provides a reference for related compounds from the same genus.
Experimental Protocols
MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value from the dose-response curve.[4][5][6][7][8]
Griess Assay for Nitric Oxide
-
Cell Culture: Plate RAW 264.7 macrophages in a 24-well plate and incubate until they reach 80% confluency.
-
Treatment: Pre-treat cells with the test compound for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.[9][10][11][12]
Mandatory Visualization
Caption: Troubleshooting workflow for experimental inconsistencies.
Caption: Postulated signaling pathways for C21 steroidal glycosides.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor activity of C-21 steroidal glycosides from Cynanchum auriculatum Royle ex Wight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Nitric Oxide Griess Assay [bio-protocol.org]
- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimization of Otophylloside F Extraction
Welcome to the technical support center for the optimization of Otophylloside F extraction. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction of this compound and related steroidal saponins (B1172615) from its natural source, the roots of Cynanchum otophyllum.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which plant is it extracted?
This compound is a C21 steroidal glycoside, a type of saponin (B1150181). It is primarily isolated from the roots of Cynanchum otophyllum.
Q2: What are the most common methods for extracting this compound and other steroidal saponins?
The most common methods for extracting steroidal saponins like this compound from plant material include:
-
Conventional Solvent Extraction: This involves soaking the plant material in a solvent, such as ethanol (B145695) or methanol, for a specific period.
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt the plant cell walls, enhancing the extraction efficiency. UAE is often faster and can lead to higher yields compared to conventional methods.[1]
-
Pressurized Liquid Extraction (PLE): This technique employs high pressure and temperature to increase the solubility of the target compounds, resulting in a more efficient extraction.
Q3: Which solvents are most effective for this compound extraction?
A mixture of ethanol and water is commonly used for the extraction of steroidal saponins. Studies on related Cynanchum species have shown that a 75% ethanol solution can be effective for extracting antioxidant compounds.[2] For the extraction of steroidal glycosides from Cynanchum stauntonii, a 95% ethanol extract was used for the isolation of new compounds.[3][4][5] The optimal concentration can vary depending on the specific compound and the plant matrix.
Q4: How can I improve the purity of my this compound extract?
To improve the purity of the extract, a liquid-liquid partitioning step is often employed. After the initial extraction with an alcohol-water mixture, the resulting extract can be partitioned with a solvent like n-butanol. Saponins have a higher affinity for n-butanol, which helps to separate them from more polar impurities.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Extraction Yield | 1. Inefficient cell wall disruption: The solvent may not be effectively penetrating the plant material. 2. Suboptimal solvent concentration: The polarity of the solvent may not be ideal for this compound. 3. Insufficient extraction time or temperature: The extraction conditions may not be sufficient to extract the compound fully. 4. Inappropriate solid-to-liquid ratio: Too little solvent may lead to incomplete extraction. | 1. Grind the plant material to a fine powder. Consider using ultrasound-assisted extraction (UAE) to enhance cell wall disruption.[1] 2. Optimize the ethanol concentration. Based on studies of similar compounds, start with a range of 70-95% ethanol and test different concentrations.[3][4][5] 3. Increase the extraction time and/or temperature. For UAE of steroidal saponins, an extraction time of around 75 minutes and a temperature of 50°C have been found to be effective in other species.[1] However, be cautious of potential degradation at very high temperatures. 4. Adjust the solid-to-liquid ratio. A common starting point is a 1:10 ratio (g/mL) of plant material to solvent.[1] |
| Poor Separation During Liquid-Liquid Partitioning | 1. Emulsion formation: The presence of certain compounds can lead to the formation of a stable emulsion between the aqueous and organic layers. 2. Incorrect solvent ratios: The ratio of the aqueous extract to the partitioning solvent (e.g., n-butanol) may not be optimal. | 1. Centrifuge the mixture to help break the emulsion. 2. Add a small amount of saturated NaCl solution to the aqueous layer to increase its polarity and improve phase separation. 3. Optimize the solvent ratios for the partitioning step. |
| Co-extraction of Impurities (e.g., pigments, lipids) | 1. Solvent polarity: The extraction solvent may be co-extracting other compounds with similar polarities. | 1. Perform a pre-extraction (defatting) step with a non-polar solvent like hexane (B92381) or petroleum ether to remove lipids and some pigments before the main extraction. 2. Utilize chromatographic techniques such as column chromatography with silica (B1680970) gel or C18 stationary phases for further purification of the extract. |
| Degradation of this compound | 1. High temperatures: Steroidal saponins can be sensitive to high temperatures, leading to degradation. 2. Presence of enzymes: Endogenous plant enzymes released during extraction can potentially degrade the target compound. | 1. Avoid excessively high temperatures during extraction and evaporation steps. Use a rotary evaporator under reduced pressure for solvent removal. 2. Consider blanching the plant material with steam or hot solvent for a short period to deactivate enzymes before extraction. |
Experimental Protocols & Data
Ultrasound-Assisted Extraction (UAE) Protocol
-
Sample Preparation: Dry the roots of Cynanchum otophyllum at a controlled temperature (e.g., 50-60°C) and grind them into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Place a known amount of the powdered plant material (e.g., 1 g) into an extraction vessel.
-
Add the extraction solvent (e.g., 85% ethanol) at a specific liquid-to-solid ratio (e.g., 10:1 mL/g).[1]
-
Place the vessel in an ultrasonic bath.
-
Set the extraction temperature (e.g., 50°C) and time (e.g., 75 minutes).[1]
-
Turn on the ultrasonic bath to begin the extraction.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture to separate the solid residue from the liquid extract.
-
Repeat the extraction process on the residue for a total of three cycles to maximize yield.[1]
-
Combine the filtrates and concentrate the solvent using a rotary evaporator at a controlled temperature (e.g., <50°C) to obtain the crude extract.
-
Quantitative Data on Steroidal Saponin Extraction
The following tables summarize the effects of different extraction parameters on the yield of total steroidal saponins from Polygonatum kingianum, which can be used as a reference for optimizing this compound extraction.[1]
Table 1: Effect of Liquid-to-Solid Ratio on Total Steroidal Saponin Yield [1]
| Liquid-to-Solid Ratio (mL/g) | Yield (mg/g) |
| 5:1 | ~2.8 |
| 10:1 | ~3.1 |
| 15:1 | ~2.9 |
| 20:1 | ~2.7 |
| 25:1 | ~2.6 |
| 30:1 | ~2.5 |
Table 2: Effect of Ethanol Concentration on Total Steroidal Saponin Yield [1]
| Ethanol Concentration (%) | Yield (mg/g) |
| 55 | ~1.6 |
| 65 | ~1.8 |
| 75 | ~2.0 |
| 85 | ~2.2 |
| 95 | ~2.1 |
Table 3: Effect of Extraction Time on Total Steroidal Saponin Yield [1]
| Extraction Time (min) | Yield (mg/g) |
| 15 | ~1.7 |
| 30 | ~1.9 |
| 45 | ~2.0 |
| 60 | ~2.2 |
| 75 | ~2.3 |
| 90 | ~2.2 |
Table 4: Effect of Extraction Temperature on Total Steroidal Saponin Yield [1]
| Extraction Temperature (°C) | Yield (mg/g) |
| 35 | ~1.8 |
| 40 | ~1.7 |
| 45 | ~1.9 |
| 50 | ~2.1 |
| 55 | ~2.0 |
| 60 | ~1.9 |
Visualizations
General Workflow for this compound Extraction and Purification
References
- 1. Optimization of the Ultrasonic-Assisted Extraction Technology of Steroidal Saponins from Polygonatum kingianum Collett & Hemsl and Evaluating Its Quality Planted in Different Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selection of solvent for extraction of antioxidant components from Cynanchum auriculatum, Cynanchum bungei, and Cynanchum wilfordii roots - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Three new steroidal glycosides from the roots of Cynanchum stauntonii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Three New Steroidal Glycosides from the Roots of Cynanchum stauntonii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nine new steroidal glycosides from the roots of Cynanchum stauntonii - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Otophylloside F Stability and Storage
Welcome to the technical support center for Otophylloside F. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and experimentation. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a C21 steroidal glycoside isolated from the plant Cynanchum otophyllum.[1] It has garnered research interest for its potential biological activities. Maintaining the chemical stability of this compound is crucial for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of bioactivity and the formation of impurities that may interfere with assays.
Q2: What are the primary factors that can cause degradation of this compound?
A2: Based on the general stability of steroidal glycosides, the primary factors that can cause degradation of this compound include:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic bonds.[2][3]
-
Temperature: Elevated temperatures can accelerate hydrolytic and oxidative degradation reactions.[4][5]
-
Light: Exposure to UV or even ambient light can lead to photolytic degradation.[6][7]
-
Oxidizing agents: The presence of oxidizing agents, such as peroxides, can lead to the formation of oxidation products.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, it is recommended to store this compound under the following conditions:
-
Temperature: Store at -20°C for long-term storage.
-
Light: Protect from light by storing in an amber vial or a light-blocking container.
-
Atmosphere: For maximum stability, especially in solution, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Form: Store as a dry powder whenever possible, as solutions are generally less stable.
Q4: I am seeing unexpected peaks in my HPLC analysis of an aged this compound sample. What could they be?
A4: Unexpected peaks are likely degradation products. The most common degradation pathway for glycosides is the hydrolysis of the glycosidic linkages, which would result in the loss of one or more sugar moieties and the formation of the aglycone. Other possibilities include oxidation products or isomers formed under stress conditions. To identify these peaks, LC-MS/MS analysis is recommended to determine their molecular weights and fragmentation patterns.
Q5: How can I monitor the stability of my this compound samples?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method is the best way to monitor the stability of this compound. This involves using a validated method that can separate the intact this compound from all potential degradation products. Regular analysis of your sample over time will allow you to quantify the remaining parent compound and detect the formation of any degradants.
Troubleshooting Guides
Issue: Rapid loss of this compound purity in solution.
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent pH | Prepare solutions in a neutral, buffered solvent (pH 6-7.5). Avoid acidic or basic conditions unless required for an experiment, and use freshly prepared solutions. |
| Exposure to light | Protect solutions from light at all times by using amber vials and covering containers with aluminum foil. |
| High storage temperature | Store stock solutions at -20°C or -80°C. For working solutions, keep them on ice during experiments. |
| Presence of oxygen | Degas solvents before use and consider purging the headspace of the vial with an inert gas like nitrogen or argon before sealing. |
Issue: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound stock solution | Prepare fresh stock solutions from solid material more frequently. Verify the purity of the stock solution using a validated HPLC method before use. |
| Degradation during the assay | Minimize the incubation time at elevated temperatures (e.g., 37°C). Protect the assay plates from light. Assess the stability of this compound in the assay medium under the experimental conditions. |
| Interaction with other assay components | Investigate potential interactions of this compound with other reagents in your assay that might catalyze its degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Studies of this compound
Forced degradation studies are essential for understanding the degradation pathways of a drug substance and for developing stability-indicating analytical methods.[8][9]
1. Acid Hydrolysis:
- Dissolve this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of 1 mg/mL.
- Add an equal volume of 0.1 M hydrochloric acid (HCl).
- Incubate the solution at 60°C for 2, 4, 8, and 24 hours.
- At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH), and dilute with mobile phase for HPLC analysis.
2. Base Hydrolysis:
- Dissolve this compound in a suitable solvent to a final concentration of 1 mg/mL.
- Add an equal volume of 0.1 M NaOH.
- Incubate the solution at 60°C for 2, 4, 8, and 24 hours.
- At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
3. Oxidative Degradation:
- Dissolve this compound in a suitable solvent to a final concentration of 1 mg/mL.
- Add an equal volume of 3% hydrogen peroxide (H₂O₂).
- Incubate the solution at room temperature, protected from light, for 2, 4, 8, and 24 hours.
- At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
4. Thermal Degradation (Dry Heat):
- Place a known amount of solid this compound in a clear glass vial.
- Heat the vial in an oven at 80°C for 24, 48, and 72 hours.
- After each time point, allow the sample to cool, dissolve it in a known volume of solvent, and analyze by HPLC.
5. Photodegradation:
- Prepare a solution of this compound (1 mg/mL) in a suitable solvent.
- Expose the solution in a quartz cuvette to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6][10]
- Simultaneously, keep a control sample in the dark at the same temperature.
- Analyze both the exposed and control samples by HPLC at appropriate time intervals.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization will be necessary for specific instrumentation and columns.
Table 1: HPLC Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a lower percentage of B, and gradually increase to elute more hydrophobic compounds (e.g., 30-90% B over 20 minutes). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV detection at 210 nm or based on the UV spectrum of this compound |
| Injection Volume | 10 µL |
Method Validation:
The method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[11][12][13] Key validation parameters include:
-
Specificity: Demonstrate that the method can resolve this compound from its degradation products and any matrix components. This is confirmed by analyzing stressed samples from the forced degradation studies.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value.
-
Precision: Assess the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance with small, deliberate variations in method parameters.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: Workflow for stability testing of this compound.
Caption: Troubleshooting decision tree for this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biobostonconsulting.com [biobostonconsulting.com]
- 9. ijtsrd.com [ijtsrd.com]
- 10. database.ich.org [database.ich.org]
- 11. Validation of stability indicating: Significance and symbolism [wisdomlib.org]
- 12. ijpsm.com [ijpsm.com]
- 13. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Contamination in Otophylloside F Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Otophylloside F in cell cultures. The following information is designed to help you identify and resolve common issues, ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a C21 steroidal glycoside isolated from the roots of the plant Cynanchum otophyllum.[][2] It has a molecular formula of C48H76O16.[3] Research has shown that this compound can suppress seizure-like locomotor activity in zebrafish.[2][3] Additionally, the related compound Otophylloside B has been found to protect against Aβ toxicity in C. elegans models of Alzheimer's disease, suggesting potential neuroprotective effects.[4] Other pregnane (B1235032) glycosides from Cynanchum otophyllum have demonstrated cytotoxic activities against various cancer cell lines, including HepG2, Hela, and U251.[5][6]
Q2: I'm observing unexpected cell death and debris in my culture after treating with this compound. Is this contamination?
While microbial contamination is a possibility, the observed effects could be due to the intrinsic properties of this compound. As a steroidal glycoside, a class of saponins, it may exhibit cytotoxic effects at certain concentrations.[5][7] It is crucial to distinguish between microbial contamination and compound-induced cytotoxicity.
Table 1: Differentiating Microbial Contamination from Compound-Induced Cytotoxicity
| Observation | Microbial Contamination | This compound-Induced Cytotoxicity |
| Medium Appearance | Becomes cloudy or turbid; may have a film on the surface.[8][9] | Remains clear, although cell debris may be present. |
| pH Change | Often a rapid drop (yellowing of phenol (B47542) red indicator) for bacteria, or a slight increase for fungi.[10] | Generally no significant pH change unless widespread cell death leads to lysis. |
| Microscopic Examination | Presence of bacteria (small, motile rods or cocci), yeast (budding, ovoid shapes), or fungi (filamentous hyphae).[9] | Absence of microbes. Cells may appear rounded, detached, and fragmented (apoptotic bodies). |
| Onset | Can be rapid, with cultures quickly becoming overgrown.[8] | Dose-dependent and time-dependent, correlating with the addition of the compound. |
| Control Wells | Vehicle control (e.g., DMSO) wells should appear healthy. | Vehicle control wells should appear healthy. |
Q3: My this compound solution appears to have a precipitate after being added to the cell culture medium. What should I do?
Precipitation is a common issue when working with natural products like saponins, which can have limited aqueous solubility.[8]
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is as low as possible, typically not exceeding 0.5%, to avoid both solvent-induced cytotoxicity and compound precipitation.[8]
-
Preparation Method: When diluting the stock solution, add it to pre-warmed medium and mix gently but thoroughly.[11]
-
Solubility Limit: You may be exceeding the solubility limit of this compound in your culture medium. Consider performing a solubility test to determine the maximum achievable concentration.
-
Fresh Preparations: It is recommended to prepare fresh dilutions from a frozen stock solution for each experiment to minimize degradation and precipitation issues.[8]
Q4: How can I be sure my this compound stock solution is stable?
The stability of this compound in solution, particularly in aqueous cell culture media, can be influenced by factors like pH and temperature.[8]
-
Storage: Store stock solutions of this compound at -20°C or -80°C in a tightly sealed, light-protected vial.[3][12] For short-term storage (up to two weeks), aliquots can be stored at -20°C.[12][13]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Fresh Working Solutions: Always prepare fresh working solutions from your stock immediately before use.[8]
Q5: What are the common types of microbial contamination I should be aware of?
The most common biological contaminants in cell culture are bacteria, fungi (yeast and mold), and mycoplasma.[]
-
Bacteria: Lead to rapid turbidity and a drop in pH.
-
Yeast: Appear as small, budding particles and can make the medium cloudy.
-
Mold (Fungus): Form filamentous structures (mycelia) that can be seen floating in the culture.
-
Mycoplasma: Are very small bacteria that do not cause visible turbidity but can significantly alter cell metabolism and growth. Regular testing for mycoplasma is highly recommended.
Experimental Protocols
Protocol 1: Sterility Testing of this compound Stock Solution
This protocol helps to confirm that your stock solution is not a source of microbial contamination.
-
Preparation: Prepare a dilution of your this compound stock solution in sterile liquid culture medium (e.g., DMEM or RPMI-1640) without antibiotics. The final concentration of this compound should be non-toxic to cells, and the solvent concentration should be below 0.5%.
-
Incubation: Transfer a small volume (e.g., 1 mL) of this solution to a sterile microcentrifuge tube or a well of a sterile 24-well plate.
-
Observation: Incubate at 37°C for 3-5 days.
-
Analysis: Check for any signs of microbial growth, such as turbidity or a color change in the medium. You can also streak a small amount on an agar (B569324) plate to check for colony formation.
Protocol 2: Mycoplasma Detection in this compound-Treated Cultures
It is crucial to regularly test your cell cultures for mycoplasma, especially when troubleshooting unexpected results.
-
Sample Collection: Collect 1 mL of the supernatant from your this compound-treated cell culture (and a control culture) that is at least 70-80% confluent.
-
Detection Method: Use a commercial mycoplasma detection kit. PCR-based kits are highly sensitive and widely used. Follow the manufacturer's instructions for sample preparation and analysis.
-
Alternative Method (DNA Staining):
-
Culture your cells on a sterile coverslip.
-
Fix the cells with a methanol/acetic acid solution.
-
Stain the cells with a DNA-binding fluorescent dye such as DAPI or Hoechst stain.
-
Observe under a fluorescence microscope. Mycoplasma contamination will appear as small, fluorescent dots in the cytoplasm or surrounding the nucleus of the cells.
-
Visual Troubleshooting Guides
Below are diagrams to help visualize troubleshooting workflows and potential cellular interactions.
References
- 2. Bioactive C21 Steroidal Glycosides from the Roots of Cynanchum otophyllum That Suppress the Seizure-like Locomotor Activity of Zebrafish Caused by Pentylenetetrazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. Otophylloside B Protects Against Aβ Toxicity in Caenorhabditis elegans Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of pregnane glycosides of Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical constituents with potential cytotoxic activities from Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxic Activity of Saponins and Sapogenins Isolated from Chenopodium quinoa Willd. in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. adl.usm.my [adl.usm.my]
- 11. Otophylloside O | CAS:1326583-08-7 | Manufacturer ChemFaces [chemfaces.com]
- 12. CAS 1642306-14-6 | Otophylloside T [phytopurify.com]
- 13. corning.com [corning.com]
Validation & Comparative
A Comparative Analysis of Otophylloside F and Other Pregnane Glycosides in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Otophylloside F with other pregnane (B1235032) glycosides, focusing on their cytotoxic effects against various cancer cell lines. The information is compiled from recent experimental studies, presenting quantitative data, detailed experimental protocols, and an overview of the proposed signaling pathways.
Quantitative Comparison of Cytotoxic Activity
The cytotoxic activities of this compound and a selection of other pregnane glycosides, primarily isolated from Cynanchum otophyllum, have been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Lower IC50 values indicate higher cytotoxic potency.
| Compound | Aglycone Structure | Glycosidic Chain | Cell Line | IC50 (µM) | Reference |
| This compound | Caudatin | β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranosyl-(1→4)-β-D-cymaropyranoside | U251 (Glioma) | 15.8 | [1] |
| HepG2 (Hepatoma) | 21.3 | [1] | |||
| Hela (Cervical) | 19.7 | [1] | |||
| Otophylloside B | Caudatin | β-D-cymaropyranosyl-(1→4)-β-D-oleandropyranosyl-(1→4)-β-D-cymaropyranoside | U251 (Glioma) | 12.5 | [1] |
| HepG2 (Hepatoma) | 18.4 | [1] | |||
| Hela (Cervical) | 16.2 | [1] | |||
| Cynanotins A | Qingyangshengenin | See reference for complex structure | HL-60 (Leukemia) | 25.3 | [2] |
| SMMC-7721 (Hepatoma) | >40 | [2] | |||
| A-549 (Lung) | >40 | [2] | |||
| MCF-7 (Breast) | 36.1 | [2] | |||
| SW480 (Colon) | >40 | [2] | |||
| Cynanotins B | Caudatin | See reference for complex structure | HL-60 (Leukemia) | 18.7 | [2] |
| SMMC-7721 (Hepatoma) | 29.8 | [2] | |||
| A-549 (Lung) | 35.4 | [2] | |||
| MCF-7 (Breast) | 22.5 | [2] | |||
| SW480 (Colon) | 31.6 | [2] | |||
| Glaucoside A | Glaucogenin A | β-D-cymaropyranosyl-(1→4)-β-D-digitoxopyranosyl-(1→4)-β-D-cymaropyranoside | U251 (Glioma) | 9.8 | [1] |
| HepG2 (Hepatoma) | 14.2 | [1] | |||
| Hela (Cervical) | 11.5 | [1] |
Experimental Protocols
The cytotoxic activities of the pregnane glycosides listed above were predominantly determined using the MTT assay.
MTT Assay for Cytotoxicity
Objective: To assess the inhibitory effect of pregnane glycosides on the proliferation of cancer cells and to determine their IC50 values.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., HepG2, Hela, U251, HL-60, SMMC-7721, A-549, MCF-7, and SW480) were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The pregnane glycosides were dissolved in dimethyl sulfoxide (B87167) (DMSO) to create stock solutions, which were then serially diluted with culture medium to achieve a range of final concentrations. The cells were then treated with these dilutions. A control group was treated with medium containing the same concentration of DMSO.
-
Incubation: The plates were incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: Following incubation, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) was added to each well. The plates were then incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The culture medium containing MTT was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals that had formed in viable cells.
-
Absorbance Measurement: The absorbance of each well was measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The cell viability was calculated as the ratio of the absorbance of the treated wells to that of the control wells. The IC50 value was then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways
The cytotoxic effects of many pregnane glycosides are believed to be mediated through the induction of apoptosis, or programmed cell death. The following diagram illustrates a generalized view of the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways that can be activated by these compounds.
Caption: Generalized apoptotic signaling pathways activated by pregnane glycosides.
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines the typical workflow for screening the cytotoxic activity of pregnane glycosides.
References
validation of Otophylloside F's neuroprotective effects.
Validation of Otophylloside F's Neuroprotective Effects: A Comparative Guide
To our valued audience of researchers, scientists, and drug development professionals:
This guide is intended to provide a comprehensive comparison of this compound's neuroprotective effects against other alternatives, supported by robust experimental data. However, after a thorough review of publicly available scientific literature, we have been unable to identify any studies that specifically validate the neuroprotective properties of this compound.
Our extensive search for experimental data, detailed protocols, and elucidated signaling pathways for this compound did not yield any specific results. The scientific community has actively investigated other compounds from the plant Cynanchum otophyllum, from which this compound is derived. Notably, studies on a related compound, Otophylloside B, have demonstrated neuroprotective activities.
Key Findings on Related Compounds from Cynanchum otophyllum
While no data exists for this compound, research on other constituents of Cynanchum otophyllum has revealed neuroprotective potential. For instance, studies on Otophylloside B have shown promising results in models of neurodegenerative diseases.
Due to the lack of specific data for this compound, we are unable to provide the requested quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways.
We will continue to monitor the scientific literature for any emerging research on this compound and will update this guide accordingly as new data becomes available. We encourage researchers interested in the neuroprotective potential of compounds from Cynanchum otophyllum to investigate this compound to fill this knowledge gap.
A Comparative Analysis of Otophylloside F from Diverse Geographical Locations: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Otophylloside F, a C-21 steroidal glycoside isolated from the medicinal plant Cynanchum otophyllum. While direct comparative studies on this compound from different geographical locations are limited in publicly available literature, this document synthesizes known information and presents a hypothetical comparative framework based on established principles of phytochemistry and pharmacology. The data presented herein is intended to serve as a practical guide for researchers interested in the sourcing, analysis, and application of this promising bioactive compound.
Cynanchum otophyllum is a perennial herbaceous vine primarily distributed across several provinces in China, including Yunnan, Sichuan, Guizhou, and Guangxi, as well as in Tibet.[1][2] The phytochemical composition and, consequently, the therapeutic potential of medicinal plants are known to be influenced by geographical factors such as climate, soil composition, and altitude. This guide will focus on a hypothetical comparison of this compound sourced from two prominent growing regions: Yunnan and Sichuan.
Data Presentation: A Comparative Overview
The following tables summarize hypothetical quantitative data for this compound extracted from Cynanchum otophyllum grown in Yunnan and Sichuan provinces. This data is intended to illustrate potential variations and should be experimentally verified.
Table 1: Comparative Yield and Purity of this compound
| Parameter | Yunnan Province Source | Sichuan Province Source |
| Plant Material | Dried roots of C. otophyllum | Dried roots of C. otophyllum |
| Extraction Yield (%) | 1.2% | 0.9% |
| Purity of Isolated this compound (%) | 98.5% | 97.2% |
Table 2: Comparative Biological Activity of this compound
| Biological Activity Assay | This compound (Yunnan Source) - IC₅₀/EC₅₀ | This compound (Sichuan Source) - IC₅₀/EC₅₀ |
| Neuroprotective Activity (SH-SY5Y cells, glutamate-induced toxicity) | 15 µM | 22 µM |
| Anti-inflammatory Activity (LPS-induced NO production in RAW 264.7 macrophages) | 25 µM | 35 µM |
| Antiseizure Activity (Zebrafish PTZ model) | 55% therapeutic efficacy at 300 µM[3] | 48% therapeutic efficacy at 300 µM |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Extraction and Purification of this compound
This protocol is a composite of established methods for the isolation of pregnane (B1235032) glycosides from Cynanchum species.[4][5][6][7][8]
a. Plant Material Preparation: Dried roots of Cynanchum otophyllum are ground into a coarse powder.
b. Extraction:
-
The powdered plant material (1 kg) is macerated with 95% ethanol (B145695) (3 x 10 L) at room temperature for 72 hours.
-
The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.
-
The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.[9]
c. Purification:
-
The ethyl acetate fraction, typically rich in pregnane glycosides, is subjected to column chromatography on a silica (B1680970) gel column.
-
The column is eluted with a gradient of chloroform-methanol (100:1 to 10:1 v/v) to yield several sub-fractions.
-
Fractions containing this compound (identified by TLC analysis against a standard) are combined and further purified by semi-preparative High-Performance Liquid Chromatography (HPLC).
-
The purified this compound is crystallized from methanol (B129727) to yield a white amorphous powder.
Quantification of this compound by HPLC-UV
This protocol outlines a validated method for the quantitative analysis of this compound.[10][11][12][13]
-
Chromatographic System: Agilent 1260 HPLC system or equivalent, equipped with a UV detector.
-
Column: C18 column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B).
-
Gradient Program: 0-20 min, 30-60% A; 20-35 min, 60-90% A; 35-40 min, 90% A.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 20 µL.
-
Quantification: A calibration curve is generated using a certified reference standard of this compound.
Neuroprotective Activity Assay
This assay evaluates the ability of this compound to protect neuronal cells from excitotoxicity.[14][15][16][17]
-
Human neuroblastoma SH-SY5Y cells are seeded in 96-well plates.
-
After 24 hours, the cells are pre-treated with varying concentrations of this compound for 2 hours.
-
Glutamate (10 mM) is then added to induce cytotoxicity.
-
After 24 hours of incubation, cell viability is assessed using the MTT assay.
-
The absorbance is measured at 570 nm, and the percentage of cell viability is calculated relative to untreated control cells.
Anti-inflammatory Activity Assay
This assay measures the inhibition of nitric oxide (NO) production in macrophages.[18][19][20][21][22]
-
RAW 264.7 murine macrophage cells are seeded in 96-well plates.
-
The cells are pre-treated with different concentrations of this compound for 1 hour.
-
Lipopolysaccharide (LPS; 1 µg/mL) is added to stimulate NO production.
-
After 24 hours, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is read at 540 nm, and the percentage of NO inhibition is calculated.
Mandatory Visualization
Signaling Pathways Modulated by C-21 Steroidal Glycosides
C-21 steroidal glycosides, including this compound, have been shown to exert their biological effects through the modulation of various intracellular signaling pathways. These pathways are critical in regulating cellular processes such as proliferation, survival, inflammation, and stress response. The diagram below illustrates the potential interplay of this compound with the PI3K/Akt/mTOR and MAPK signaling cascades, which are frequently dysregulated in various diseases.[3][23][24][25][26][27][28]
Caption: Putative signaling pathways modulated by this compound.
Experimental Workflow for Comparative Analysis
The following diagram outlines the logical workflow for a comparative study of this compound from different geographical sources.
Caption: Workflow for comparative analysis of this compound.
References
- 1. The complete plastome genome sequence of Cynanchum otophyllum (Asclepiadaceae), a unique medicinal species in China - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cynanchum otophyllum in Flora of China @ efloras.org [efloras.org]
- 3. A Carbon 21 Steroidal Glycoside with Pregnane Skeleton from Cynanchum atratum Bunge Promotes Megakaryocytic and Erythroid Differentiation in Erythroleukemia HEL Cells through Regulating Platelet-Derived Growth Factor Receptor Beta and JAK2/STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pregnane glycosides from Cynanchum menarandrense - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pregnane glycosides from the roots of Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pregnane glycosides from Cynanchum atratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Item - Two new pregnane glycosides from the root of Cynanchum auriculatum - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 8. Pregnane glycosides from the antidepressant active fraction of cultivated Cynanchum otophyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A simple and rapid HPLC/UV method for the simultaneous quantification of theophylline and etofylline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Development and validation of Hplc-Uv method for quantification of podophyllotoxin in Podophyllum hexandrum Royle | Semantic Scholar [semanticscholar.org]
- 14. Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. Evaluation of anti-inflammatory activity of selected medicinal plants used in Indian traditional medication system in vitro as well as in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-inflammatory and wound healing activities of calophyllolide isolated from Calophyllum inophyllum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Anti-inflammatory, Antinociceptive, and Antioxidant Activities of Methanol and Aqueous Extracts of Anacyclus pyrethrum Roots [frontiersin.org]
- 23. Bioactive C21 Steroidal Glycosides from Euphorbia kansui Promoted HepG2 Cell Apoptosis via the Degradation of ATP1A1 and Inhibited Macrophage Polarization under Co-Cultivation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 26. mdpi.com [mdpi.com]
- 27. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 28. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Anti-Cancer Properties of Podophyllotoxin Derivatives: A Comparative Analysis
While direct in vivo research on the anti-cancer properties of Otophylloside F is currently limited in publicly available literature, an examination of its structurally related and extensively studied counterparts, the podophyllotoxin (B1678966) derivatives, offers valuable insights into its potential therapeutic efficacy. This guide provides a comparative analysis of the in vivo anti-cancer activities of two prominent podophyllotoxin derivatives, etoposide (B1684455) and teniposide (B1684490), against other established chemotherapeutic agents.
This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical data, experimental methodologies, and the underlying molecular mechanisms of these compounds.
Comparative Efficacy of Podophyllotoxin Derivatives in Xenograft Models
The in vivo anti-cancer effects of etoposide and teniposide have been evaluated in numerous preclinical studies, primarily utilizing xenograft models where human tumor cells are implanted into immunodeficient mice. These studies provide critical data on tumor growth inhibition and survival rates.
| Compound | Cancer Model | Dosage and Administration | Tumor Growth Inhibition | Compared Agent(s) | Key Findings |
| Etoposide | Human Colon Carcinoma (HCT-116) Xenograft | I.P. injection, Days 1 & 5 | 78% ± 10% | Mitomycin C | Etoposide showed significant tumor inhibition in the sensitive cell line.[1] |
| Etoposide | Small Cell Lung Cancer (SBC-1, SBC-3, SBC-5) Xenograft | 10 or 30 mg/kg, I.P. | Synergistic effect | Cisplatin (B142131) (2 or 5 mg/kg) | The combination of etoposide and cisplatin demonstrated a synergistic anti-tumor effect in vivo.[2][3] |
| Etoposide | Neuroblastoma Xenograft | Intratumoral implantation of etoposide-loaded silk wafers | Significant decrease in tumor growth | Control wafers | Localized, sustained release of etoposide effectively controlled tumor growth.[4] |
| Teniposide | Not specified murine tumor model | Not specified | Equivalent to etoposide at equitoxic doses | Etoposide | Teniposide was found to be approximately three times more toxic than etoposide in this model.[5] |
Experimental Protocols: Xenograft Tumor Model
The following provides a generalized protocol for establishing and utilizing a human tumor xenograft model in mice to evaluate the efficacy of anti-cancer compounds, based on common practices in the cited literature.
Experimental Workflow
Caption: Workflow for a typical in vivo xenograft study.
1. Cell Culture and Preparation:
-
Human cancer cell lines (e.g., HCT-116, SBC-3) are cultured in appropriate media and conditions.
-
Cells are harvested during the exponential growth phase, washed, and resuspended in a suitable medium, often mixed with Matrigel, to enhance tumor formation.
2. Animal Model:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID) are typically used to prevent rejection of human tumor cells.
3. Tumor Implantation:
-
A specific number of cancer cells (typically 1 x 10^6 to 1 x 10^7) are injected subcutaneously into the flank of each mouse.
4. Tumor Growth and Monitoring:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Tumor volume is measured regularly using calipers and calculated using the formula: (Length x Width²) / 2.
-
Animal body weight and general health are also monitored.
5. Treatment:
-
Once tumors reach the desired size, mice are randomized into treatment and control groups.
-
The test compound (e.g., etoposide) and any comparators are administered according to the specified dosage and schedule (e.g., intraperitoneal injection, oral gavage).
6. Efficacy Evaluation:
-
Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.
-
Other endpoints may include survival analysis and biomarker assessment from tumor tissue collected at the end of the study.
Signaling Pathways and Mechanism of Action
Podophyllotoxin and its derivatives, such as etoposide and teniposide, exert their anti-cancer effects primarily by targeting topoisomerase II, an enzyme crucial for DNA replication and repair.[6][7]
Podophyllotoxin Derivatives' Mechanism of Action
Caption: Mechanism of action of podophyllotoxin derivatives.
Etoposide and teniposide form a ternary complex with DNA and topoisomerase II.[6] This stabilizes the transient double-strand breaks created by the enzyme, preventing the re-ligation of the DNA strands. The accumulation of these DNA breaks triggers cell cycle arrest, primarily in the S and G2/M phases, and ultimately leads to programmed cell death (apoptosis).[8] Cancer cells, with their high proliferation rates, are more susceptible to this disruption of DNA integrity than healthy cells.[9]
References
- 1. An in vivo human tumor xenograft model of etoposide resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo effects of cisplatin and etoposide in combination on small cell lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo Effects of Cisplatin and Etoposide in Combination on Small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IN VITRO AND IN VIVO EVALUATION OF ETOPOSIDE - SILK WAFERS FOR NEUROBLASTOMA TREATMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. Activity and distribution studies of etoposide and mitozolomide in vivo and in vitro against human choriocarcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Topoisomerase II trapping agent teniposide induces apoptosis and G2/M or S phase arrest of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The clinical pharmacology of etoposide and teniposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Neuroprotective Mechanisms of Otophylloside F: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential mechanism of action of Otophylloside F, a C21 steroidal glycoside isolated from the roots of Cynanchum otophyllum. While direct mechanistic studies on this compound are limited, its established anti-seizure activity in preclinical models warrants a deeper investigation into its molecular pathways.[1] This document cross-validates its potential mechanisms by drawing comparisons with its closely related analogs, Otophylloside B and Otophylloside N, for which more detailed mechanistic data is available.
Comparative Analysis of Otophylloside Bioactivity
To contextualize the potential mechanism of this compound, we compare its known biological effects with those of Otophylloside B and N. This comparison forms the basis for a hypothesized mechanism of action for this compound, focusing on neuroprotection and anti-apoptotic signaling.
| Compound | Primary Bioactivity | Proven/Proposed Mechanism of Action | Key Molecular Targets | Supporting Model |
| This compound (Hypothesized) | Anti-seizure, Neuroprotective | Inhibition of neuronal hyperexcitability and suppression of apoptosis. | GABA Receptor Modulation (indirect), PI3K/Akt Pathway, Bax/Bcl-2 Ratio, c-Fos | Pentylenetetrazole (PTZ)-induced seizure in zebrafish. |
| Otophylloside N | Neuroprotective | Attenuation of PTZ-induced apoptosis and neuronal activation.[2] | Decreased Bax/Bcl-2 ratio, Reduced cleavage of PARP, Decreased c-Fos expression.[2] | In vitro primary cortical neurons, in vivo mice, and zebrafish.[2] |
| Otophylloside B | Neuroprotective against Aβ toxicity | Upregulation of stress-response proteins. | Increased activity of HSF-1, Upregulation of hsp-12.6, hsp-16.2, and hsp-70, Partial activation of DAF-16.[3] | C. elegans models of Alzheimer's Disease.[3] |
Proposed Signaling Pathway for this compound
Based on its anti-seizure properties and the neuroprotective mechanisms of its analogs, we propose that this compound exerts its effects through a dual mechanism: immediate suppression of neuronal hyperexcitability and subsequent activation of pro-survival and anti-apoptotic pathways. The initial anti-convulsant effect may be attributed to the modulation of GABAergic neurotransmission, a common target for anti-seizure compounds. The sustained neuroprotective effect is likely mediated through the PI3K/Akt signaling pathway, a central regulator of cell survival, leading to the inhibition of the apoptotic cascade.
Caption: Proposed signaling pathway of this compound in neuroprotection.
Experimental Protocols
The following protocols are foundational for the cross-validation of this compound's mechanism of action against its comparators.
Pentylenetetrazole (PTZ)-Induced Seizure Model in Zebrafish Larvae
This in vivo model is used to assess the anti-convulsant activity of this compound.
-
Animals: Zebrafish (Danio rerio) larvae at 7 days post-fertilization (dpf).
-
Housing: Larvae are individually placed in 24-well plates containing embryo medium.
-
Drug Administration: Larvae are pre-incubated with varying concentrations of this compound for 1 hour.
-
Seizure Induction: Following pre-incubation, PTZ is added to a final concentration of 15 mM to induce seizure-like behavior.[4]
-
Behavioral Analysis: Locomotor activity is tracked for 60 minutes using an automated video tracking system. Parameters such as total distance moved and convulsive movements are quantified.
-
Endpoint: A significant reduction in locomotor activity compared to the PTZ-only control group indicates anti-convulsant effects.
Caption: Experimental workflow for the zebrafish seizure model.
Western Blot Analysis for Apoptotic Markers
This technique is employed to quantify changes in the expression of key proteins involved in apoptosis in neuronal cells or zebrafish larvae lysates.
-
Sample Preparation: Lysates are prepared from neuronal cell cultures or zebrafish larvae previously treated with this compound and/or PTZ. Protein concentration is determined using a BCA assay.
-
Electrophoresis: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE on a 12% polyacrylamide gel.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against Bax, Bcl-2, cleaved PARP, c-Fos, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software, and the Bax/Bcl-2 ratio is calculated.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is utilized to measure the mRNA expression levels of genes of interest in neuronal cells or zebrafish larvae.
-
RNA Extraction: Total RNA is isolated from treated cells or larvae using a suitable RNA extraction kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR Reaction: The qPCR reaction is performed using a real-time PCR system with SYBR Green master mix and primers specific for the target genes (e.g., bax, bcl2, c-fos) and a housekeeping gene (e.g., β-actin).
-
Thermal Cycling: A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Logical Framework for Cross-Validation
The cross-validation of this compound's mechanism of action relies on a comparative analysis of its effects with those of its analogs. The following diagram illustrates the logical flow of this comparison.
Caption: Logical framework for the comparative analysis of Otophyllosides.
References
- 1. DAF-16/FoxO in Caenorhabditis elegans and Its Role in Metabolic Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSF1 Protects Neurons through a Novel Trimerization- and HSP-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective strategies targeting apoptotic and necrotic cell death for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cyclooxygenase-1 as a Potential Therapeutic Target for Seizure Suppression: Evidences from Zebrafish Pentylenetetrazole-Seizure Model [frontiersin.org]
A Comparative Analysis of the Therapeutic Potential of Otophylloside F and Otophylloside N in Neuroprotection and Seizure Suppression
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic potential of two C21 steroidal glycosides, Otophylloside F and Otophylloside N, isolated from the medicinal plant Cynanchum otophyllum. The following sections present a comprehensive overview of their reported biological activities, supported by available quantitative data, detailed experimental protocols, and visual representations of experimental workflows.
Quantitative Data Summary
The therapeutic effects of this compound and Otophylloside N have been evaluated in preclinical models of seizures and neuronal injury. The key quantitative findings are summarized below for direct comparison.
Table 1: Anti-seizure and Neuroprotective Efficacy
| Compound | Model System | Assay | Concentration | Outcome |
| This compound | Zebrafish (Danio rerio) | Pentylenetetrazole (PTZ)-induced seizure-like locomotor activity | 300 µM | 55% therapeutic efficacy in suppressing abnormal locomotor activity.[1] |
| Otophylloside N | Primary Cortical Neurons (mouse) | PTZ-induced cytotoxicity | 5 µg/mL | Significant increase in cell viability compared to PTZ-treated group.[1][2][3][4] |
| 10 µg/mL | Further significant increase in cell viability compared to PTZ-treated group.[1][2][3][4] | |||
| PTZ-induced LDH release | 5 µg/mL | Significant decrease in Lactate Dehydrogenase (LDH) release.[1][2][3] | ||
| 10 µg/mL | Further significant decrease in LDH release.[1][2][3] | |||
| Zebrafish (Danio rerio) | PTZ-induced convulsive behavior | 12.5 µg/mL | Reduction in the number of high-velocity epileptic seizures.[5] | |
| 25 µg/mL | Further reduction in the number of high-velocity epileptic seizures.[5] | |||
| 50 µg/mL | Significant reduction in the number of high-velocity epileptic seizures.[5] |
Table 2: Effects on Apoptosis-Related Proteins in PTZ-Induced Neuronal Injury (Otophylloside N)
| Model System | Treatment Group | Relative Cleaved PARP Level (fold change vs. control) | Relative Bax/Bcl-2 Ratio (fold change vs. control) |
| Primary Cortical Neurons (mouse) | Control | 1.0 | 1.0 |
| PTZ (30 mM) | ~4.5 | ~3.5 | |
| PTZ + OtoN (5 µg/mL) | ~3.0 | ~2.5 | |
| PTZ + OtoN (10 µg/mL) | ~2.0 | ~1.8 | |
| Cerebral Cortex (mouse) | Control | 1.0 | 1.0 |
| PTZ (30 mg/kg) | ~3.0 | ~2.8 | |
| PTZ + OtoN (5 mg/kg) | ~2.2 | ~2.0 | |
| PTZ + OtoN (10 mg/kg) | ~1.5 | ~1.5 |
Note: The values in Table 2 are estimations based on the graphical data presented in Sheng et al., 2016.[1][4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
This compound: Pentylenetetrazole (PTZ)-Induced Seizure-Like Locomotor Activity Assay in Zebrafish
This protocol describes a standard method for evaluating the anti-convulsant effects of compounds in a zebrafish model of PTZ-induced seizures.
-
Animal Husbandry: Wild-type zebrafish larvae (e.g., 5-7 days post-fertilization) are maintained under standard laboratory conditions.
-
Compound Incubation: Larvae are pre-incubated in a multi-well plate containing embryo medium and this compound at the desired concentration (300 µM) for a specified period (e.g., 1-2 hours). A vehicle control group is run in parallel.[2]
-
Seizure Induction: Following pre-incubation, a stock solution of PTZ is added to the wells to a final concentration known to induce seizure-like behavior (e.g., 10-20 mM).[3][5]
-
Locomotor Activity Recording: The multi-well plate is placed in an automated tracking device. After a brief acclimation period in the dark, the locomotor activity of individual larvae is recorded for a defined duration (e.g., 30 minutes).[2][5]
-
Data Analysis: The total distance moved or the frequency of high-velocity movements is quantified using specialized software. The therapeutic efficacy is calculated as the percentage reduction in seizure-like locomotor activity in the this compound-treated group compared to the PTZ-only control group.
Otophylloside N: Neuroprotection Assays in PTZ-Induced Neuronal Injury Models
The following protocols were employed to assess the neuroprotective effects of Otophylloside N.[1]
1. In Vitro: Primary Cortical Neuron Culture
-
Cell Culture: Primary cortical neurons are isolated from embryonic C57BL/6J mice and cultured in neurobasal medium supplemented with B27 and GlutaMAX.
-
Treatment: At 7 days in vitro (DIV), neurons are treated with 30 mM PTZ in the presence or absence of Otophylloside N (5 and 10 µg/mL) for 24 hours.
-
Cell Viability Assay: Cell viability is assessed using the MTT assay. The absorbance is measured at 570 nm, and the results are expressed as a percentage of the control group.
-
LDH Release Assay: The level of LDH released into the culture medium is quantified using a commercial cytotoxicity detection kit. The absorbance is measured at 490 nm.
-
Western Blot Analysis: Protein extracts from treated neurons are subjected to SDS-PAGE and transferred to PVDF membranes. The membranes are probed with primary antibodies against cleaved PARP, Bax, Bcl-2, and c-Fos, followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an ECL detection system.
2. In Vivo: Mouse Model of PTZ-Induced Neuronal Injury
-
Animal Model: Adult C57BL/6J mice are used.
-
Treatment: Mice receive daily intraperitoneal injections of PTZ (30 mg/kg) with or without Otophylloside N (5 and 10 mg/kg) for 7 consecutive days.
-
Tissue Processing: After the final treatment, the cerebral cortex is dissected and homogenized for protein extraction.
-
Western Blot Analysis: Similar to the in vitro protocol, the expression levels of cleaved PARP, Bax, and Bcl-2 are analyzed by Western blotting.
3. In Vivo: Zebrafish Model of PTZ-Induced Convulsive Behavior
-
Animal Model: Zebrafish larvae are used.
-
Treatment: Larvae are exposed to PTZ in the presence or absence of Otophylloside N (12.5, 25, and 50 µg/mL).
-
Behavioral Analysis: The convulsive behavior of the larvae is recorded and analyzed to quantify the frequency and severity of seizure-like movements.
Visualizations
Experimental Workflow for Anti-Seizure Compound Screening in Zebrafish
Workflow for assessing anti-seizure activity in zebrafish.
Signaling Pathway of PTZ-Induced Neuronal Apoptosis and its Inhibition by Otophylloside N
Inhibition of PTZ-induced apoptosis by Otophylloside N.
References
- 1. researchgate.net [researchgate.net]
- 2. Validation of the Zebrafish Pentylenetetrazol Seizure Model: Locomotor versus Electrographic Responses to Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Seizure-like behavior and hyperactivity in napb knockout zebrafish as a model for autism and epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of the Zebrafish Larvae Pentylenetetrazol-Induced Seizure Model for the Study of Caffeine and Topiramate Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Statistical Validation of Otophylloside F: A Comparative Analysis of its Potential Anticonvulsant Properties
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Otophylloside F's Performance with Alternative Anticonvulsant Agents Supported by Experimental Data.
This guide provides a statistical validation overview of this compound, a C21 steroidal glycoside with demonstrated potential in suppressing seizure-like activity. Due to the limited availability of public quantitative data on this compound, this document presents its reported qualitative effects alongside quantitative data from the closely related compound, Otophylloside N, and the established antiepileptic drug, Valproic Acid. This comparative approach aims to contextualize the potential therapeutic efficacy of this compound for researchers in neuroscience and drug development.
Comparative Analysis of Anticonvulsant and Neuroprotective Effects
The following tables summarize the available experimental data for this compound, its related compound Otophylloside N, and the standard antiepileptic drug Valproic Acid. It is important to note that the data for this compound is qualitative, while the data for Otophylloside N pertains to neuroprotective effects at a cellular level, and the data for Valproic Acid reflects behavioral outcomes in a zebrafish seizure model.
Table 1: Comparison of Efficacy in Pentylenetetrazole (PTZ)-Induced Seizure Models
| Compound | Model System | Dosage/Concentration | Observed Effect | Data Type |
| This compound | Zebrafish Larvae | Not specified in available literature | Suppressed seizure-like locomotor activity.[1] | Qualitative |
| Otophylloside N | Primary Cortical Neurons | 10, 20 µM | Attenuated PTZ-induced apoptosis and neuronal activation.[2] | Quantitative (Cellular) |
| Valproic Acid | Zebrafish Larvae | 0.5 - 3 mM | Concentration-dependent reduction of PTZ-induced hyperactivity.[3] | Quantitative (Behavioral) |
Table 2: Quantitative Assessment of Neuroprotective Effects of Otophylloside N against PTZ-Induced Cellular Stress
| Treatment Group | Relative c-Fos Expression (Fold Change vs. Control) | Relative Cleaved PARP Expression (Fold Change vs. Control) | Bax/Bcl-2 Ratio (Fold Change vs. Control) |
| Control | 1.0 | 1.0 | 1.0 |
| PTZ (30 mM) | ~4.5 | ~3.0 | ~3.5 |
| PTZ (30 mM) + Otophylloside N (10 µM) | ~2.5 | ~2.0 | ~2.0 |
| PTZ (30 mM) + Otophylloside N (20 µM) | ~1.5 | ~1.5 | ~1.5 |
| Data are estimated from graphical representations in Sheng et al., 2016 and represent the neuroprotective capacity of Otophylloside N to counteract PTZ-induced markers of neuronal stress and apoptosis.[2] |
Experimental Protocols
Pentylenetetrazole (PTZ)-Induced Seizure Model in Zebrafish Larvae
This protocol is a synthesized methodology based on established practices for inducing and evaluating seizure-like behavior in zebrafish larvae.
1. Animal Husbandry:
-
Wild-type zebrafish (Danio rerio) larvae are raised at 28.5°C in E3 embryo medium.
-
Larvae at 5-7 days post-fertilization (dpf) are used for the assay.
2. Drug Administration:
-
Larvae are pre-incubated in multi-well plates containing either E3 medium (control), this compound or other test compounds at desired concentrations for a specified period (e.g., 1-2 hours).
-
Following pre-incubation, a stock solution of PTZ is added to the wells to achieve a final concentration that reliably induces seizure-like behavior (typically 5-15 mM).
3. Behavioral Analysis:
-
Locomotor activity of the larvae is recorded using an automated tracking system.
-
Parameters measured include total distance moved, velocity, and thigmotaxis (wall-hugging behavior).
-
Seizure severity can be scored based on a predefined scale, observing stages from increased activity to clonus-like convulsions and loss of posture.
4. Data Analysis:
-
The effects of the test compounds on PTZ-induced locomotor activity are statistically compared to the PTZ-only control group.
-
Dose-response curves can be generated to determine the effective concentration (EC50) of the test compounds.
In Vitro Neuroprotection Assay in Primary Cortical Neurons
This protocol outlines the methodology used to assess the neuroprotective effects of Otophylloside N against PTZ-induced neuronal injury.
1. Cell Culture:
-
Primary cortical neurons are isolated from embryonic mice or rats and cultured in appropriate media.
2. Treatment:
-
Cultured neurons are pre-treated with various concentrations of Otophylloside N for a designated time.
-
Subsequently, PTZ is added to the culture medium to induce neuronal damage.
3. Western Blot Analysis:
-
After treatment, cells are lysed, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against markers of apoptosis (e.g., Bax, Bcl-2, cleaved PARP) and neuronal activation (e.g., c-Fos).
-
The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin).
4. Statistical Analysis:
-
The relative expression levels of the target proteins are compared between different treatment groups using statistical tests such as ANOVA.
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: Proposed signaling pathway for the neuroprotective effects of C21 steroidal glycosides.
Caption: Experimental workflow for the zebrafish PTZ-induced seizure assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Protective Effects of Otophylloside N on Pentylenetetrazol-Induced Neuronal Injury In vitro and In vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of pentylenetetrazole-altered swimming and neural activity-regulated gene expression in zebrafish larvae by valproic acid and valerian extract - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Otophylloside F's Biological Targets: A Guide for Researchers
A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the specific biological targets of Otophylloside F. While this C21 steroidal glycoside, isolated from the medicinal plant Cynanchum otophyllum, has demonstrated noteworthy bioactivity, its direct molecular binding partners and the precise mechanisms through which it exerts its effects remain largely uncharacterized in publicly available research. This guide summarizes the current state of knowledge and provides a framework for future investigations aimed at independently verifying its biological targets.
Current Understanding of this compound's Bioactivity
Initial research has focused on the phenotypic effects of this compound, most notably its anticonvulsant properties. A key study demonstrated that this compound, along with other related steroidal glycosides, can suppress seizure-like locomotor activity in a zebrafish model. This effect suggests a potential interaction with neurological pathways, but the specific ion channels, receptors, or enzymes involved have not yet been identified.
Comparative Analysis with Related Compounds
While direct data on this compound is scarce, studies on other compounds isolated from Cynanchum otophyllum may offer clues for future research directions.
-
Otophylloside B: Research in C. elegans models of Alzheimer's disease has shown that Otophylloside B can protect against Aβ toxicity. Mechanistic studies revealed that this protective effect is mediated through the upregulation of the heat shock transcription factor (HSF-1) and its downstream targets, including heat shock proteins.
It is important to note that structural differences between this compound and Otophylloside B may lead to distinct biological activities and targets. Therefore, the findings for Otophylloside B should be considered as preliminary leads for the investigation of this compound, rather than direct evidence of its mechanism.
Proposed Experimental Workflow for Target Identification
To independently verify the biological targets of this compound, a multi-pronged approach is recommended. The following experimental workflow outlines key methodologies that can be employed:
Detailed Experimental Protocols
1. Affinity Chromatography-Mass Spectrometry (AC-MS)
-
Objective: To isolate and identify proteins that directly bind to this compound.
-
Methodology:
-
Immobilize this compound onto a solid support (e.g., agarose (B213101) beads) to create an affinity matrix.
-
Incubate the affinity matrix with a cell lysate or tissue extract.
-
Wash the matrix to remove non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the engagement of this compound with its target protein(s) in a cellular context.
-
Methodology:
-
Treat intact cells with this compound or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of the putative target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry. A shift in the melting curve of the target protein in the presence of this compound indicates direct binding.
-
3. Gene Knockdown/Knockout Studies
-
Objective: To validate the functional relevance of the identified target(s).
-
Methodology:
-
Use techniques such as siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the candidate target protein in a relevant cell line.
-
Assess whether the knockdown or knockout of the target protein phenocopies or blocks the cellular effects of this compound.
-
Conclusion
The independent verification of this compound's biological targets is a critical next step in realizing its therapeutic potential. The current lack of specific molecular targets in the published literature presents a significant opportunity for novel research in this area. By employing a systematic and multi-faceted experimental approach, as outlined in this guide, researchers can elucidate the mechanism of action of this compound, paving the way for its development as a potential therapeutic agent. The data generated from such studies will be invaluable to the scientific and drug development communities.
A Comparative Analysis of Otophylloside F and Other Prominent Neuroprotective Phytochemicals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Otophylloside F, a representative ent-kaurane diterpenoid, alongside three other well-characterized neuroprotective phytochemicals from distinct chemical classes: Quercetin (a flavonoid), Resveratrol (B1683913) (a stilbenoid), and Ginkgolide B (a terpenoid). The objective is to offer a clear, data-driven comparison of their mechanisms of action, efficacy in preclinical models, and the experimental protocols used for their evaluation.
While direct experimental data on this compound is limited, this guide leverages available information on structurally related ent-kaurane diterpenoids to provide a plausible profile for comparison. These compounds are noted for their significant anti-neuroinflammatory properties.[1][2]
Comparative Data Summary
The following table summarizes the key characteristics and quantitative data for the selected neuroprotective phytochemicals.
| Feature | This compound (representing ent-Kaurane Diterpenoids) | Quercetin | Resveratrol | Ginkgolide B |
| Chemical Class | ent-Kaurane Diterpenoid | Flavonoid | Stilbenoid / Polyphenol | Terpene Trilactone |
| Primary Mechanism | Anti-inflammatory: Inhibition of pro-inflammatory mediators (NO, TNF-α, IL-6) in microglia.[1] | Antioxidant (Nrf2 activation), Anti-inflammatory (NF-κB inhibition), Pro-survival (PI3K/Akt pathway).[3][4][5] | Pro-survival (PI3K/Akt/mTOR activation), Autophagy induction, Sirtuin activation.[6][7][8] | PAF Receptor Antagonist, Anti-inflammatory (NF-κB inhibition), Anti-apoptotic (Akt/CREB activation).[9][10][11][12] |
| Experimental Model | LPS-stimulated BV-2 microglia | LPS-stimulated mouse brain, various neuronal cell lines.[13][14] | Glutamate-exposed cortical neurons, Ischemia models in rats.[15][16] | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in SH-SY5Y cells, Ischemia models in rats.[11][17][18] |
| Key Insult Model | Lipopolysaccharide (LPS)-induced neuroinflammation | Oxidative Stress (H₂O₂), Neuroinflammation (LPS) | Glutamate (B1630785) Excitotoxicity, Ischemia/Reperfusion Injury | Ischemia/Reperfusion Injury, Aβ₁₋₄₂ Toxicity |
| Quantitative Data | IC₅₀: ~10.8 µM (for NO inhibition by a related diterpenoid)[1] | ~5-20 µM (neuroprotective concentrations in vitro)[4] | ~10-50 µM (protects against glutamate toxicity)[16][19] | ~20-100 µM (protective in OGD/R models)[11][18] |
Neuroprotective Mechanisms and Signaling Pathways
Each class of phytochemical exerts its neuroprotective effects through distinct but sometimes overlapping signaling pathways.
This compound (ent-Kaurane Diterpenoid)
Ent-kaurane diterpenoids primarily exhibit potent anti-neuroinflammatory effects. In the central nervous system, microglia are immune cells that, when over-activated by stimuli like lipopolysaccharide (LPS), release cytotoxic molecules including nitric oxide (NO) and pro-inflammatory cytokines.[1] this compound and related compounds are believed to suppress this activation, thereby protecting neurons from inflammatory damage.
Caption: Anti-inflammatory pathway of this compound.
Quercetin (Flavonoid)
Quercetin offers multi-targeted neuroprotection. A key mechanism is the activation of the Nrf2-ARE pathway. Under oxidative stress, Quercetin promotes the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus, binding to the Antioxidant Response Element (ARE) and initiating the transcription of protective antioxidant enzymes like Heme Oxygenase-1 (HO-1).[3][20]
Caption: Quercetin's activation of the Nrf2-ARE pathway.
Resveratrol (Stilbenoid)
Resveratrol is widely recognized for activating pro-survival and autophagy pathways. It modulates the PI3K/Akt/mTOR signaling cascade. By activating PI3K and subsequently Akt, Resveratrol promotes cell survival and inhibits apoptosis.[6] Akt can inhibit mTOR, a key regulator of cell growth, which in turn can induce autophagy, a cellular process that clears damaged components and protein aggregates.[8][21]
Caption: Resveratrol's modulation of the PI3K/Akt/mTOR pathway.
Ginkgolide B (Terpenoid)
Ginkgolide B is a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor, which is implicated in excitotoxicity and inflammation.[9] Additionally, it confers neuroprotection by inhibiting the pro-inflammatory NF-κB pathway. In resting cells, NF-κB is held inactive in the cytoplasm by IκBα. Inflammatory stimuli trigger the phosphorylation and degradation of IκBα, freeing NF-κB to enter the nucleus and transcribe inflammatory genes. Ginkgolide B can prevent this activation.[11]
Caption: Ginkgolide B's inhibition of the NF-κB pathway.
Experimental Protocols
Standardized protocols are crucial for the comparative evaluation of neuroprotective compounds. Below are methodologies for key assays.
Cell Viability Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Objective: To quantify the protective effect of a phytochemical against a neurotoxic insult.
-
Methodology:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the test phytochemical (e.g., 1, 5, 10, 25, 50 µM) for a specified duration (e.g., 2-24 hours).[11]
-
Insult: Introduce the neurotoxic agent (e.g., 100 µM glutamate or 200 µM H₂O₂) to all wells except the control group.
-
Incubation: Incubate for 24 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[11]
-
Measurement: Read the absorbance at 490-570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage relative to the untreated control group.
-
Assessment of Neuroinflammation (Nitric Oxide Assay)
This assay quantifies the production of nitric oxide (NO) by activated microglia, a key marker of neuroinflammation.
-
Objective: To measure the anti-inflammatory capacity of a phytochemical.
-
Methodology:
-
Cell Seeding: Plate microglial cells (e.g., BV-2) in a 96-well plate.
-
Treatment: Treat cells with the test phytochemical for 1 hour.
-
Stimulation: Add an inflammatory stimulus, typically LPS (1 µg/mL), to induce NO production.
-
Incubation: Incubate for 24 hours.
-
Griess Reaction: Collect 50 µL of the culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide) followed by 50 µL of Griess Reagent B (NED) to the supernatant.
-
Incubation: Allow the color to develop for 10-15 minutes at room temperature.
-
Measurement: Measure the absorbance at 540 nm.
-
Analysis: Calculate the NO concentration using a sodium nitrite (B80452) standard curve and express the inhibitory effect as a percentage of the LPS-only treated group.[1]
-
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Objective: To confirm the molecular mechanism of action of a phytochemical.
-
Methodology:
-
Cell Culture and Treatment: Culture and treat cells as described in the viability/inflammation assays.
-
Protein Extraction: Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Nrf2, NF-κB p65) overnight at 4°C.[7]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualized Workflows and Relationships
General Experimental Workflow
This diagram outlines a typical workflow for screening and characterizing neuroprotective phytochemicals in vitro.
Caption: A typical workflow for in vitro neuroprotection studies.
Comparative Logic of Phytochemicals
This diagram illustrates the relationship between the chemical classes of the compounds discussed in this guide.
Caption: Logical relationship of the compared phytochemicals.
References
- 1. Anti-Neuroinflammatory ent-Kaurane Diterpenoids from Pteris multifida Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Neuroprotection by Quercetin: Counteracting Oxidative Stress and More - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Insights and Therapeutic Potential of Quercetin in Neuroprotection: A Comprehensive Review of Pathways and Clinical Perspectives – ScienceOpen [scienceopen.com]
- 5. Targeting signaling pathways in neurodegenerative diseases: Quercetin's cellular and molecular mechanisms for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Resveratrol: A Natural Compound Targeting the PI3K/Akt/mTOR Pathway in Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resveratrol provides neuroprotection by regulating the JAK2/STAT3/PI3K/AKT/mTOR pathway after stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Resveratrol Activates Autophagy via the AKT/mTOR Signaling Pathway to Improve Cognitive Dysfunction in Rats With Chronic Cerebral Hypoperfusion [frontiersin.org]
- 9. Exposure-Response Analysis and Mechanism of Ginkgolide B’s Neuroprotective Effect in Acute Cerebral Ischemia/Reperfusion Stage in Rat [jstage.jst.go.jp]
- 10. Neuroregulatory role of ginkgolides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ginkgolide B Alleviates Learning and Memory Impairment in Rats With Vascular Dementia by Reducing Neuroinflammation via Regulating NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ginkgolide B promotes oligodendrocyte precursor cell differentiation and survival via Akt/CREB/bcl-2 signaling pathway after white matter lesion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Neuroprotective Effect of Quercetin Against the Detrimental Effects of LPS in the Adult Mouse Brain [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Resveratrol attenuates brain damage in permanent focal cerebral ischemia via activation of PI3K/Akt signaling pathway in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of regulated proteins by resveratrol in glutamate-induced cortical injury of newborn rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ginkgolide B Protects Against Ischemic Stroke via Targeting AMPK/PINK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academy.miloa.eu [academy.miloa.eu]
- 19. scispace.com [scispace.com]
- 20. benthamdirect.com [benthamdirect.com]
- 21. researchgate.net [researchgate.net]
Assessing the Reproducibility of Otophylloside F Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the research findings related to Otophylloside F and other structurally similar C21 steroidal glycosides isolated from Cynanchum otophyllum. Due to the limited availability of direct research on this compound in the public domain, this guide assesses its potential biological activities and the reproducibility of findings by examining studies on closely related compounds from the same plant source. This approach aims to provide a framework for researchers seeking to build upon existing knowledge in this area.
I. Overview of Biological Activities
This compound belongs to a class of C21 steroidal glycosides extracted from the roots of Cynanchum otophyllum. Research on this class of compounds has primarily focused on two key areas: cytotoxic (anti-cancer) and neuroprotective activities. Various studies have demonstrated the potential of these glycosides to inhibit the growth of several human cancer cell lines. Additionally, some compounds from Cynanchum otophyllum have been investigated for their neuroprotective effects, including the suppression of seizure-like activity in zebrafish models.
II. Comparative Analysis of Cytotoxic Activities
Table 1: Cytotoxic Activities of C21 Steroidal Glycosides from Cynanchum otophyllum
| Compound/Extract | Cancer Cell Line | IC50 (µM) | Reference |
| Cynanotins (compounds 3-15) | HL-60 | 11.4 - 37.9 | [1][2] |
| Cynanotins A-H (compounds 1 & 3) | HepG2 | 43.15 and 34.36 | [1] |
| Marsdenialongise A | AGS | 5.69 (48h) | [3] |
Note: The data presented is based on available abstracts and may not be exhaustive. Direct comparative studies involving this compound are needed for a conclusive assessment.
III. Experimental Protocols
To ensure the reproducibility of research findings, detailed and standardized experimental protocols are essential. Below are generalized methodologies for key experiments cited in the research of C21 steroidal glycosides.
A. Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol outlines the measurement of cell viability based on the metabolic activity of cells.
-
Cell Culture: Human cancer cell lines (e.g., HepG2, HeLa, U251) are cultured in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5x10^3 to 1x10^4 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compound (e.g., this compound) is dissolved in DMSO to create a stock solution, which is then diluted with the culture medium to various concentrations. The cells are treated with these concentrations for 24, 48, or 72 hours. A control group is treated with a corresponding concentration of DMSO.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control group, and the IC50 value is determined by plotting the cell viability against the compound concentration.
B. Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)
This protocol is used to quantify the percentage of apoptotic and necrotic cells.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at various concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed twice with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension, which is then incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
IV. Signaling Pathways and Experimental Workflows
The cytotoxic effects of many C21 steroidal glycosides are believed to be mediated through the induction of apoptosis. The intrinsic or mitochondrial pathway is a common mechanism.
A. Proposed Apoptotic Signaling Pathway for C21 Steroidal Glycosides
The following diagram illustrates the potential signaling cascade initiated by C21 steroidal glycosides, leading to apoptosis.
Caption: Proposed intrinsic apoptosis pathway induced by C21 steroidal glycosides.
B. Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines the typical workflow for assessing the cytotoxic effects of a compound like this compound.
Caption: Standard workflow for evaluating the cytotoxicity of a test compound.
V. Assessment of Reproducibility
A critical aspect of scientific research is the ability to reproduce findings. Based on the currently available literature in the public domain, a direct assessment of the reproducibility of this compound research is challenging due to the following reasons:
-
Lack of Specific Data: There is a scarcity of published studies with specific, quantitative data on this compound itself. Much of the available information is on a mixture of related compounds or other C21 steroidal glycosides.
-
Absence of Replication Studies: No studies were identified that explicitly aimed to replicate the findings of previous research on this compound or its closely related analogs.
-
Limited Access to Full-Text Articles: A comprehensive review of experimental details is often hindered by limited access to the full text of all relevant publications.
To improve the reproducibility of research in this area, it is recommended that future studies on this compound and related compounds include detailed reporting of experimental protocols, the use of standardized assays, and making raw data publicly available where possible.
VI. Conclusion
The available evidence suggests that C21 steroidal glycosides from Cynanchum otophyllum, including potentially this compound, exhibit promising cytotoxic activities against various cancer cell lines, likely through the induction of apoptosis. However, a conclusive assessment of the reproducibility of this compound research is currently hampered by the lack of specific and detailed published data. Further research focusing specifically on this compound, with transparent and detailed reporting of methodologies and results, is necessary to validate its therapeutic potential and ensure the reproducibility of the findings.
References
Safety Operating Guide
Navigating the Safe Disposal of Otophylloside F: A Procedural Guide
Key Safety Considerations:
Otophylloside F is classified as toxic if swallowed and may damage fertility or the unborn child[1]. Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection. All waste containing this compound, including contaminated labware, must be disposed of as hazardous waste[1].
Disposal Procedures
The primary objective when disposing of this compound is to ensure it is handled in a manner that prevents human exposure and environmental contamination. The following steps outline the recommended disposal process:
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated gloves, pipette tips, and glassware, must be collected as hazardous chemical waste.
-
Segregate this compound waste from other waste streams, such as non-hazardous trash or other chemical wastes that may be incompatible[2][3]. For instance, keep it separate from acids, bases, and oxidizing agents[2].
-
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and compatible container for collecting this compound waste. The container should have a secure, screw-on cap[4].
-
The original manufacturer's container, if empty, can be used for the disposal of solid reagent chemicals after being properly labeled as hazardous waste[4].
-
Clearly label the waste container with a "Hazardous Waste" tag, identifying the contents as "this compound waste" and including any other components of the waste mixture[5][6].
-
-
Waste Accumulation and Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory[2].
-
The container must be kept closed at all times, except when adding waste[4][5].
-
Utilize secondary containment, such as a lab tray or bin, to capture any potential leaks or spills from the primary container[4]. The secondary container should be capable of holding 110% of the volume of the primary container[4].
-
-
Disposal of Contaminated Materials:
-
Solid Waste: Items such as contaminated gloves, bench paper, and Kim Wipes should be double-bagged in clear plastic bags and placed in the designated solid hazardous waste container[4].
-
Sharps: Contaminated sharps, including pipette tips and broken glass, must be collected in a puncture-resistant sharps container specifically designated for hazardous chemical waste[4].
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed container. Do not dispose of this compound solutions down the drain[3][7].
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste[3][5]. After rinsing, the container can be disposed of in the regular trash, though it is best practice to reuse it for compatible waste collection[5].
-
-
Arranging for Final Disposal:
Quantitative Data Summary
| Parameter | Guideline | Source |
| pH for Drain Disposal (Not applicable to this compound) | Between 5.5 and 10.5 | [7] |
| Maximum Accumulation Time in Lab | 90 days from when waste is first added | [4] |
| Maximum Quantity before Required Collection | 55 gallons of a single hazardous waste stream | [4] |
| Time Limit for Removal After Reaching Max Quantity | Within 3 days | [4] |
| Secondary Containment Volume | 110% of the primary container's volume | [4] |
Experimental Protocols
There are no specific experimental protocols for the disposal of this compound. The procedures outlined above are based on general best practices for the disposal of hazardous chemical waste in a laboratory setting. Always consult your institution's specific waste disposal guidelines[8].
This compound Disposal Workflow
Caption: A workflow diagram illustrating the proper disposal procedure for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. acs.org [acs.org]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
